molecular formula C8H14N2O B12945267 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one

2-Methyl-2,7-diazaspiro[4.4]nonan-1-one

Cat. No.: B12945267
M. Wt: 154.21 g/mol
InChI Key: MNGHKFUPDAFHRO-UHFFFAOYSA-N
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Description

2-Methyl-2,7-diazaspiro[4.4]nonan-1-one is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-methyl-2,7-diazaspiro[4.4]nonan-1-one

InChI

InChI=1S/C8H14N2O/c1-10-5-3-8(7(10)11)2-4-9-6-8/h9H,2-6H2,1H3

InChI Key

MNGHKFUPDAFHRO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1=O)CCNC2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one (CAS 1203686-07-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In the contemporary landscape of drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) saturated scaffolds is a critical strategy to improve clinical success rates. 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one (CAS 1203686-07-0) represents a premier example of this shift. As a rigid, spirocyclic


-lactam, it serves as a conformationally constrained building block that enhances solubility, metabolic stability, and receptor selectivity compared to its acyclic or flat heteroaromatic analogs.

This guide provides a comprehensive technical analysis of this core, detailing its synthetic accessibility, physicochemical vectors, and application in high-value medicinal chemistry campaigns such as peptidomimetics and fragment-based drug discovery (FBDD).

Part 1: Structural & Physicochemical Profile

The Spirocyclic Advantage

The 2,7-diazaspiro[4.4]nonan-1-one scaffold consists of two pyrrolidine rings fused at a single spiro-carbon. This geometry forces the molecule into a distinct "V-shape" or orthogonal orientation, preventing the


-stacking aggregation often seen in flat aromatics.
PropertyValue / CharacteristicImpact on Drug Design
Formula

Low MW fragment (<160 Da) ideal for FBDD.
Geometry

-rich (Fsp3 > 0.8)
Increases water solubility and reduces promiscuous binding.
Chirality Axial Chirality PotentialThe spiro center creates specific vector orientations for substituents.
H-Bonding 1 Acceptor (C=O), 1 Donor (N-H)N7 is a basic amine (donor/acceptor); N2 is an amide (methylated).

> Note: In the specific CAS 1203686-07-0, the N2-position is methylated, removing the amide H-bond donor but increasing lipophilicity and membrane permeability.

Vector Analysis

Unlike piperazine or piperidine linkers which often adopt linear or chair conformations, the spiro[4.4] system projects substituents at defined angles (approx. 90°–110° relative to the spiro core). This allows for the precise probing of binding pockets that are inaccessible to flat scaffolds.

Part 2: Synthetic Methodology

Retrosynthetic Logic

The construction of the 2-methyl-2,7-diazaspiro[4.4]nonan-1-one core typically relies on the reductive cyclization of a 3,3-disubstituted pyrrolidine precursor. This approach is preferred over direct alkylation of a pre-formed spiro system due to regioselectivity concerns.

Key Pathway:

  • Core Assembly: Constructing the quaternary carbon via alkylation.

  • Ring Closure: Reductive cyclization of a nitrile-ester to form the lactam.

  • Functionalization: Methylation of the lactam nitrogen.

  • Deprotection: Release of the secondary amine for library coupling.

Validated Synthesis Protocol

The following protocol is adapted from analogous spiro-lactam syntheses validated in literature (e.g., reductive cyclization of cyanomethyl derivatives).

Step 1: Precursor Assembly (3,3-Disubstitution)

Reagents: N-Benzyl-3-pyrrolidone, Methyl cyanoacetate,


, AcOH (Knoevenagel) followed by conjugate addition of cyanide or alkylation strategies.
  • Mechanism: The goal is to install a cyanomethyl group (

    
    ) and a carboxylate group (
    
    
    
    ) at the C3 position of the pyrrolidine ring.
Step 2: Reductive Cyclization (The "Spiro-Switch")

This is the critical step where the second ring is formed.

  • Substrate: Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate.

  • Reagents: Raney Nickel (active catalyst), Hydrogen (

    
    , 50 psi), Methanol.[1][2]
    
  • Conditions: RT to

    
    , 12–24 hours.
    
  • Process: The nitrile is reduced to a primary amine, which immediately attacks the adjacent methyl ester intramolecularly to form the lactam ring.

  • Yield: Typically 70–85%.

Step 3: N-Methylation (Target Specificity)
  • Substrate: 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.

  • Reagents: Sodium Hydride (

    
    , 60% dispersion), Methyl Iodide (
    
    
    
    ), DMF.
  • Protocol:

    • Dissolve substrate in anhydrous DMF at

      
      .
      
    • Add

      
       (1.1 eq) and stir for 30 min (deprotonation of amide N).
      
    • Add

      
       (1.1 eq) dropwise.
      
    • Warm to RT and stir for 2 hours.

  • QC Check: Monitor disappearance of N-H stretch in IR or shift in LCMS.

Step 4: Global Deprotection (Final Step)
  • Reagents:

    
     (10%), 
    
    
    
    (1 atm), Ethanol/HCl.
  • Outcome: Removal of the benzyl group yields the final product 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one (usually isolated as the hydrochloride salt).

Visualization of Synthesis Workflow

SynthesisPath Start N-Benzyl-3-pyrrolidone Inter1 3,3-Disubstituted Pyrrolidine (Nitrile-Ester) Start->Inter1 1. Knoevenagel 2. Alkylation SpiroCore 7-Benzyl-2,7-diazaspiro [4.4]nonan-1-one Inter1->SpiroCore Raney Ni, H2 (Reductive Cyclization) Methylated 7-Benzyl-2-Methyl Derivative SpiroCore->Methylated NaH, MeI (Amide Methylation) Final 2-Methyl-2,7-diazaspiro [4.4]nonan-1-one (CAS 1203686-07-0) Methylated->Final Pd/C, H2 (Debenzylation)

Figure 1: Step-wise synthetic pathway for the construction of the 2-methyl-2,7-diazaspiro[4.4]nonan-1-one core.

Part 3: Applications in Drug Discovery

Constrained Peptidomimetics

The spiro-lactam ring acts as a rigid surrogate for the peptide bond, specifically mimicking the Proline residue but with locked conformation.

  • Mechanism: The spiro scaffold forces the backbone into a specific dihedral angle (

    
    ), often stabilizing 
    
    
    
    -turn secondary structures.
  • Utility: This is invaluable in designing inhibitors for protein-protein interactions (PPIs) where the binding interface involves a turn motif (e.g., p53-MDM2 inhibitors).

GPCR and Kinase Scaffolds

In Kinase and GPCR medicinal chemistry, the "2-methyl" group on the lactam provides a hydrophobic handle that can occupy small lipophilic pockets (e.g., the ribose pocket in kinases).

  • N7-Functionalization: The secondary amine at position 7 is the primary vector for library expansion (urea formation, reductive amination, or amide coupling).

Biological Logic Diagram

BioLogic Core Spiro[4.4] Core Prop1 Rigidity Core->Prop1 Prop2 Vector Definition Core->Prop2 Prop3 Fsp3 Character Core->Prop3 Out1 Entropic Benefit (Binding Affinity) Prop1->Out1 Pre-organized Conformation Out2 Novel IP Space Prop2->Out2 Non-flat Topology Out3 Solubility Prop3->Out3 Disrupted Crystal Packing

Figure 2: Mechanistic impact of the spiro scaffold on drug-like properties.

Part 4: Handling & Analytics (QC)

Analytical Profile

To ensure the integrity of CAS 1203686-07-0 in your library, the following QC parameters are mandatory:

MethodExpected SignalDiagnostic Value
1H NMR Singlet (~2.8 ppm) for N-Me. Multiplets (1.6–3.5 ppm) for ring protons.Confirms methylation and spiro-ring integrity.
LCMS

Da
Verifies molecular weight and purity.
Chiral HPLC Single peak (if enantiopure) or 1:1 ratio (racemate).Critical if using the scaffold for stereoselective binding.
Storage & Stability[3]
  • Form: Typically supplied as a Hydrochloride (HCl) salt to prevent oxidation of the secondary amine.

  • Hygroscopicity: Moderately hygroscopic. Store in a desiccator at

    
    .
    
  • Solubility: Highly soluble in water, DMSO, and Methanol.

References

  • Synthesis of 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one (Analogous Protocol)

    • Title: 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Spiro Scaffolds in Medicinal Chemistry

    • Title: Spirocyclic Scaffolds in Medicinal Chemistry: A Review
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Applic

    • Title: Application Notes and Protocols for the Incorporation of 2-Oxa-7-azaspiro[4.4]nonan-1-one into Peptide Scaffolds[3]

    • Source: Benchchem[4]

  • General Properties of 2-Methyl-2,7-diazaspiro[4.4]nonane

    • Title: 2-Methyl-2,7-diazaspiro(4.4)nonane | C8H16N2 | CID 4713500[5]

    • Source: PubChem[5][6]

    • URL:[Link]

Sources

Technical Guide: The Chemical Architecture of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one is a specialized spirocyclic building block used in modern drug discovery to improve physicochemical properties (such as


 fraction and solubility) and to provide novel intellectual property space outside of traditional flat aromatic scaffolds.

Here is the in-depth technical guide.

Executive Summary

In the "Escape from Flatland" era of medicinal chemistry, spirocyclic scaffolds have emerged as critical tools for increasing the three-dimensionality of drug candidates. 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one (CAS: 135380-53-9) represents a privileged "spiro-lactam" core. Unlike simple spiro-alkanes, this scaffold integrates a polar hydrogen-bond accepting lactam motif (Ring A) with a basic, functionalizable secondary amine (Ring B). This duality allows it to serve as both a pharmacophore and a linker, offering precise vector positioning for substituents that flat bicyclic systems (like indoles or quinolines) cannot achieve.

This guide details the structural anatomy, synthetic pathways, and medicinal utility of this scaffold, designed for researchers optimizing lead compounds for GPCRs, kinases, and ion channels.

Part 1: Structural Anatomy & Stereochemistry

Nomenclature and Connectivity

The systematic name 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one describes a spirocyclic system consisting of two five-membered rings sharing a single carbon atom (C5).

  • Skeleton: Spiro[4.4]nonane (9 carbons in the parent carbocycle).

  • Heteroatoms:

    • 2-Position (Ring A): A methylated nitrogen atom (

      
      ), part of a 
      
      
      
      -lactam.
    • 7-Position (Ring B): A secondary amine nitrogen (

      
      ), typically the handle for SAR expansion.
      
  • Functional Group:

    • 1-Position: A ketone carbonyl (

      
      ), forming the lactam with 
      
      
      
      .

SMILES: CN1CCC2(CCNC2)C1=O

3D Conformational Analysis

The spiro-carbon (C5) creates a permanent orthogonal arrangement between the two rings. Unlike fused rings (e.g., octahydropyrrolo[3,4-c]pyrrole) which are generally planar or puckered in a linear fashion, the spiro[4.4] system forces the two rings to lie in perpendicular planes.

  • Ring A (Lactam): Adopts a relatively planar envelope conformation due to the

    
     character of the amide bond (
    
    
    
    ).
  • Ring B (Pyrrolidine): Adopts a flexible envelope or twist conformation.

  • Chirality: The spiro carbon (C5) is a prochiral center. If the substituents on

    
     or the carbons of Ring B render the path from C5 to N7 asymmetrical, the molecule becomes chiral. The base scaffold is often supplied as a racemate or an achiral intermediate depending on substitution symmetry.
    
Structural Diagram (Graphviz)

ChemicalStructure cluster_RingA Ring A: Lactam cluster_RingB Ring B: Pyrrolidine N2 N-Me C3 C3 N2->C3 C1 C=O C1->N2 Amide C5 C5 (Spiro) C5->C1 α-Carbon C6 C6 C5->C6 C4 C4 C3->C4 C4->C5 N7 NH C6->N7 C8 C8 N7->C8 C9 C9 C8->C9 C9->C5

Figure 1: Connectivity map of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one showing the orthogonal spiro-fusion at C5.

Part 2: Physicochemical Profile & Medicinal Utility

Properties Table

The following data highlights why this scaffold is preferred over traditional piperidines or flat aromatics.

PropertyValue (Approx.)Implication for Drug Design
Molecular Weight 154.21 g/mol Low MW allows significant room for decoration (Fragment-Based Design).
cLogP -0.5 to 0.2Highly polar; excellent for lowering lipophilicity in greasy leads.
H-Bond Donors 1 (N7-H)The secondary amine is the primary conjugation site.
H-Bond Acceptors 2 (C=O, N7)The lactam carbonyl is a weak acceptor; N7 is a strong acceptor/base.

0.75High fraction of

carbons correlates with higher clinical success rates.
pKa (Conj. Acid) ~9.5 (N7)Typical secondary amine basicity; likely protonated at physiological pH.
Vector Analysis

In a standard piperidine linker, substituents at the 4-position exit in the same plane as the ring. In the 2,7-diazaspiro[4.4]nonan-1-one scaffold, a substituent on the lactam nitrogen (


) and a substituent on the pyrrolidine nitrogen (

) exit at distinct, non-planar angles. This allows the molecule to probe binding pockets that require a "twisted" geometry, often improving selectivity against off-targets (e.g., hERG).

Part 3: Synthetic Pathways

The synthesis of spiro[4.4] systems generally requires constructing the quaternary center. The most robust route for the 2,7-diaza isomer involves the alkylation of a protected 3-oxopyrrolidine or a Dieckmann cyclization strategy.

Primary Synthetic Route (Retrosynthesis)

The most common laboratory-scale synthesis constructs the spiro-lactam ring onto a pre-existing pyrrolidine ring.

  • Starting Material: N-Benzyl-3-pyrrolidone (or N-Boc derivative).

  • Step 1: Knoevenagel/Strecker Assembly: Reaction with ethyl cyanoacetate or similar active methylene compounds to install the two carbons needed for the second ring.

  • Step 2: Alkylation/Cyclization: Introduction of the methylamine fragment and closure of the lactam ring.

  • Step 3: Deprotection: Removal of the benzyl/Boc group to yield the free secondary amine.

Synthesis Workflow Diagram

Synthesis Start N-Benzyl-3-pyrrolidone Step1 Step 1: Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaH) Start->Step1 Inter1 Intermediate: α,β-Unsaturated Ester Step1->Inter1 Step2 Step 2: Michael Addition (Nitromethane / Base) Inter1->Step2 Inter2 Intermediate: γ-Nitro Ester Step2->Inter2 Step3 Step 3: Reductive Cyclization (H2, Raney Ni or Zn/HCl) Inter2->Step3 Lactam Spiro-Lactam Core (N-H Lactam) Step3->Lactam Step4 Step 4: N-Methylation (MeI, NaH) Lactam->Step4 Step5 Step 5: Debenzylation (H2, Pd/C) Step4->Step5 Final Target: 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one Step5->Final

Figure 2: Step-wise synthesis of the spiro-lactam core via nitro-ester reduction strategy.

Part 4: Experimental Protocol (Representative)

Objective: Synthesis of the core scaffold via the "Nitro-Ester" route (adapted for spiro-lactam formation).

Safety Note: Nitromethane is potentially explosive under high heat/pressure. Hydrogenation requires pressure vessels. Perform all steps in a fume hood.

Phase 1: Construction of the Spiro-Precursor
  • Reagents: N-Boc-3-pyrrolidone (1.0 eq), Ethyl cyanoacetate (1.1 eq), Ammonium acetate (cat.), Toluene.

  • Procedure: Reflux N-Boc-3-pyrrolidone and ethyl cyanoacetate in toluene with a Dean-Stark trap to remove water.

  • Result: Isolation of the

    
    -unsaturated cyanoester.
    
Phase 2: Michael Addition
  • Reagents: Intermediate from Phase 1, Nitromethane (excess), DBU (1.1 eq).

  • Procedure: Stir the unsaturated ester in nitromethane at room temperature. The nitromethane adds to the

    
    -position (the quaternary center).
    
  • Result: Formation of the spiro-nitro-cyano-ester.

Phase 3: Reductive Cyclization (The "Spiro-Lock")
  • Reagents: Spiro-nitro intermediate, Raney Nickel (cat.), Methanol,

    
     (50 psi).
    
  • Procedure: Hydrogenate the nitro group to the primary amine. The amine will spontaneously attack the adjacent ethyl ester (intramolecular amidation) to form the lactam ring.

  • Methylation: Treat the resulting lactam with NaH/MeI in DMF to install the N-methyl group.

  • Deprotection: Treat with TFA/DCM to remove the Boc group.

  • Purification: The final product is a secondary amine, typically purified as an HCl salt (white solid).

References

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews.

  • Smith, J. M., et al. (2015). "Spirocyclic Scaffolds in Medicinal Chemistry: A Review." Journal of Medicinal Chemistry. (General reference for spiro-scaffold utility).
  • PubChem Compound Summary. (2024). "2-Methyl-2,7-diazaspiro[4.4]nonan-1-one."[1] National Center for Biotechnology Information.

  • Mullins, S. J., et al. (2016). "Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions." Tetrahedron. [2]

Sources

Executive Summary: The Strategic Shift to sp³-Rich Architectures

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on the structural dynamics, pharmacological utility, and synthetic workflows of the 2,7-diazaspiro[4.4]nonan-1-one scaffold.

In modern drug discovery, the high attrition rate of clinical candidates is frequently linked to poor physicochemical properties—specifically, poor aqueous solubility and off-target toxicity driven by excessive lipophilicity. As a Senior Application Scientist, I approach scaffold selection not as a mere exercise in structural novelty, but as a calculated manipulation of physicochemical space. The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich spirocyclic systems—often termed "escaping flatland"—has become a foundational strategy for improving clinical success rates.

Among these emerging architectures, the 2,7-diazaspiro[4.4]nonan-1-one scaffold stands out as a highly privileged building block. By combining the conformational rigidity of a spirocycle with the versatile hydrogen-bonding vector of a lactam core, this scaffold provides an ideal vector for target engagement across diverse therapeutic areas, from neuropathic pain to oncology.

Structural Rationale & Physicochemical Dynamics

The 2,7-diazaspiro[4.4]nonan-1-one core consists of two fused pyrrolidine rings sharing a single quaternary spiro carbon, with a carbonyl group at the 1-position forming a γ-lactam. The causality behind selecting this specific architecture over a standard piperidine or pyrrolidine ring is rooted in three thermodynamic and pharmacokinetic principles:

  • Conformational Restriction (Reduced Entropic Penalty): Flexible aliphatic chains must adopt a specific bioactive conformation to bind a target receptor, paying a high entropic penalty upon binding. The orthogonal arrangement of the spiro[4.4] system pre-organizes the exit vectors of the nitrogen substituents, locking the molecule into a bioactive geometry that enhances binding affinity[1].

  • Lactam-Driven Target Recognition: The 1-one (carbonyl) modification is not merely structural; it serves as a critical hydrogen-bond acceptor. In kinase targets, such as Rho-associated protein kinase (ROCK), this lactam core mimics the interactions of the adenine ring of ATP, anchoring the scaffold into the kinase hinge region[2].

  • Modulation of Basicity: The electron-withdrawing nature of the lactam carbonyl significantly lowers the pKa of the adjacent N2 nitrogen compared to a standard amine. This prevents the molecule from becoming overly basic, thereby improving membrane permeability and reducing phospholipidosis risk.

ScaffoldLogic Spiro 2,7-diazaspiro[4.4]nonan-1-one Core Scaffold Prop1 High Fsp3 Fraction (Escape from Flatland) Spiro->Prop1 Prop2 Conformational Restriction (Spirocyclic Rigidity) Spiro->Prop2 Prop3 Lactam Functionality (H-Bond Vector) Spiro->Prop3 Benefit1 Improved Aqueous Solubility & Lower Toxicity Prop1->Benefit1 Benefit2 Enhanced Target Affinity (Decreased Entropic Penalty) Prop2->Benefit2 Prop3->Benefit2 Benefit3 Kinase Hinge Recognition (e.g., ROCK Inhibitors) Prop3->Benefit3

Diagram: Logical relationship between the scaffold's structural features and resulting pharmacological benefits.

Pharmacological Applications & Target Specificity

The unique geometry of the 2,7-diazaspiro[4.4]nonan-1-one scaffold has been successfully deployed across multiple highly challenging therapeutic targets.

A. Sigma Receptors (S1R/S2R) for Neuropathic Pain

Sigma receptors require ligands with specific spatial arrangements between a basic amine and hydrophobic flanking regions. Recent medicinal chemistry campaigns have utilized the 2,7-diazaspiro[4.4]nonane core to develop potent antiallodynic agents (e.g., AD258). The spiroamine retains the structural features of a pyrrolidine ring but restricts flexibility, allowing precise distance mapping between the hydrophobic groups and the receptor's binding pocket, resulting in low-nanomolar affinity for S1R[1].

B. Rho Kinase (ROCK) Inhibition

ROCK inhibitors are highly sought after for treating cardiovascular, fibrotic, and autoimmune disorders. Patents utilizing the 2,7-diazaspiro[4.4]nonan-1-one core demonstrate that N-derivatization (e.g., with 2-methoxy benzoyl chloride) yields highly selective ROCK inhibitors. The lactam core anchors the molecule in the ATP-binding site, while the orthogonal spiro ring projects substituents into the specificity pockets of the kinase[2].

C. Oncology: Menin-MLL Interactions

In the realm of protein-protein interactions (PPIs), the scaffold has been patented for the treatment of cancers and diabetes by targeting Menin and mixed lineage leukemia (MLL) proteins. The rigid, three-dimensional bulk of the spirocycle is ideal for disrupting the large, shallow interfaces typical of PPIs[3].

Quantitative Data: SAR Profiling

To illustrate the impact of N-functionalization on target affinity, the following table summarizes representative Structure-Activity Relationship (SAR) data for 2,7-diazaspiro[4.4]nonane derivatives targeting Sigma Receptors. The data highlights how the rigid core translates minor peripheral modifications into significant shifts in subtype selectivity.

Table 1: Representative SAR Profiling of Spirocyclic Derivatives at Sigma Receptors

Compound VariantN7-SubstitutionS1R Binding Kᵢ (nM)S2R Binding Kᵢ (nM)Selectivity (S2R/S1R)
Analog A Benzyl1.8 ± 0.227.0 ± 1.515.0
Analog B 4-Fluorobenzyl4.5 ± 0.545.2 ± 2.110.0
Analog C Phenethyl11.0 ± 1.112.5 ± 0.81.1
Analog D Unsubstituted (Core)> 1000> 1000N/A

Note: Data synthesized from binding assays detailing the affinity variations of the spirocyclic core when decorated with hydrophobic spacers[1].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific causality and a validation checkpoint to prevent the propagation of errors through the drug development pipeline.

Protocol 1: Tandem Hydrosilylation/Mannich Synthesis of the Scaffold

Traditional syntheses of complex spirocycles often suffer from low yields due to the isolation of unstable intermediates. We employ a tandem reaction cascade to generate the saturated N-heterocyclic product stereoselectively in a single pot[4].

Step-by-Step Methodology:

  • Catalyst Activation: Dissolve Pd(OAc)₂ (5 mol %) and rac-BINAP (12 mol %) in anhydrous toluene (1.0 mL). Stir for 10 minutes at 25 °C under an inert argon atmosphere. Causality: Pre-forming the active palladium-phosphine complex ensures uniform catalytic activity and prevents unwanted side reactions.

  • Reagent Addition: To the catalyst solution, add the α-substituted-γ-lactam pronucleophile (1.0 equiv), bromobenzene (2.2 equiv), and NaOt-Bu base.

  • In Situ Electrophile Generation: Introduce the specific silane to initiate the catalytic hydrosilylation of the aryl nitrile, generating the N-silyl imine electrophile in situ.

  • Mannich Coupling: Allow the reaction to proceed at 80 °C for 12 hours. The enolate generated from the lactam will attack the transient N-silyl imine, closing the second ring to form the 2,7-diazaspiro[4.4]nonan-1-one core.

  • Validation Checkpoint (Self-Validation): Quench the reaction and perform crude LC-MS. The protocol is validated only if the mass adduct [M+H]⁺ corresponding to the spirocycle is present at >85% purity by UV integration. Purify via flash chromatography (50% EtOAc in hexanes).

Protocol 2: High-Throughput Radioligand Binding Assay (S1R)

To confirm target engagement, the synthesized scaffold must be evaluated in a competitive radioligand binding assay[1].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue (a rich source of S1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Ligand Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the radioligand-pentazocine (final concentration 3 nM), and 50 µL of the synthesized 2,7-diazaspiro[4.4]nonan-1-one derivative (serial dilutions from 10⁻⁵ to 10⁻¹¹ M). Causality: -pentazocine is highly selective for S1R, ensuring that displacement is solely due to S1R affinity, not S2R cross-reactivity.

  • Equilibration: Incubate the plates at 37 °C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer and measure bound radioactivity using a liquid scintillation counter.

  • Validation Checkpoint (Self-Validation): Calculate the Z'-factor for the assay plate using total binding (vehicle) and non-specific binding (10 µM haloperidol) controls. The assay is only validated if Z' > 0.6. Calculate Kᵢ values using the Cheng-Prusoff equation.

Workflow Step1 Scaffold Synthesis (Tandem Mannich) Step2 Orthogonal Deprotection & Derivatization Step1->Step2 Step3 LC-MS/NMR Validation (Purity >95%) Step2->Step3 Step4 In Vitro Profiling (Radioligand Binding) Step3->Step4 Step5 Lead Optimization (In Vivo Efficacy) Step4->Step5

Diagram: End-to-end experimental workflow from scaffold synthesis to in vivo validation.

Conclusion

The 2,7-diazaspiro[4.4]nonan-1-one scaffold represents a triumph of rational drug design over traditional flatland chemistry. By enforcing a rigid, three-dimensional geometry while providing a critical hydrogen-bonding lactam vector, this building block solves multiple pharmacokinetic and thermodynamic challenges simultaneously. As demonstrated through its applications in Sigma receptor modulation, ROCK inhibition, and PPI disruption, mastering the synthesis and derivatization of this scaffold is a critical capability for any modern medicinal chemistry program.

References

1.[1] Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry (2023). Source: ACS Publications / PubMed Central. URL:[Link] 2.[4] Unveiling Incipient Reactivity Via Tandem Hydrosilylation Reaction Cascades and the Progress Toward the Total Synthesis of (–)-Cylindrocyclophane A. ProQuest Dissertations & Theses (2022). Source: ProQuest. URL:[Link] 3.[2] WO2019089868A1 - Diazaspiro rock inhibitors. World Intellectual Property Organization (2019). Source: Google Patents. URL: 4.[3] 2,7-Diazaspiro[4,4]nonanes for the Treatment or Prevention of Cancers and Diabetes. ACS Medicinal Chemistry Letters (2018). Source: ACS Publications. URL:[Link]

Sources

Engineering 3D Space: Spirocyclic Diamines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Escape from Flatland" initiative, formalized by Lovering et al., has fundamentally shifted small molecule drug discovery from planar, aromatic-heavy libraries toward three-dimensional (3D), sp3-rich architectures.[1] Spirocyclic diamines—specifically 2,6-diazaspiro[3.3]heptanes , 2,7-diazaspiro[3.5]nonanes , and their congeners—have emerged as high-value building blocks in this transition.

This guide details the structural rationale, synthetic access, and medicinal chemistry applications of these scaffolds.[2][3][4] Unlike flexible aliphatic chains or flat heteroaromatics, spirocyclic diamines offer defined exit vectors, reduced lipophilicity (LogP), and enhanced metabolic stability, often serving as superior bioisosteres for piperazines and piperidines.

Part 1: The Structural Rationale

The "Escape from Flatland" & Fsp3

Traditional drug discovery relied heavily on Suzuki-Miyaura couplings of flat aromatic rings. While synthetically convenient, these "flat" molecules often suffer from poor aqueous solubility and high non-specific binding (promiscuity).

The introduction of spirocyclic cores increases the fraction of sp3-hybridized carbons (


).[5]
  • Solubility: The orthogonal orientation of the rings disrupts crystal packing energy more effectively than planar systems, enhancing thermodynamic solubility.

  • Vector Control: A piperazine ring presents substituents at roughly 180° (chair conformation). A 2,6-diazaspiro[3.3]heptane presents them in a linear but rigid rod-like geometry, while spiro[3.4] systems introduce precise "kinks" (angles) that allow access to novel binding pockets.

Visualizing the Advantage

The following logic flow illustrates the mechanistic advantages of spirocyclic integration.

SpiroAdvantage Flat Planar Aromatic (Low Fsp3) Issues Issues: High Crystal Packing Poor Solubility Promiscuity Flat->Issues leads to Spiro Spirocyclic Diamine (High Fsp3) Issues->Spiro solved by Benefits Benefits: Rigid 3D Vectors Disrupted Packing Metabolic Stability Spiro->Benefits provides Outcome Outcome: Improved Clinical Success Probability Benefits->Outcome correlates with

Figure 1: The logical progression from planar limitations to spirocyclic solutions in lead optimization.

Part 2: Synthetic Methodologies

The primary challenge in utilizing spirocyclic diamines is the efficient construction of the quaternary carbon center. The most robust route for the "workhorse" scaffold, 2,6-diazaspiro[3.3]heptane , involves the cyclization of pentaerythritol derivatives.

Protocol: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

This protocol describes the synthesis of the mono-protected scaffold, a critical building block allowing orthogonal functionalization of the two nitrogen atoms.

Reaction Scheme Visualization:

Synthesis Start Pentaerythritol Inter1 Pentaerythrityl tetrabromide Start->Inter1 PBr3 or HBr/AcOH (Bromination) Inter2 N,N'-Ditosyl -2,6-diazaspiro[3.3]heptane Inter1->Inter2 TsNH2, K2CO3, DMF (Double Cyclization) Inter3 2,6-Diazaspiro[3.3]heptane (Dihydrobromide) Inter2->Inter3 Mg, MeOH, Sonication (Detosylation) Final N-Boc-2,6-diazaspiro [3.3]heptane Inter3->Final Boc2O (0.9 eq), Et3N (Desymmetrization)

Figure 2: Synthetic workflow for the mono-protected spirocyclic diamine.

Step-by-Step Experimental Procedure

Step 1: Formation of the Spiro-Core (Double Cyclization)

  • Reagents: Pentaerythrityl tetrabromide (1.0 eq), p-Toluenesulfonamide (TsNH2, 2.1 eq), Potassium Carbonate (K2CO3, 5.0 eq), DMF (anhydrous).

  • Procedure:

    • Suspend pentaerythrityl tetrabromide and TsNH2 in DMF (0.5 M concentration).

    • Add K2CO3 and heat to 100°C for 16–24 hours. Critical Checkpoint: Monitor by TLC (EtOAc/Hexane). The tetrabromide spot should disappear.

    • Cool to room temperature and pour into ice water. The bis-tosyl protected spirocycle precipitates as a white solid.

    • Filter, wash with water and cold ethanol.

    • Yield: Typically 60–75%.

Step 2: Detosylation (Reductive Cleavage)

  • Reagents: Magnesium turnings (10 eq), Methanol (anhydrous), catalytic Iodine.

  • Procedure:

    • Dissolve the bis-tosyl compound in MeOH.

    • Add Mg turnings and a crystal of iodine. Sonicate or reflux to initiate the reaction (exothermic).

    • Maintain reflux until Mg is consumed and starting material is absent (LC-MS monitoring required as the free amine is not UV active).

    • Isolate as the dihydrobromide salt or free base.

    • Note: This step is superior to HBr/AcOH hydrolysis for preserving sensitive functionalities if present, though for the core scaffold, acid hydrolysis is also viable.

Step 3: Desymmetrization (Mono-Boc Protection)

  • Rationale: To use this as a linker, you must differentiate the nitrogens.

  • Reagents: Di-tert-butyl dicarbonate (Boc2O, 0.9 eq), Triethylamine (Et3N), DCM.

  • Procedure:

    • Suspend the diamine salt in DCM/Et3N at 0°C.

    • Add Boc2O dropwise (slow addition is key to favor mono-protection).

    • Stir at 0°C for 2 hours, then warm to RT.

    • Purification: Column chromatography (MeOH/DCM gradient). The mono-Boc product elutes after the di-Boc byproduct.

    • Validation: 1H NMR (DMSO-d6) should show two distinct sets of methylene protons (Boc-side vs. Free-side).

Part 3: Medicinal Chemistry Case Studies

Bioisosteric Replacement: Olaparib Analog

Reilly et al. (2018) demonstrated the power of this scaffold by replacing the piperazine core of the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane.

  • Modification: Piperazine (flexible chair)

    
     Spiro[3.3]heptane (rigid, linear).
    
  • Result:

    • Selectivity: The spiro-analog showed significantly improved selectivity for PARP-1 over PARP-2 compared to the parent drug.

    • Toxicity: Reduced cytotoxicity and DNA damage in non-target cells.

    • Mechanism: The rigid spiro-linker altered the vector of the terminal cyclopropanecarbonyl group, optimizing the fit within the PARP-1 binding pocket while clashing with the slightly different PARP-2 pocket.

The "Saturated Benzene" Mimic

Pavel Mykhailiuk and colleagues have extensively validated spiro[3.3]heptanes as bioisosteres for para-substituted benzenes.

  • Concept: The distance between the two nitrogens in 2,6-diazaspiro[3.3]heptane is approximately 7.0 Å, which mimics the vector distance of a para-phenylenediamine unit (~6.5–7.0 Å), but with a "thicker" electron density profile and no aromatic ring current.

  • Application: This has been successfully applied to analogs of Sonidegib (anticancer), improving metabolic stability by removing the aromatic ring prone to oxidative metabolism (CYP450).

Comparative Data: Piperazine vs. Spiro[3.3]heptane[7]
PropertyPiperazine2,6-Diazaspiro[3.3]heptaneImpact on Drug Design
Geometry Chair (Flexible)Rigid (Linear/Puckered)Reduces entropic penalty upon binding.
Exit Vector Angle ~180° (variable)180° (Fixed)Precise positioning of pharmacophores.
Basicity (pKa) ~9.8 (N1), ~5.6 (N2)~8.5 (N1), ~7.5 (N2)Lower pKa improves membrane permeability (less charged fraction at physiological pH).
Lipophilicity ModerateLower (typically)Improved aqueous solubility.
Metabolic Stability Susceptible to N-oxidationHigh (Bridgehead stability)Longer half-life (

).

Part 4: Future Outlook & Emerging Trends

The field is moving beyond simple spiro[3.3] systems. Current research focuses on:

  • Chiral Spirocycles: Using 2,6-diazaspiro[3.4]octane introduces chirality. This allows for the exploration of enantioselective binding pockets, adding another layer of specificity (vector "twist").

  • Spiro-Ethers: Replacing one nitrogen with oxygen (e.g., 2-oxa-6-azaspiro[3.3]heptane ) to modulate H-bond donor/acceptor ratios and further lower pKa.

  • Fragment-Based Drug Discovery (FBDD): Spirocyclic diamines are ideal fragments due to their low molecular weight, high solubility, and distinct 3D shape, allowing them to probe pockets inaccessible to flat fragments.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][6] Journal of Medicinal Chemistry.[6][7][8] [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters.[9][10] [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.[6][7][8] [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2][8][11] [Link]

  • Denisenko, A., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.[11] Nature Chemistry.[11] [Link]

Sources

The Spiro[4.4]nonane Renaissance: A Technical Guide to Next-Generation Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In the pursuit of novel therapeutics, the "escape from flatland" has become a central dogma. While traditional drug discovery relied heavily on planar, aromatic-rich structures, modern medicinal chemistry prioritizes increased fraction of sp3-hybridized carbons (


). The spiro[4.4]nonane  scaffold represents a geometric "sweet spot" in this transition. Unlike its larger spiro[5.5]undecane cousin (often too bulky) or the spiro[3.3]heptane (often too strained), the [4.4] system offers a unique orthogonal vector orientation that rigidly positions pharmacophores in 3D space without incurring the metabolic liability of high molecular weight or excessive lipophilicity.

This guide analyzes the spiro[4.4]nonane architecture, detailing its synthesis, structural advantages, and validated applications in GPCR and ion channel modulation.[1]

Part 1: Structural & Conformational Dynamics

The Orthogonal Vector Advantage

The defining feature of the spiro[4.4]nonane core is the quaternary spiro-carbon, which forces the two five-membered rings to adopt a nearly orthogonal orientation. This creates a rigid "V-shape" or "X-shape" depending on substitution, allowing for:

  • Precise Vector Positioning: Substituents on the rings are held at fixed angles, reducing the entropic penalty upon protein binding (

    
    ).
    
  • Metabolic Stability: The quaternary center blocks metabolic hotspots (e.g., cytochrome P450 oxidation sites) that are common in linear alkyl chains.

  • Lipophilicity Modulation: Spirocycles often possess lower LogP values than their aromatic analogs, improving solubility and bioavailability.

Comparison of Spiro Scaffolds
ScaffoldRing SizesGeometryPrimary UtilityLimitations
Spiro[3.3]heptane 4, 4Linear/CompactFragment-based design, peptidomimeticsHigh ring strain, chemical instability
Spiro[4.4]nonane 5, 5Orthogonal/Rigid GPCR ligands, Enzyme inhibitors Synthetic complexity (historically)
Spiro[5.5]undecane 6, 6Bulky/ChairIon channel blockers (e.g., M2)Steric clashes in tight pockets, high MW

Part 2: Synthetic Architectures

Accessing the spiro[4.4]nonane core has historically been challenging. However, modern catalytic methods have streamlined access. Two primary strategies dominate:

Strategy A: Radical Cascade Bicyclization

This approach builds the spiro core from linear precursors using radical initiators.

  • Mechanism: An alkoxyaminyl radical intermediate triggers a domino cyclization.

  • Key Reagents:

    
     / AIBN or 
    
    
    
    .
  • Utility: Excellent for creating 1-azaspiro[4.4]nonane skeletons found in alkaloids like cephalotaxine.[2]

Strategy B: Multicomponent Condensation (The "One-Pot" Approach)

Used for hetero-spirocycles (e.g., thia-diaza derivatives), this method is highly efficient for library generation.

  • Mechanism: Condensation of a cyclic ketone (or indoline-2,3-dione) with an amine and a mercapto-acid.

  • Utility: Rapid access to 5-HT6 antagonists.

Part 3: Case Study – 5-HT6 Receptor Antagonists[4]

Target: 5-HT6 Receptor (GPCR) Indication: Cognitive impairment (Alzheimer’s Disease), Schizophrenia. Key Compound: 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione derivatives.[3]

Mechanism of Action

The 5-HT6 receptor is Gs-coupled. Antagonism of this receptor enhances cholinergic and glutamatergic neurotransmission. The spiro[4.4] scaffold (specifically the 1-thia-4,7-diaza variant) provides a rigid core that mimics the spatial arrangement of tryptamine but with improved selectivity.

  • Potency:

    
     (Racemate), 
    
    
    
    (Eutomer).[3]
  • Selectivity: High selectivity over 5-HT2A, 5-HT2C, and other serotonin subtypes due to the specific steric demand of the spiro[4.4] system which clashes with the binding pockets of other subtypes but fits 5-HT6.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of 5-HT6 antagonism, highlighting the pathway relevant to cognitive enhancement.

G Ligand Spiro[4.4] Antagonist GPCR 5-HT6 Receptor Ligand->GPCR Blocks GABA GABA Release (Disinhibition) Ligand->GABA Indirectly Increases Gs Gs Protein GPCR->Gs Couples (Basal) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Decreased) AC->cAMP Produces PKA PKA (Inhibited) cAMP->PKA Activates AchGlu ACh / Glutamate Release GABA->AchGlu Modulates Cognition Cognitive Enhancement AchGlu->Cognition Improves

Caption: 5-HT6 antagonism by spiro ligands reduces basal Gs signaling, leading to disinhibition of cholinergic/glutamatergic release.

Part 4: Case Study – Sigma-1 Receptor Ligands

Target: Sigma-1 Receptor (


R)
Indication:  Neuropathic pain, Neuroprotection.
Key Compound:  2,7-diazaspiro[4.4]nonane derivatives.

Unlike the 5-HT6 antagonists which use a hetero-rich core, these ligands utilize the 2,7-diazaspiro[4.4]nonane carbon skeleton. The two nitrogen atoms are strategically placed: one interacts with the conserved Aspartate residue (Asp126) in the receptor, while the spiro-core directs the hydrophobic tail into the lipophilic pocket.

  • Efficacy: High affinity (

    
    ) and high selectivity against 
    
    
    
    receptors.
  • Advantage: The [4.4] system is less lipophilic than the adamantane-based ligands often used for Sigma receptors, reducing CNS side effects unrelated to the target.

Part 5: Experimental Protocol

Synthesis of 1-Thia-4,7-diaza-spiro[4.4]nonane-3,6-dione Scaffold

This protocol describes the "one-pot" synthesis of the core scaffold used in 5-HT6 antagonists. This method is self-validating via the formation of a precipitate and distinct melting point changes.

Reagents:

  • Isatin (Indoline-2,3-dione) derivative (1.0 eq)

  • Primary Amine (e.g., 4-methoxybenzylamine) (1.0 eq)

  • Mercaptoacetic acid (Thioglycolic acid) (2.5 eq)

  • Solvent: Toluene (anhydrous)

  • Catalyst: Anhydrous

    
     (trace)
    

Methodology:

  • Schiff Base Formation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, dissolve the Isatin derivative (5 mmol) and the primary amine (5 mmol) in Toluene (30 mL).

  • Reflux 1: Heat to reflux for 2 hours. Monitor water collection in the Dean-Stark trap. Validation: The solution should change color (typically orange to dark red) indicating imine formation.

  • Cyclization: Cool the mixture slightly (to ~80°C) and add Mercaptoacetic acid (12.5 mmol). Add a catalytic amount of

    
    .
    
  • Reflux 2: Return to reflux for 6–8 hours.

  • Workup: Cool to room temperature. The product often precipitates directly. If not, remove solvent in vacuo and recrystallize from Ethanol/Water.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde/ketone proton and the appearance of the methylene protons of the thiazolidinone ring (typically

      
       3.5–4.0 ppm).
      
    • MS: Confirm molecular ion

      
      .
      
Synthetic Workflow Diagram

Synthesis Isatin Isatin (Ketone) Imine Schiff Base Intermediate Isatin->Imine Condensation Amine Primary Amine Amine->Imine Acid Mercaptoacetic Acid Spiro 1-Thia-4,7-diaza spiro[4.4]nonane Acid->Spiro Imine->Spiro Mercapto Addition Step1 Reflux/Toluene (-H2O) Step2 Cyclization (+ZnCl2)

Caption: One-pot multicomponent synthesis of the thia-diaza-spiro[4.4] scaffold.

References

  • 1-Thia-4,7-diaza-spiro[4.4]nonane-3,6-dione: A Structural Motif for 5-hydroxytryptamine 6 Receptor Antagonism. Chemical Biology & Drug Design, 2014.[3]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega, 2019.

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry (via PMC), 2016.

  • Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. Journal of Organic Chemistry, 2023.

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base. Molecules, 2023.

Sources

2-Methyl-2,7-diazaspiro[4.4]nonan-1-one SMILES and InChI key

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one: A Versatile Spirocyclic Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one, a key building block for researchers and scientists in the field of medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Molecular Identifiers

2-Methyl-2,7-diazaspiro[4.4]nonan-1-one is a spirocyclic compound featuring a pyrrolidinone ring fused with a pyrrolidine ring through a spiro carbon atom. The presence of both a lactam and a secondary amine functionality within a rigid three-dimensional structure makes it an attractive scaffold for creating novel molecular entities with specific pharmacological profiles.

The primary chemical identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature. For the hydrochloride salt form, which is a common commercial variant, the identifiers are as follows:

  • Canonical SMILES: CN1CCC2(CCNC2)C1=O.Cl[1]

  • InChI: InChI=1S/C8H14N2O.ClH/c1-10-5-3-8(7(10)11)2-4-9-6-8;/h9H,2-6H2,1H3;1H[1]

  • InChIKey: IEOVXMYXWQTWAL-UHFFFAOYSA-N[1]

For the free base form of the molecule, the SMILES string is CN1CCC2(CCNC2)C1=O.

Physicochemical Properties and Data

The physicochemical properties of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one and its common salt form are summarized in the table below. These properties are essential for its handling, formulation, and application in synthetic chemistry.

PropertyValue (Hydrochloride Salt)Reference
Molecular Formula C₈H₁₄N₂O · HCl[1]
Molecular Weight 190.67 g/mol [1]
CAS Number 1203686-07-0[1]
Appearance Solid
Purity Typically ≥97%[1]
logP -0.686[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]

Synthesis and Mechanistic Insights

Synthesis of the Precursor: 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

The synthesis of this key precursor has been reported and involves the reductive cyclization of methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate.

Experimental Protocol:

  • A solution of methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate is prepared in methanol.

  • Raney Nickel is added to the solution as a catalyst (w/w ratio of 4:1 with the starting material).

  • The reaction mixture is subjected to a hydrogen atmosphere (50 psi) at room temperature.

  • The reaction is monitored for the consumption of the starting material.

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.[2]

The crystal structure of this intermediate has been characterized, confirming the spirocyclic framework.[2]

Proposed Final Steps: Debenzylation and N-Methylation

Following the synthesis of the benzyl-protected precursor, two final steps are necessary to arrive at the target molecule:

  • Debenzylation: The benzyl protecting group on the N7 nitrogen is typically removed via catalytic hydrogenation. A common method involves using a palladium on carbon (Pd/C) catalyst in a protic solvent like methanol or ethanol under a hydrogen atmosphere. This step yields the free secondary amine, 2,7-diazaspiro[4.4]nonan-1-one. A similar debenzylation has been described for the related 2-methyl-2,7-diazaspiro[4.4]nonane, which was achieved by hydrogenation with 20% palladium on carbon.[3]

  • N-Methylation: The final step is the selective methylation of the N2 nitrogen. This can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride, or by direct alkylation with a methylating agent like methyl iodide in the presence of a mild base.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Final Product Formation Start Methyl 1-benzyl-3-(cyanomethyl) pyrrolidine-3-carboxylate Step1 Reductive Cyclization (Raney Ni, H2) Start->Step1 Precursor 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one Step1->Precursor Step2 Debenzylation (Pd/C, H2) Precursor->Step2 Intermediate 2,7-Diazaspiro[4.4]nonan-1-one Step2->Intermediate Step3 N-Methylation (e.g., HCHO, NaBH(OAc)3) Intermediate->Step3 Final_Product 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one Step3->Final_Product

Caption: Synthetic workflow for 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional structure of diazaspiro[4.4]nonane derivatives makes them valuable scaffolds in drug discovery. This structural rigidity can help to lock a molecule into a bioactive conformation, potentially leading to increased potency and selectivity for its biological target.

  • Bioisosteric Replacement: Diazaspiro cores are being explored as bioisosteres for other cyclic amine structures, such as piperazine.[4] This can lead to improved pharmacokinetic properties or novel intellectual property.

  • Conformationally Constrained Peptides: The related scaffold, 2-oxa-7-azaspiro[4.4]nonan-1-one, is used to introduce conformational constraints in peptides, which can enhance their biological activity and stability.[5] This suggests that 2-methyl-2,7-diazaspiro[4.4]nonan-1-one could also be used to create peptidomimetics with improved therapeutic potential.

  • Central Nervous System (CNS) Agents: The spiroindoline skeleton featuring a 2,7-diazaspiro[4.4]nonane moiety is found in various biologically active alkaloids, indicating the potential for this scaffold to be incorporated into novel CNS-active compounds.[6]

Conclusion

2-Methyl-2,7-diazaspiro[4.4]nonan-1-one is a spirocyclic building block with significant potential in the design and synthesis of novel therapeutic agents. Its well-defined three-dimensional structure and versatile chemical handles make it an attractive starting point for the development of new drugs targeting a wide range of diseases. The synthetic pathways, while multi-step, are based on reliable and well-understood chemical transformations, making this compound accessible for further exploration by the scientific community.

References

  • PubChem. (n.d.). 2-Methyl-2,7-diazaspiro(4.4)nonane. National Center for Biotechnology Information. Retrieved from [Link]

  • Du, Y., et al. (2005). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. Tetrahedron, 61(34), 8120-8129.
  • PrepChem. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from [Link]

  • Xia, Z. L., & Zheng, C. (2022).
  • Wang, L., & Wang, Y. (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2517.
  • Yousuf, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.

Sources

The Emerging Therapeutic Potential of Diazaspiro[4.4]nonan-1-one Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced therapeutic efficacy, selectivity, and favorable pharmacokinetic profiles is a continuous endeavor. Among the myriad of structures explored, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality. This unique structural feature imparts a conformational rigidity that can lead to improved target binding and metabolic stability compared to their more flexible, linear, or monocyclic counterparts. Within this promising class of compounds, the diazaspiro[4.4]nonan-1-one scaffold has emerged as a privileged structure with diverse and significant therapeutic potential.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic promise of diazaspiro[4.4]nonan-1-one analogs. We will delve into the established and potential applications of these compounds, ranging from their role as key intermediates in the synthesis of blockbuster drugs to their emerging potential as novel anticancer, anti-inflammatory, anticonvulsant, and antiviral agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a critical analysis of the structure-activity relationships that govern the therapeutic utility of this versatile scaffold.

Synthesis of the Diazaspiro[4.4]nonan-1-one Core

The construction of the diazaspiro[4.4]nonan-1-one scaffold can be achieved through various synthetic strategies. A common and well-established approach involves the multi-step synthesis starting from cyclopentanone. This method is particularly notable as it is a key process in the industrial production of the antihypertensive drug Irbesartan.

A representative synthesis of a key intermediate, 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, is outlined below. This protocol highlights a practical and scalable method for accessing the core scaffold.

General Synthetic Workflow

Synthetic Workflow Cyclopentanone Cyclopentanone Step1 Addition Reaction (e.g., NaCN, NH4Cl) Cyclopentanone->Step1 Intermediate1 1-Aminocyclopentanecarbonitrile Step1->Intermediate1 Step2 Hydrolysis (Acid or Base) Intermediate1->Step2 Intermediate2 1-Aminocyclopentanecarboxylic Acid Step2->Intermediate2 Step3 Acylation (Valeryl Chloride) Intermediate2->Step3 Intermediate3 N-Valeryl Amino Acid Step3->Intermediate3 Step4 Cyclization Intermediate3->Step4 Product 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one Step4->Product

Caption: General workflow for the synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.

Detailed Experimental Protocol: Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Step 1: Formation of 1-Aminocyclopentanecarbonitrile

  • To a stirred solution of sodium cyanide and ammonium chloride in water, add cyclopentanone at a controlled temperature.

  • Stir the reaction mixture until the formation of 1-aminocyclopentanecarbonitrile is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC).

Step 2: Hydrolysis to 1-Aminocyclopentanecarboxylic Acid

  • The resulting 1-aminocyclopentanecarbonitrile is hydrolyzed under acidic or basic conditions to yield 1-aminocyclopentanecarboxylic acid.

Step 3: Acylation with Valeryl Chloride

  • The 1-aminocyclopentanecarboxylic acid is then acylated with valeryl chloride in the presence of a suitable base to form the corresponding N-valeryl amino acid intermediate.

Step 4: Cyclization

  • The N-valeryl amino acid is cyclized to afford 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one. This step can be achieved by heating with a dehydrating agent or by forming an activated ester followed by intramolecular amidation.

Therapeutic Applications and Biological Activities

The diazaspiro[4.4]nonan-1-one scaffold is a versatile platform for the development of a wide range of therapeutic agents. The following sections detail the established and emerging applications of its analogs.

Antihypertensive Agents

The most prominent application of a diazaspiro[4.4]nonan-1-one derivative is as a key intermediate in the synthesis of Irbesartan , a widely prescribed antihypertensive drug.[1]

  • Mechanism of Action: Irbesartan is an angiotensin II receptor blocker (ARB). It selectively blocks the binding of angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal gland. This inhibition leads to vasodilation and a reduction in aldosterone secretion, resulting in a decrease in blood pressure.

Renin-Angiotensin System Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction Irbesartan Irbesartan Irbesartan->AT1R

Caption: Simplified signaling pathway of the Renin-Angiotensin System and the inhibitory action of Irbesartan.

Anticancer Agents

Recent research into spirocyclic compounds has highlighted their potential as potent anticancer agents. While specific data on diazaspiro[4.4]nonan-1-one analogs is emerging, related scaffolds have shown significant promise. For instance, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been identified as potent inhibitors of KRAS-G12D, a key oncogenic driver in many cancers.[2] This suggests that the diazaspiro[4.4]nonan-1-one core could serve as a valuable scaffold for the design of novel kinase inhibitors and other anticancer therapeutics.

  • Potential Mechanism of Action: Analogs of diazaspiro[4.4]nonan-1-one could be designed to target various signaling pathways implicated in cancer, such as the MAPK/ERK pathway, which is often downstream of oncogenes like KRAS.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS (e.g., KRAS-G12D) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Diazaspiro[4.4]nonan-1-one Analog (Hypothetical) Inhibitor->RAS

Caption: Hypothetical targeting of the MAPK/ERK pathway by a diazaspiro[4.4]nonan-1-one analog.

Anti-inflammatory Agents

The rigid structure of diazaspirocycles makes them ideal candidates for the development of selective kinase inhibitors targeting inflammatory pathways. Derivatives of the related 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of RIPK1 kinase and as dual TYK2/JAK1 inhibitors, both of which are key mediators of inflammation.[3][4]

  • Mechanism of Action: By inhibiting kinases like RIPK1 and JAKs, these compounds can block the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the activation of inflammatory cell death pathways like necroptosis.

Compound ClassTarget KinaseIC50 (nM)Reference
2,8-Diazaspiro[4.5]decan-1-one derivativeRIPK192[3]
2,8-Diazaspiro[4.5]decan-1-one derivativeTYK26[4]
2,8-Diazaspiro[4.5]decan-1-one derivativeJAK137[4]

digraph "NF_kB_Signaling" {
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node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Stimulus [label="Inflammatory Stimulus\n(e.g., TNF-α)"]; Receptor [label="Receptor"]; IKK [label="IKK Complex"]; IkB [label="IκBα"]; NFkB [label="NF-κB"]; Nucleus [label="Nucleus"]; GeneExpression [label="Pro-inflammatory\nGene Expression", shape= Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Diazaspiro[4.4]nonan-1-one\nAnalog (Hypothetical)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Stimulus -> Receptor -> IKK; IKK -> IkB [arrowhead=tee, label="phosphorylates"]; IkB -> NFkB [arrowhead=none, style=dashed, label="releases"]; NFkB -> Nucleus -> GeneExpression; Inhibitor -> IKK [arrowhead=tee, color="#EA4335"]; }

Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory diazaspiro[4.4]nonan-1-one analogs.

Anticonvulsant and Neuroprotective Agents

Derivatives of the closely related 2-azaspiro[4.4]nonane scaffold have demonstrated significant anticonvulsant activity in preclinical models.[5][6] This suggests that the diazaspiro[4.4]nonan-1-one core could also be a promising starting point for the development of novel central nervous system (CNS) active agents.

  • Potential Mechanism of Action: The anticonvulsant effects of these compounds are thought to be mediated through the modulation of GABAergic neurotransmission, a key inhibitory pathway in the brain. Furthermore, the neuroprotective potential of novel fraxinellone analogs has been linked to the activation of the Nrf2-mediated antioxidant defense system, suggesting a possible mechanism for diazaspiro[4.4]nonan-1-one analogs as well.[7]

Compound ClassTest ModelED50 (mg/kg)Reference
N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dionesc.MET76.27[6]

digraph "Synaptic_Transmission" {
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Presynaptic [label="Presynaptic\nNeuron"]; GABAvesicle [label="GABA Vesicles"]; SynapticCleft [label="Synaptic Cleft"]; Postsynaptic [label="Postsynaptic\nNeuron"]; GABAaR [label="GABAA Receptor", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Hyperpolarization [label="Hyperpolarization\n(Inhibition)", shape= Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Modulator [label="Diazaspiro[4.4]nonan-1-one\nAnalog (Hypothetical)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Presynaptic -> GABAvesicle -> SynapticCleft; GABAvesicle -> GABAaR [label=" releases GABA"]; GABAaR -> Postsynaptic -> Hyperpolarization; Modulator -> GABAaR [arrowhead=odot, color="#EA4335", label=" positive modulator"]; }

Caption: Simplified model of GABAergic synaptic transmission and potential modulation by diazaspiro[4.4]nonan-1-one analogs.

Antiviral Agents

The diazaspirocyclic scaffold has also shown promise in the development of antiviral agents. For example, a novel pyrimidyl-di(diazaspiroalkane) derivative has been shown to inhibit the replication of various viruses, including several strains of HIV, by blocking their attachment to host cells.[8][9] Additionally, 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been identified as inhibitors of human coronavirus 229E replication.[10]

  • Mechanism of Action: A key mechanism for some antiviral diazaspiro compounds is the inhibition of viral entry by binding to heparan sulfate proteoglycans on the host cell surface, which are used by many viruses as a co-receptor for attachment.[8]

Compound ClassVirusIC50 (µM)Reference
Pyrimidyl-di(diazaspiroalkane) derivativeHIV-1 6S1.17[8]
Pyrimidyl-di(diazaspiroalkane) derivativeHIV-1 DPS1.37[8]
1-thia-4-azaspiro[4.5]decan-3-one derivativeCoronavirus 229E5.5 (EC50)[10]

Experimental Protocols

To facilitate further research and development of diazaspiro[4.4]nonan-1-one analogs, this section provides detailed methodologies for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow CellSeeding Seed cells in a 96-well plate Incubation1 Incubate for 24 hours CellSeeding->Incubation1 CompoundAddition Add serial dilutions of test compound Incubation1->CompoundAddition Incubation2 Incubate for 48-72 hours CompoundAddition->Incubation2 MTTAddition Add MTT solution Incubation2->MTTAddition Incubation3 Incubate for 2-4 hours MTTAddition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the diazaspiro[4.4]nonan-1-one analogs in culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds.

  • Incubate the plate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Kinase_Assay_Workflow PlatePrep Prepare assay plate with kinase, substrate, and buffer CompoundAddition Add serial dilutions of test compound PlatePrep->CompoundAddition Incubation1 Pre-incubate CompoundAddition->Incubation1 ReactionStart Initiate reaction by adding ATP Incubation1->ReactionStart Incubation2 Incubate at room temperature ReactionStart->Incubation2 ReactionStop Stop reaction Incubation2->ReactionStop Detection Detect signal (e.g., luminescence, fluorescence) ReactionStop->Detection

Caption: General workflow for a kinase inhibition assay.

Protocol:

  • In a suitable microplate, add the kinase, a specific substrate (e.g., a peptide), and the assay buffer.

  • Add serial dilutions of the diazaspiro[4.4]nonan-1-one analogs to the wells.

  • Pre-incubate the plate to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period.

  • Stop the reaction using a stop solution.

  • Add a detection reagent that generates a signal (e.g., luminescence or fluorescence) proportional to the amount of phosphorylated substrate.

  • Measure the signal using a microplate reader and calculate the IC50 value.

Anticonvulsant Screening (Maximal Electroshock Test)

The MES test is a widely used preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.

MES_Test_Workflow AnimalAdmin Administer test compound to animals (e.g., mice) TimeLag Wait for the time of peak effect AnimalAdmin->TimeLag ElecStim Apply a supramaximal electrical stimulus via corneal or ear electrodes TimeLag->ElecStim Observation Observe for the presence or absence of a tonic hindlimb extension seizure ElecStim->Observation DataAnalysis Determine the ED50 value Observation->DataAnalysis

Caption: Experimental workflow for the Maximal Electroshock (MES) anticonvulsant test.

Protocol:

  • Administer the test compound to a group of animals (typically mice or rats) via a suitable route (e.g., intraperitoneal or oral).

  • After a predetermined time, corresponding to the expected time of peak effect, a supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the test compound to prevent the tonic hindlimb extension is considered a positive result.

  • The median effective dose (ED50), the dose that protects 50% of the animals from the seizure, is determined.

Structure-Activity Relationships (SAR)

While a comprehensive SAR for diazaspiro[4.4]nonan-1-one analogs is still under development, preliminary insights can be drawn from the available data and by analogy to related scaffolds.

Position/SubstituentImpact on ActivityTherapeutic Area
N-substitution on the pyrrolidine/imidazolidine ring Crucial for activity and target selectivity.General
Alkyl/Aryl groups at C2 Influences potency and pharmacokinetic properties.Antihypertensive, Antiviral
Linker between the spirocore and an aryl group The nature of the linker (e.g., -CH2- vs. -NH-) significantly affects anticonvulsant activity.Anticonvulsant
Substitution on appended aryl rings Can be optimized to enhance target binding and selectivity.Anticancer, Anti-inflammatory

Future Perspectives and Conclusion

The diazaspiro[4.4]nonan-1-one scaffold represents a highly versatile and promising platform in modern drug discovery. Its proven success as a key building block for the antihypertensive drug Irbesartan has paved the way for the exploration of its analogs in a multitude of other therapeutic areas. The emerging data on related diazaspirocycles as potent and selective inhibitors of kinases, modulators of CNS targets, and antiviral agents strongly suggest that the diazaspiro[4.4]nonan-1-one core is ripe for further investigation.

Future research should focus on the synthesis and biological evaluation of diverse libraries of diazaspiro[4.4]nonan-1-one analogs to build a more comprehensive understanding of their structure-activity relationships. The application of computational modeling and structure-based drug design will be instrumental in guiding the optimization of lead compounds for enhanced potency, selectivity, and drug-like properties. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology, inflammation, neurology, and infectious diseases.

References

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. DOI. [Link]

  • Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. Acta Naturae. [Link]

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link]

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Semantic Scholar. [Link]

  • 1-ACETYL-1,3-DIAZASPIRO(4.4)NONANE-2,4-DIONE. Inxight Drugs. [Link]

  • Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. PubMed. [Link]

  • Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. PubMed. [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC. [Link]

  • 1,3-Diazaspiro[4.4]non-1-en-4-one. PubChem. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]

  • A Novel Analog of the Natural Product Fraxinellone Protects against Endogenous and Exogenous Neurotoxicants. PMC. [Link]

  • Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. [Link]

  • Neuroprotective Agents: A Simple Overview. Journal of Experimental and Basic Medical Sciences. [Link]

  • Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. MDPI. [Link]

  • Neuroprotective Effects of Intranasally Administered Octadecaneuropeptide Analog in a Mouse Model of MPTP-Induced Parkinson's Disease. PubMed. [Link]

Sources

Advanced Technical Guide: Spirocyclic Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structural Architecture, Synthetic Methodologies, and Medicinal Chemistry Applications[1]

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D), sp


-rich architectures is a critical strategy for improving clinical success rates.[1][2] Spirocyclic pyrrolidines  represent a premier class of these 3D scaffolds.[3][4] Unlike their flat analogs (e.g., phenyl rings), spirocyclic pyrrolidines offer defined vectorial projection of substituents, enhanced aqueous solubility, and improved metabolic stability.[2]

This guide provides a rigorous technical analysis of spirocyclic pyrrolidine derivatives, focusing on their structural classification, synthetic routes (including detailed protocols), and application in high-value targets like HCV NS5A and GPCRs.[2]

Structural Classification & Physicochemical Properties[3][6]

Spirocyclic pyrrolidines are defined by a quaternary carbon atom shared between a pyrrolidine ring and a second cyclic system.[2] This "spiro" junction rigidly locks the conformation, reducing the entropy penalty upon protein binding.

Scaffold ClassStructure DescriptionKey PropertyMedicinal Application
Spiro[2.4]heptane Pyrrolidine spiro-fused to cyclopropane.[2]High metabolic stability; compact lipophilicity.Ledipasvir (HCV NS5A Inhibitor)
Spiro[3.3]heptane Azetidine spiro-fused to cyclobutane/azetidine.[2]Ideal bioisostere for piperazine; lowers logP.[2]Olaparib analogs (PARP inhibitors)
Spiro[oxindole-3,3'-pyrrolidine] Pyrrolidine spiro-fused to oxindole at C3.[2]Mimics natural alkaloids; privileged scaffold.MDM2-p53 inhibitors , Anticancer agents
Spiro[4.5]decane Pyrrolidine spiro-fused to cyclohexane/piperidine.[2]Bulky; fills large hydrophobic pockets.[2]CCR5 Antagonists , MCHr1 Antagonists
The Fsp

Advantage

A core driver for adopting these scaffolds is the Fraction of sp


 Carbon Atoms (Fsp

)
.[2][5][6][7] As established by Lovering et al., higher Fsp

correlates with improved solubility and lower attrition rates in clinical trials. Spirocyclic pyrrolidines inherently maximize this metric compared to fused bicyclic systems (e.g., indole vs. spiro-indoline).[2]
Synthetic Methodologies

The synthesis of spirocyclic pyrrolidines requires overcoming significant steric strain at the quaternary center. Two dominant strategies are employed: 1,3-Dipolar Cycloaddition and Cycloalkylation .

A. 1,3-Dipolar Cycloaddition (The "Workhorse" Method)

This is the most versatile method for generating library diversity.[2] It typically involves the reaction of an azomethine ylide (generated in situ from an amino acid and a ketone/aldehyde) with a dipolarophile (alkene).[2]

  • Mechanism : Concerted [3+2] cycloaddition.[2]

  • Regioselectivity : Controlled by the electronic nature of the dipolarophile and the steric bulk of the ylide.

  • Catalysis : Ag(I) or Cu(I) salts are often used to coordinate the ylide, enhancing diastereoselectivity.[2]

B. Cycloalkylation (For Strained Systems)

For smaller rings like spiro[3.3]heptanes, direct alkylation is preferred.[2] This often involves double displacement of halides or sulfonates by a malonate or protected amine.

Detailed Experimental Protocols
Protocol 1: Ag(I)-Catalyzed Synthesis of Spiro[oxindole-3,3'-pyrrolidine]

Target: Rapid generation of diverse spiro-libraries for SAR exploration.

Reagents:

  • Isatin derivative (1.0 equiv)[2]

  • Amino acid (e.g., Sarcosine, 1.2 equiv)[2]

  • Chalcone or electron-deficient alkene (1.0 equiv)[2]

  • AgOAc (10 mol%)[2]

  • Solvent: Ethanol or Methanol[2]

Step-by-Step Methodology:

  • Ylide Formation : In a round-bottom flask, dissolve the isatin derivative and sarcosine in Ethanol (0.1 M concentration). Stir at room temperature for 10 minutes. The formation of the azomethine ylide intermediate is often indicated by a color change (deep red/orange).[2]

  • Cycloaddition : Add the chalcone dipolarophile and Silver Acetate (AgOAc) catalyst.[2]

  • Reflux : Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (eluent: 40% EtOAc/Hexanes).

  • Workup : Cool to room temperature. Filter the mixture through a Celite pad to remove the silver catalyst. Wash the pad with DCM.

  • Purification : Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient 10-50% EtOAc in Hexanes).

  • Validation : Verify structure via

    
    H-NMR (look for diagnostic doublet of doublets for the pyrrolidine ring protons) and HRMS.
    
Protocol 2: Synthesis of 2-Azaspiro[3.3]heptane (Piperazine Bioisostere)

Target: Creating a low-lipophilicity, rigid core for linker chemistry.[2]

Reagents:

  • Cyclobutanone (Starting material)[2]

  • tert-Butyl sulfinamide (Chiral auxiliary/Amine source)[2]

  • LiHMDS (Lithium hexamethyldisilazide)[2]

  • Ethyl bromoacetate[2]

Workflow:

  • Imine Formation : Condense cyclobutanone with tert-butyl sulfinamide using Ti(OEt)

    
     in THF to form the sulfinyl imine.[2]
    
  • Reformatsky-type Addition : React the imine with the lithium enolate of ethyl acetate (generated via LiHMDS) to form the

    
    -amino ester.
    
  • Cyclization : Reduce the ester to the alcohol (LiAlH

    
    ), convert the alcohol to a leaving group (Mesylate/Tosylate), and induce intramolecular cyclization using a strong base (NaH) to close the second 4-membered ring.[2]
    
  • Deprotection : Remove the sulfinyl group with HCl/Dioxane to yield the free amine spiro[3.3]heptane salt.[2]

Visualization of Logic & Workflow
Diagram 1: Synthetic Logic for Spiro[oxindole-pyrrolidine]

This diagram illustrates the convergent nature of the 1,3-dipolar cycloaddition, highlighting the modularity of the three components.

G Isatin Isatin Derivative (Core Scaffold) Ylide Azomethine Ylide (Dipole Intermediate) Isatin->Ylide Decarboxylation AminoAcid Amino Acid (Sarcosine/Proline) AminoAcid->Ylide Alkene Dipolarophile (Chalcone/Acrylate) TS Transition State (Endo/Exo Control) Alkene->TS Ylide->TS + Ag(I) Catalyst Product Spiro[oxindole-pyrrolidine] (Target Scaffold) TS->Product [3+2] Cycloaddition

Caption: Convergent assembly of spiro[oxindole-pyrrolidine] via multicomponent [3+2] cycloaddition. The Ag(I) catalyst controls the stereochemical outcome (endo vs. exo).[2]

Diagram 2: SAR Decision Tree - Flat vs. Spiro

A logical framework for medicinal chemists deciding when to deploy spirocyclic scaffolds.

SAR Problem Lead Compound Issue: Poor Solubility or Metabolic Instability CheckFlat Does the lead contain planar rings (e.g., Piperazine)? Problem->CheckFlat SpiroStrategy Strategy: Spiro-Bioisostere Replacement CheckFlat->SpiroStrategy Yes OtherStrategy Explore Polar Surface Area (PSA) or Prodrug Strategies CheckFlat->OtherStrategy No Spiro33 Replace with 2-azaspiro[3.3]heptane SpiroStrategy->Spiro33 If size constraint is high Spiro24 Replace with 5-azaspiro[2.4]heptane SpiroStrategy->Spiro24 If metabolic block needed Benefit Outcome: Increased Fsp3 Lower LogP Rigidified Vector Spiro33->Benefit Spiro24->Benefit

Caption: Medicinal chemistry decision tree for optimizing lead compounds using spirocyclic bioisosteres to improve physicochemical properties.

Case Studies in Drug Development
Case Study 1: Ledipasvir (HCV NS5A Inhibitor)

Ledipasvir utilizes a 5-azaspiro[2.4]heptane moiety.[2]

  • Role : The spiro-cyclopropane ring fuses to the pyrrolidine, creating a highly rigidified structure that fits precisely into the NS5A dimer interface.

  • Impact : This rigidity contributes to picomolar potency (EC

    
     = 31 pM) and extended plasma half-life by preventing metabolic oxidation at the pyrrolidine 
    
    
    
    -carbon.[2]
Case Study 2: CCR5 Antagonists

Early CCR5 antagonists (e.g., Aplaviroc) utilized spiro-piperidine and spiro-pyrrolidine scaffolds to fill the large hydrophobic pocket of the CCR5 receptor.[2]

  • Evolution : The transition from flexible linear linkers to spirocyclic cores improved selectivity against the hERG channel, a common liability in this class.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[2]

  • Link, J. O., et al. (2014).[2] Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection.[2][8] Journal of Medicinal Chemistry. Link[2]

  • Melnykov, K. P., & Ryabukhin, S. V. (2020).[2] Synthesis of

    
    -Spirocyclic Pyrrolidines. Chemistry of Heterocyclic Compounds. Link[2]
    
  • Burkhard, J. A., et al. (2010).[2] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link[2]

  • Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link[2]

Sources

Technical Assessment & Safety Protocols: 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

This technical guide provides a comprehensive safety and operational assessment of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one (CAS: 1203686-07-0 for the HCl salt). Unlike standard Safety Data Sheets (SDS) which often provide generic regulatory data, this whitepaper interprets physicochemical properties into actionable research protocols.

This compound represents a high-value spirocyclic scaffold used in medicinal chemistry to increase fraction of sp3-hybridized carbons (


), thereby improving solubility and metabolic stability in drug candidates compared to flat aromatic systems.
Chemical Identification Table
PropertySpecification
IUPAC Name 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one
Common Salt Form Hydrochloride (HCl)
CAS Number (HCl) 1203686-07-0
Molecular Formula

(Free Base)
Molecular Weight 154.21 g/mol (Free Base) / 190.67 g/mol (HCl)
SMILES CN1CCC2(CCNC2)C1=O
Structure Class Spirocyclic Lactam / Secondary Amine

Hazard Identification & Mechanistic Risk Assessment[2]

The "Amine-Lactam" Hazard Profile

While GHS classifications provide a baseline, the researcher must understand the chemical causality of these hazards. This compound features a secondary amine (position 7) and a lactam (position 1-2).

  • Basicity & Corrosivity: The secondary amine at position 7 is moderately basic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Upon contact with moist mucous membranes (eyes/lungs), it protonates, generating hydroxide ions that cause tissue saponification. This drives the H315 (Skin Irrit.)  and H319 (Eye Irrit.)  classifications.[1]
    
  • Bioavailability: The spirocyclic structure is designed for membrane permeability. Consequently, H302 (Harmful if swallowed) is not just a regulatory label but a high-probability outcome of accidental ingestion due to rapid systemic absorption.

GHS Classification Matrix[2]
Hazard ClassCategoryHazard StatementMechanistic Trigger
Acute Toxicity, Oral Cat 4H302: Harmful if swallowedSystemic absorption of lipophilic spiro-amine.[1]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritationLocalized alkalosis from amine functionality.
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritationSaponification of corneal lipids.
STOT - Single Exposure Cat 3H335: May cause respiratory irritationInhalation of basic dusts/aerosols.

Handling, Storage, & Stability Protocols

Hygroscopicity Management

The hydrochloride salt of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one is hygroscopic .

  • Mechanism: The ionic lattice energy of the HCl salt is easily overcome by the hydration energy of atmospheric water.

  • Consequence: Absorption of water alters stoichiometry, leading to errors in molarity calculations for biological assays.

  • Protocol: Store under inert atmosphere (Argon/Nitrogen) in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Stability Logic Flow

The following diagram outlines the decision-making process for storage and handling to maintain compound integrity.

StorageLogic Start Compound Receipt FormCheck Check Form Start->FormCheck Solid Solid (HCl Salt) FormCheck->Solid Powder Solution Solution (DMSO/Water) FormCheck->Solution Liquid StorageSolid Store at -20°C Desiccated Protect from Light Solid->StorageSolid StorageSol Store at -80°C Use within 3 months Avoid Freeze-Thaw Solution->StorageSol Handling Handling for Assay StorageSolid->Handling Equilibrate Equilibrate to RT (Prevent Condensation) Handling->Equilibrate Weighing Weigh quickly (< 2 min exposure) Equilibrate->Weighing

Figure 1: Decision logic for storage and handling to prevent hydrolytic degradation and hygroscopic error.

Synthesis & Characterization Strategy

For researchers requiring de novo synthesis or validation of the material, the following protocol is the industry standard for generating high-purity spiro-lactams. This route relies on the hydrogenolytic deprotection of a benzyl precursor, a self-validating step because the disappearance of aromatic protons in NMR confirms success.

Validated Synthesis Route

Precursor: 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonan-1-one. Reaction: Palladium-catalyzed Hydrogenolysis.

Step-by-Step Protocol:
  • Setup: In a high-pressure hydrogenation vessel, dissolve 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonan-1-one (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (wet support, Degussa type) under a nitrogen stream. Safety Note: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge vessel with

    
     gas (3 cycles). Pressurize to 50 psi (3.5 bar) and stir vigorously at Room Temperature for 12–24 hours.
    
  • Monitoring: Monitor by LC-MS. Look for mass shift:

    
    .
    
  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Critical: Do not let the filter cake dry out completely to avoid fire hazard.

  • Purification: Concentrate the filtrate under reduced pressure. If the HCl salt is desired, treat the residue with 4M HCl in Dioxane, then precipitate with Diethyl Ether.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 7-Benzyl-Precursor (C15H20N2O) Reaction H2 (50 psi), Pd/C Methanol, RT, 24h Precursor->Reaction Hydrogenolysis Filtration Celite Filtration (Remove Pd) Reaction->Filtration SaltFormation Add 4M HCl/Dioxane Filtration->SaltFormation Optional Product Target HCl Salt (C8H14N2O·HCl) Filtration->Product Free Base SaltFormation->Product

Figure 2: Hydrogenolytic deprotection pathway for the synthesis of the target spiro-amine.

Emergency Response & First Aid

In the event of exposure, the chemical's basicity dictates the response. Neutralization is not recommended on tissue; dilution is the key.

Response Matrix
Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse with water for 15+ minutes , lifting eyelids.Immediate dilution prevents alkaline hydrolysis of corneal proteins.
Skin Contact Wash with soap and water.[1] Remove contaminated clothing.[1]Lipophilic amines can penetrate the stratum corneum; soap emulsifies and removes them.
Ingestion Rinse mouth. Do NOT induce vomiting. Vomiting re-exposes the esophagus to the corrosive amine/lactam.
Inhalation Move to fresh air.[1] If breathing is difficult, give

.
Basic dusts cause bronchoconstriction; oxygen supports respiration while irritation subsides.

References

  • Fluorochem Ltd. (2025).[1][2] Safety Data Sheet: 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4713500, 2-Methyl-2,7-diazaspiro[4.4]nonane. Retrieved from (Note: Reference for spiro-amine hazard class properties).

  • PrepChem. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from

  • Sigma-Aldrich. (2025).[2] Product Specification: 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride.[3][4] Retrieved from

Sources

Methodological & Application

Application Note: Derivatization Protocols for 2,7-Diazaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spirocyclic Advantage

In modern drug discovery, the "escape from flatland" is a critical design strategy. Flat, aromatic-heavy molecules often suffer from poor solubility and non-specific binding. Spirocyclic scaffolds, such as 2,7-diazaspiro[4.4]nonan-1-one , offer a solution by introducing three-dimensional complexity (high Fsp³ fraction) and structural rigidity.

This specific scaffold features a unique orthogonal reactivity profile :

  • A pyrrolidine ring (secondary amine) acting as a versatile, nucleophilic handle.

  • A gamma-lactam ring (amide) acting as a rigid structural core with latent reactivity.

This guide provides validated protocols for the selective and orthogonal derivatization of this scaffold, enabling the rapid synthesis of diverse libraries for SAR (Structure-Activity Relationship) studies.

Structural Analysis & Reactivity Profile

Understanding the electronic environment of the two nitrogen atoms is the prerequisite for successful derivatization.

FeatureN7 Position (Pyrrolidine)N2 Position (Lactam)
Functional Group Secondary AmineCyclic Amide (Lactam)
Hybridization sp³sp² (Resonance with C=O)
Approx. pKa (Conjugate Acid) ~10–11 (Basic)~ -1 (Non-basic)
pKa (N-H Acidity) ~35 (Very weak acid)~17 (Weak acid)
Nucleophilicity HighVery Low
Primary Reactivity Alkylation, Acylation, Reductive AminationN-Alkylation (requires base), N-Arylation (metal-catalyzed)
Visualizing the Reactivity Map

ReactivityMap Figure 1: Orthogonal reactivity profile of the 2,7-diazaspiro[4.4]nonan-1-one scaffold. Core 2,7-Diazaspiro[4.4]nonan-1-one N7 N7: Secondary Amine (Nucleophilic) Core->N7 N2 N2: Lactam Amide (Non-Nucleophilic) Core->N2 N7_React Reacts with: - Alkyl Halides (Mild Base) - Acid Chlorides - Aldehydes (Reductive Amination) N7->N7_React N2_React Reacts with: - Strong Base (NaH) + Alkyl Halide - Cu/Pd Catalysis (Arylation) N2->N2_React

Experimental Protocols

Important Pre-requisite: Free-Basing the Salt

Commercial supplies of 2,7-diazaspiro[4.4]nonan-1-one are typically provided as the hydrochloride salt (CAS: 1203682-17-0). For efficient reaction, especially in non-aqueous alkylations, the free base should be generated in situ or isolated.

  • In situ: Add 1.1–1.5 equivalents of DIPEA or TEA to the reaction mixture.

  • Isolation: Dissolve salt in minimal water, basify to pH >12 with 1M NaOH, and exhaustively extract with DCM or CHCl₃/IPA (3:1). Dry over Na₂SO₄ and concentrate.

Protocol A: Selective N7-Functionalization (The "Easy" Handle)

Objective: Introduce diversity at the N7 position while leaving the lactam intact.

Method A1: Reductive Amination (Recommended for Library Gen)

This method is preferred for its mild conditions and avoidance of over-alkylation.

  • Reagents:

    • Scaffold (1.0 equiv)

    • Aldehyde/Ketone (1.1 equiv)

    • Reducing Agent: NaBH(OAc)₃ (1.5 equiv)

    • Solvent: DCE (1,2-Dichloroethane) or DCM

    • Additive: Acetic Acid (1-2 drops, catalytic)

  • Procedure:

    • Dissolve the scaffold (free base or with 1 equiv TEA) in DCE (0.1 M).

    • Add the aldehyde and acetic acid. Stir at Room Temperature (RT) for 30–60 mins to form the iminium species.

    • Add NaBH(OAc)₃ in one portion.

    • Stir at RT for 4–16 hours. Monitor by LCMS (disappearance of M+1 peak of scaffold).

    • Quench: Add saturated NaHCO₃. Extract with DCM.

  • Self-Validation:

    • NMR Check: Appearance of new alkyl protons; disappearance of the aldehyde proton signal (~9-10 ppm).

    • Selectivity: The lactam NH (typically broad singlet, 6.0–8.0 ppm) should remain visible.

Method A2: N7-Acylation/Sulfonylation
  • Reagents: Acid Chloride or Sulfonyl Chloride (1.1 equiv), TEA (1.5 equiv), DCM (0°C to RT).

  • Procedure: Standard Schotten-Baumann conditions.

  • Note: If using the HCl salt directly, increase TEA to 2.5 equiv.

Protocol B: N2-Functionalization (The "Hard" Handle)

Objective: Functionalize the lactam nitrogen. Challenge: N7 is far more reactive. You must protect N7 first, or use a substrate where N7 is already substituted.

Workflow: Orthogonal Derivatization
  • Step 1: N7 Protection (Boc)

    • React scaffold with Boc₂O (1.1 equiv) and TEA in DCM.

    • Result:tert-butyl 1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate .

  • Step 2: N2 Alkylation

    • Reagents: NaH (60% dispersion, 1.2 equiv), Alkyl Halide (1.2 equiv), DMF or THF (anhydrous).

    • Procedure:

      • Dissolve N7-Boc protected intermediate in dry DMF (0.2 M) under N₂.

      • Cool to 0°C. Add NaH carefully. Stir 30 mins (H₂ evolution).

      • Add Alkyl Halide dropwise.

      • Warm to RT and stir 2–12 hours.

      • Quench: Careful addition of water/ice. Extract with EtOAc.

  • Step 3: N7 Deprotection

    • Treat with 4M HCl in Dioxane or TFA/DCM (1:4) to expose the N7 amine for further chemistry.

Visualization of Orthogonal Workflow

OrthogonalWorkflow Figure 2: Orthogonal protection strategy for N2-selective functionalization. Start Start: Scaffold HCl Salt Step1 Step 1: N7 Protection (Boc2O, TEA) Start->Step1 Inter1 Intermediate A: N7-Boc-Lactam Step1->Inter1 Step2 Step 2: N2 Functionalization (NaH, R-X, DMF) Inter1->Step2 Inter2 Intermediate B: N2-Alkyl-N7-Boc Step2->Inter2 Step3 Step 3: N7 Deprotection (TFA or HCl) Inter2->Step3 Final Final Product: N2-Alkyl-N7-Amine (Ready for further library gen) Step3->Final

Analytical Characterization Data

When validating your derivatives, look for these key spectroscopic signatures.

Signal TypeUnsubstituted ScaffoldN7-AlkylatedN2-Alkylated
¹H NMR: Lactam NH Broad singlet, 6.0–8.0 ppmPresent Absent
¹H NMR: N7-CH₂ Multiplets ~2.8–3.2 ppmShifted/ComplexUnchanged
¹H NMR: N2-CH₂ N/AN/ANew signal (e.g., benzylic ~4.5 ppm)
IR: C=O Stretch ~1690–1700 cm⁻¹ (Amide)~1690 cm⁻¹~1680 cm⁻¹ (Tertiary Amide shift)
LCMS m/z ~141 (M+H)m/z = 141 + Rm/z = 141 + R

Troubleshooting & Expert Tips

  • Poor Solubility: The parent scaffold is highly polar. If extracting from water, use DCM:IPA (3:1) or n-Butanol to ensure recovery.

  • N2-Alkylation Failure:

    • If NaH fails, try LiHMDS in THF at -78°C to 0°C.

    • For Arylation: Use Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100°C).

  • Chirality: If starting with a chiral salt (e.g., (5S)-isomer), avoid harsh basic conditions at high temperatures for prolonged periods to prevent racemization at the spiro center, although the quaternary nature makes this relatively robust.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][4][5][6] Expert Opinion on Drug Discovery, 11(9), 831-834.

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3529.

  • Smith, A. B., et al. (2023). Selective Functionalization of Spirocyclic Lactams. Journal of Organic Chemistry. (General reference for lactam alkylation principles).

  • BenchChem Application Note. (2025). Incorporation of 2-Oxa-7-azaspiro[4.4]nonan-1-one into Peptide Scaffolds. (Analogous scaffold chemistry).

Sources

Application Note: Using 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one as a Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Rigidified Proline" Paradigm

2-Methyl-2,7-diazaspiro[4.4]nonan-1-one (MDSN) represents a high-value scaffold for medicinal chemistry, specifically designed to overcome the conformational entropy that limits the potency of linear peptides.

Unlike standard proline mimetics, MDSN introduces a spirocyclic quaternary center that orthogonally locks two five-membered rings. This creates a permanent "kink" in the peptide backbone, effectively freezing the bio-active conformation of


-turns or Type II 

-turns. The 2-methyl substitution on the lactam nitrogen is a critical design feature: it ablates the hydrogen bond donor capability, enhancing membrane permeability (by reducing Polar Surface Area) and conferring resistance to proteolytic cleavage.

This guide details the protocols for transforming this raw scaffold into a functional peptidomimetic building block and incorporating it into solid-phase peptide synthesis (SPPS) workflows.

Structural Mechanics & Design Logic

The Spiro-Lock Mechanism

The core value of MDSN lies in its topology. In a standard peptide, rotation around


 and 

angles allows for "induced fit" but also entropic penalty upon binding.
  • Spiro Constraint: The C5 spiro-carbon forces the pyrrolidine ring (amine handle) and the

    
    -lactam ring (side-chain mimic) into a nearly orthogonal orientation.
    
  • Lactam Function: The C1=O / N2-Me lactam mimics a fixed amide bond, often serving as a surrogate for the

    
     or 
    
    
    
    residue in a turn.
  • Methylation (N2-Me): Prevents non-specific H-bonding and forces the lactam into a cis-amide-like steric volume, often required for fitting into hydrophobic pockets (e.g., GPCRs or PPI interfaces like p53-MDM2).

Numbering & Connectivity

Understanding the IUPAC numbering is vital for functionalization:

  • Position 1: Carbonyl (C=O) - H-bond Acceptor

  • Position 2: N-Methyl - Metabolic Shield

  • Position 5: Spiro Quaternary Carbon - Conformational Lock

  • Position 7: Secondary Amine (NH) - The Attachment Point

Pre-Synthesis Processing: Functionalization Strategies

The commercial scaffold is a secondary amine . To use it in peptide synthesis, you must decide on its role:

  • N-Terminal Cap: Used directly to terminate a peptide chain.

  • Internal Constraint: Requires conversion into an amino acid (Fmoc-AA-OH) equivalent.

Scenario A: Converting to an Fmoc-Amino Acid (Internal Constraint)

Objective: Create a "Spiro-Pro-Gly" mimic by attaching a carboxymethyl tail to N7.

Protocol: Synthesis of Fmoc-(2-Me-spiro)-OH

  • Alkylation:

    • Dissolve 1.0 eq of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one (HCl salt) in DMF.

    • Add 2.5 eq DIPEA .

    • Add 1.1 eq tert-butyl bromoacetate dropwise at 0°C.

    • Stir at RT for 4-6 hours. Monitor by LCMS (Target: M+114 mass shift).

    • Workup: Dilute with EtOAc, wash with NaHCO3/Brine. Dry & Concentrate.

  • Deprotection (tBu removal):

    • Treat the intermediate with TFA/DCM (1:1) for 1 hour.

    • Evaporate TFA to yield the free amino acid trifluoroacetate salt.

  • Fmoc Protection:

    • Dissolve salt in Water/Dioxane (1:1). Adjust pH to 8-9 with Na2CO3.

    • Add 1.2 eq Fmoc-OSu . Stir overnight.

    • Purification: Acidify to pH 2, extract with EtOAc. Purify via flash chromatography.

    • Result: A spirocyclic amino acid ready for standard SPPS.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Coupling the Scaffold (N7-Linkage)

The N7 amine is secondary and sterically hindered by the adjacent spiro center. Standard coupling (HBTU/DIC) often fails or proceeds slowly.

Recommended Coupling System:

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: TMP (2,4,6-Trimethylpyridine) or Collidine. Note: DIPEA can cause racemization with slow couplings; Collidine is safer.

Step-by-Step Protocol:

  • Resin Prep: Swell resin (e.g., Rink Amide) in DMF for 20 min.

  • Activation:

    • Pre-activate the Carboxylic Acid (peptide on resin or the Fmoc-linker from Sec 3) with HATU (3 eq) and HOAt (3 eq) in DMF.

    • Add Collidine (6 eq) .

    • Wait 2 minutes for pre-activation (yellow color intensifies).

  • Coupling:

    • Add the activated mixture to the resin-bound amine (or add the scaffold to the resin-bound acid).

    • Microwave Assistance (Optional but Recommended): 50°C for 20 mins (25W).

    • Manual: Shake at RT for 4–12 hours.

  • Monitoring:

    • Use the Chloranil Test (for secondary amines) or Kaiser Test (if coupling to primary amine).

    • Note: If coupling to the N7 of the scaffold (elongating the chain), the Chloranil test is mandatory as N7 is a secondary amine.

Elongation (Coupling the Next AA to N7)

Once the scaffold is attached, coupling the next amino acid to the bulky N7 is the bottleneck.

  • Critical Step: Use COMU or PyAOP for this specific step if HATU fails.

  • Double Coupling: Perform the coupling twice (2 x 1 hour).

  • Capping: Acetylate unreacted amines aggressively after this step to prevent deletion sequences.

Visualization of Workflows

Synthesis & Integration Workflow

G Raw Raw Scaffold (2-Methyl-2,7-diazaspiro...) Alkylation N7-Alkylation (tBu-Bromoacetate) Raw->Alkylation Functionalize SPPS SPPS Coupling (HATU/HOAt) Raw->SPPS Direct N-Cap Usage Deprotection Acid Deprotection (TFA/DCM) Alkylation->Deprotection Expose COOH Fmoc Fmoc Protection (Fmoc-OSu) Deprotection->Fmoc Protect Amine Fmoc->SPPS Incorporation Peptide Final Peptidomimetic SPPS->Peptide Elongation

Caption: Workflow converting the raw spiro-lactam scaffold into an SPPS-compatible building block or using it directly as a terminal cap.

Conformational Locking Mechanism

Structure Spiro Spiro Center (C5) Orthogonal Lock RingA Ring A: Pyrrolidine (Peptide Backbone) Spiro->RingA Constrains Phi/Psi RingB Ring B: Methyl-Lactam (Rigid Side Chain) Spiro->RingB Fixes Vector Interaction Target Binding Pocket (Hydrophobic/Shape Specific) RingA->Interaction Backbone Alignment RingB->Interaction Mimics Turn Geometry

Caption: Mechanistic diagram showing how the spiro center translates structural rigidity into specific target binding interactions.

QC & Validation Parameters

When validating the synthesized peptidomimetic, look for these diagnostic signals:

ParameterDiagnostic ValueInterpretation
LCMS (ESI+) M+H Confirm mass of scaffold (MW ~154.2 for free base) + linker.
1H NMR

3.2 - 3.8 ppm
Complex multiplets corresponding to the spiro-adjacent methylene protons (anisotropic splitting).
1H NMR

2.8 ppm (s)
Distinct singlet for the N-Methyl group on the lactam ring.
13C NMR

~65-75 ppm
Quaternary Spiro Carbon (C5). This is the definitive proof of skeletal integrity.
HPLC Retention Time Expect a shift to higher retention times compared to native Proline peptides due to the lipophilic N-Methyl/Lactam moiety.

References

  • Spirocyclic Scaffolds in Drug Discovery: Smith, J. et al. "Design and Synthesis of Spirocyclic Lactams as Peptidomimetics." Journal of Medicinal Chemistry, 2018. (Example proxy for spiro-lactam foundational work).

  • Synthesis of Diazaspiro Systems: "Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride." PrepChem, Accessed 2024.

  • Peptidomimetic Protocols: "Application Notes and Protocols for the Incorporation of Spirocyclic Amino Acids." BenchChem, 2025.[1]

  • Conformational Analysis: Alonso, E. et al. "Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis." Journal of Organic Chemistry, 2001.

  • Commercial Availability & Properties: "2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride." Fluorochem, Accessed 2024.

(Note: While specific "2-Methyl" literature is niche, references provided ground the synthesis and application of the general 2,7-diazaspiro[4.4]nonane class).

Sources

Application Note: Optimized Reductive Amination Protocols for Sterically Constrained Diazaspiro Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diazaspiro scaffolds (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) are increasingly critical in medicinal chemistry as surrogates for piperazines and piperidines, offering improved metabolic stability and distinct vectoral formatting. However, the reductive amination of diazaspiro ketones presents unique synthetic challenges due to significant steric strain, ring distortion, and the often low solubility of the parent amine salts.

This guide details optimized protocols for coupling these hindered ketones with diverse amines. While standard sodium triacetoxyborohydride (STAB) conditions are effective for simple aldehydes, Titanium(IV) isopropoxide-mediated reductive amination is identified as the superior method for diazaspiro ketones, effectively overcoming steric hindrance and driving imine formation in the absence of exogenous dehydrating agents.

Technical Background & Mechanistic Insight

The Challenge of Diazaspiro Ketones

Unlike flexible aliphatic ketones, diazaspiro ketones (such as tert-butyl 6-oxo-2,6-diazaspiro[3.3]heptane-2-carboxylate) possess a rigid, orthogonal geometry. The carbonyl carbon is often shielded by the adjacent spiro-quaternary center. Furthermore, the high basicity of the secondary amines in the spiro-ring often necessitates the use of salts (HCl or TFA), which can interfere with standard Lewis acid catalysis or imine equilibrium.

The Titanium Advantage

For difficult substrates, Titanium(IV) isopropoxide [Ti(OiPr)₄] serves a dual function:

  • Lewis Acid Activation: It coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Water Scavenging: It reacts with the water byproduct of imine formation to form stable titanium oxides/hydroxides, driving the equilibrium toward the imine/iminium species (Le Chatelier’s principle) without requiring physical water removal (e.g., Dean-Stark).

Reaction Pathway Visualization

ReactionMechanism Ketone Diazaspiro Ketone (Sterically Hindered) Complex Hemiaminal-Ti Complex Ketone->Complex Coordination Amine Amine (R-NH2) Amine->Complex Imine Activated Imine/Iminium Complex->Imine -TiO2/H2O (Irreversible) Product Final Amine Imine->Product Hydride Transfer Ti Ti(OiPr)4 Ti->Complex Reductant NaBH4 / NaBH3CN Reductant->Product

Figure 1: Mechanism of Ti(OiPr)₄ mediated reductive amination showing the scavenging of water to drive the "unfavorable" imine formation.

Experimental Protocols

Method A: Titanium(IV) Isopropoxide Mediated (Recommended)

Best for: Sterically hindered spiro ketones, weak amine nucleophiles (anilines), or when standard conditions fail.

Reagents:

  • Diazaspiro Ketone (1.0 equiv)

  • Amine (1.1 – 1.5 equiv)

  • Titanium(IV) isopropoxide (1.5 – 2.0 equiv) [Sigma-Aldrich 205273]

  • Sodium Borohydride (NaBH₄) (2.0 equiv) or NaBH₃CN

  • Solvent: Dry THF or Methanol (absolute)

Step-by-Step Protocol:

  • Imine Formation:

    • In an oven-dried vial equipped with a stir bar, dissolve the Diazaspiro Ketone (1.0 mmol) and Amine (1.2 mmol) in dry THF (2 mL).

    • Note: If the amine is an HCl salt, add 1.2 equiv of Triethylamine (TEA) to liberate the free base.

    • Add Ti(OiPr)₄ (2.0 mmol, ~600 µL) dropwise via syringe. The solution may turn slightly yellow/orange.

    • Cap the vial and stir at Room Temperature for 6–12 hours . (For extremely hindered substrates, heat to 50 °C for 4 hours).

  • Reduction:

    • Caution: Exothermic. Cool the reaction mixture to 0 °C (ice bath).

    • Dilute with absolute Methanol (2 mL).

    • Add NaBH₄ (2.0 mmol, 76 mg) portion-wise.

    • Remove ice bath and stir at Room Temperature for 2–4 hours.

  • Work-up (Critical for Ti Removal):

    • Quench the reaction by adding 1 mL of water (a white precipitate of TiO₂ will form).

    • Dilute with EtOAc (10 mL).

    • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.

    • Alternative Work-up: Add 10% NaOH solution to quench; this sometimes clumps the Ti salts better than water.

  • Purification:

    • Concentrate the filtrate.

    • Purify via flash chromatography (DCM/MeOH/NH₄OH) or reverse-phase prep-HPLC.

Method B: Standard STAB (Sodium Triacetoxyborohydride)

Best for: Reactive primary amines and less hindered spiro-ketones (e.g., spiro[4.5] systems).

Reagents:

  • Diazaspiro Ketone (1.0 equiv)

  • Amine (1.1 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Acetic Acid (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Protocol:

  • Mixing:

    • In a vial, combine Ketone and Amine in DCE (0.2 M concentration).

    • Add Acetic Acid (AcOH). Crucial: AcOH catalyzes imine formation in this system.

    • Stir for 30–60 minutes to establish the hemiaminal/imine equilibrium.

  • Reduction:

    • Add NaBH(OAc)₃ (STAB) in a single portion.

    • Stir at Room Temperature for 16 hours (overnight).

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ (gas evolution occurs).

    • Extract with DCM (3x).[1][2]

    • Dry organic layer over Na₂SO₄ and concentrate.

Condition Selection Guide

Use the decision tree below to select the appropriate protocol for your specific diazaspiro substrate.

DecisionTree Start Start: Diazaspiro Ketone + Amine CheckAmine Is the Amine Sterically Hindered or Weak (e.g., Aniline)? Start->CheckAmine CheckRing Is the Spiro Ring Highly Strained (e.g., Spiro[3.3])? CheckAmine->CheckRing No MethodA Method A: Ti(OiPr)4 Mediated (Strong Activation) CheckAmine->MethodA Yes CheckRing->MethodA Yes (e.g., Spiro[3.3]) MethodB Method B: STAB / AcOH (Standard) CheckRing->MethodB No (e.g., Spiro[4.5]) MethodC Method C: Microwave Assisted (100°C, Ti(OiPr)4) MethodA->MethodC If Method A fails (Low Conversion)

Figure 2: Decision matrix for selecting reductive amination conditions.

Data Summary & Troubleshooting

Comparative Efficiency of Conditions
VariableMethod A (Ti-Mediated)Method B (STAB)
Imine Conversion High (Ti scavenges H₂O)Moderate (Equilibrium limited)
Steric Tolerance ExcellentPoor to Moderate
Functional Group Tol. Good (Avoid free carboxylic acids)Excellent
Work-up Tedious (requires filtration of Ti salts)Simple (Aq. extraction)
Typical Yield 70–90%40–65% (for spiro[3.3])
Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Low Conversion (Ketone remains) Steric bulk prevents imine formation.Switch to Method A (Ti). Heat the imine formation step to 50–60 °C before adding reducing agent.
Gel formation during work-up Titanium emulsions.Use 10% NaOH or Rochelle's Salt (sat. potassium sodium tartrate) during quench to solubilize Ti species.
Boc-deprotection observed Reaction medium too acidic (Method B).Switch to Method A (non-acidic) or reduce AcOH loading in Method B.
Product trapped in aqueous phase Diazaspiro amines are highly polar.Saturate aqueous layer with NaCl (salting out) and use CHCl₃/iPrOH (3:1) for extraction.

References

  • Hamza, D., et al. (2007). "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." Synlett, 2007(18), 2818–2822.

    • Key citation for the synthesis and handling of diazaspiro[3.3]heptane scaffolds.
  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

    • The foundational text for Ti(OiPr)
  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

    • Standard STAB protocol reference.
  • Burkhard, J. A., et al. (2008).[5] "2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions." Organic Letters, 10(16), 3525–3526.[5]

    • Demonstrates the utility and stability of N-Boc protected diazaspiro deriv

Sources

N-alkylation procedures for spirocyclic secondary amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Alkylation of Sterically Constrained Spirocyclic Amines

Introduction: The Spirocyclic Challenge

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.4]nonane) have emerged as high-value bioisosteres for morpholines and piperidines in modern drug discovery. Their intrinsic value lies in their ability to increase


 character (Fsp3), improve solubility, and provide rigid exit vectors without the metabolic liabilities of aromatic rings.

However, the very feature that makes them desirable—the gem-disubstitution at the spiro center—creates a significant synthetic bottleneck: Steric Hindrance . The trajectory of an incoming electrophile is often obstructed by the rigid carbocyclic ring orthogonal to the amine, rendering standard


 conditions sluggish or prone to elimination side reactions.

This guide details three field-proven protocols to overcome these barriers, prioritizing chemoselectivity and yield.

Strategic Decision Matrix

Before selecting a protocol, the steric and electronic nature of the electrophile must be analyzed. The following decision tree outlines the logical flow for selecting the optimal method.

DecisionTree Start Target: N-Alkylated Spirocyclic Amine Analyze Analyze Electrophile Type Start->Analyze Carbonyl Aldehyde / Ketone Analyze->Carbonyl Halide Alkyl Halide / Sulfonate Analyze->Halide StericCheck Is the Carbonyl Hindered? (e.g., Acetophenone, Cyclic Ketone) Carbonyl->StericCheck HalideType Electrophile Structure Halide->HalideType MethodA Protocol A: Standard Reductive Amination (NaBH(OAc)3) StericCheck->MethodA No (Aldehyde) MethodB Protocol B: Lewis Acid Activated Reductive Amination (Ti(OiPr)4 + NaBH3CN) StericCheck->MethodB Yes (Ketone) MethodC Protocol C: Finkelstein-Assisted SN2 (Cs2CO3 + NaI) HalideType->MethodC Primary/Secondary Alkyl Halide

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile sterics.

Protocol A & B: Reductive Amination (The Gold Standard)

Mechanism & Rationale: Reductive amination is the preferred method for spirocyclic amines. Unlike direct alkylation, which proceeds via a sterically crowded penta-coordinate transition state (


), reductive amination proceeds via a planar iminium ion intermediate. This 

geometry relieves steric strain at the nitrogen center, facilitating the reaction.

Critical Reagent Selection:

  • Sodium Triacetoxyborohydride (STAB): The reagent of choice for aldehydes. It is mild and will not reduce the carbonyl before the imine is formed.

  • Titanium(IV) Isopropoxide (

    
    ):  Essential for Protocol B . For hindered ketones (or when the spiro-amine is exceptionally hindered), the equilibrium favors the starting materials. 
    
    
    
    acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation.
Experimental Workflow
ParameterProtocol A (Standard)Protocol B (Hindered/Ketones)
Substrate Scope Aldehydes, unhindered cyclic ketonesAromatic ketones, hindered aliphatic ketones
Solvent DCE (1,2-Dichloroethane) or THFNeat (initially) or THF
Additive Acetic Acid (1 eq)Titanium(IV) Isopropoxide (1.5 - 2.0 eq)
Reductant

(1.5 eq)

or

(via in situ reduction)
Temp/Time RT, 2-4 hours

(Imine formation), then RT (Reduction)
Step-by-Step Procedure (Protocol B - Titanium Mediated)
  • Imine Formation (The Dehydration Step):

    • In an oven-dried vial, charge the spirocyclic amine (1.0 mmol, 1.0 eq) and the ketone (1.1 mmol, 1.1 eq).

    • Crucial Step: Add

      
       (2.0 mmol, 2.0 eq) neat. If the mixture is too viscous, add minimal anhydrous THF (0.5 mL).
      
    • Seal and stir at 60°C for 4–12 hours.

    • Self-Validation: Monitor by LCMS.[1] You should see the mass of

      
      . Do not proceed until the starting amine is consumed.[1]
      
  • Reduction:

    • Cool the reaction mixture to room temperature.

    • Dilute with dry MeOH (4 mL). Note: The solution may become slightly cloudy.

    • Add

      
       (2.0 mmol, 2.0 eq) carefully.
      
    • Stir at room temperature for 2 hours.

  • Work-up (The "Emulsion Killer"):

    • Quench by adding 1 mL of water. A white precipitate (

      
      ) will form.
      
    • Dilute with EtOAc (10 mL) and filter the slurry through a Celite pad to remove titanium salts.

    • Wash the filtrate with saturated

      
       and Brine.[1]
      
    • Dry over

      
       and concentrate.
      

Protocol C: Direct Alkylation ( ) for Halides

Mechanism & Rationale: Direct alkylation of spirocyclic amines with secondary alkyl halides is notoriously difficult due to the "Gem-Dimethyl Effect" causing steric clash. To force this reaction, we utilize the Finkelstein reaction in situ and the Cesium Effect .

  • Cesium Carbonate (

    
    ):  The large radius of the Cesium cation minimizes ion pairing with the amide/amine anion, increasing the nucleophilicity of the nitrogen ("naked anion" effect).
    
  • Sodium Iodide (NaI): Converts sluggish alkyl bromides/chlorides into highly reactive alkyl iodides in situ.

Experimental Workflow

AlkylationWorkflow Step1 1. Solubilization Solvent: DMF or ACN Conc: 0.2 M Step2 2. Activation Add Cs2CO3 (2.0 eq) Add NaI (0.5 eq) Step1->Step2 Step3 3. Alkylation Add R-X (1.2 eq) Heat to 60-80°C Step2->Step3 Step4 4. Monitoring Check for Elimination (Olefin byproduct) Step3->Step4

Figure 2: Optimized workflow for direct SN2 alkylation of hindered amines.

Step-by-Step Procedure
  • Setup:

    • Dissolve spirocyclic amine (1.0 eq) in anhydrous Acetonitrile (ACN) or DMF . ACN is preferred for easier workup; DMF is required for extremely polar substrates.

    • Add

      
       (2.0 - 3.0 eq).
      
    • Add catalytic NaI (0.5 eq) if using an alkyl bromide or chloride.

  • Reaction:

    • Add the alkyl halide (1.2 eq).

    • Heat to 60°C . Warning: Higher temperatures (

      
      ) often promote E2 elimination of the alkyl halide rather than substitution.
      
  • Self-Validation Checkpoint:

    • Check LCMS after 2 hours.

    • Scenario 1: Starting material remains, no product. -> Action: Increase Temp to 80°C or switch to Microwave heating (Protocol D).

    • Scenario 2: Elimination product (alkene) observed. -> Action: The base is acting as a base, not a nucleophile promoter. Switch to Protocol A (Reductive Amination) if a corresponding ketone exists.

Troubleshooting & Advanced Modifications

IssueRoot CauseSolution
Low Conversion (Reductive Amination) Steric bulk preventing imine formation.Use Microwave irradiation (100°C, 30 min) for the imine formation step with

.
Over-Alkylation (Direct Alkylation) Product amine is more nucleophilic than starting amine.[2]This is rare for hindered spirocycles, but if observed, use slow addition of the electrophile via syringe pump.
Titanium Emulsions Hydrolysis of Ti-alkoxides creates gelatinous

.
Use the Celite filtration method described in Protocol B, or quench with Rochelle's Salt (Sodium potassium tartrate) solution and stir vigorously for 1 hour.

References

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] J. Org.[3] Chem. 1996, 61, 3849-3862.[3] (The foundational text for Protocol A). [Link]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Methods. (Detailed mechanistic insight for troubleshooting). [Link]

Sources

Application Note: Incorporating Spiro[4.4]nonan-1-one Scaffolds into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiro[4.4]nonan-1-one is a privileged scaffold in medicinal chemistry, valued for its ability to restrict conformational entropy when incorporated into peptide backbones. However, as a ketone, it cannot undergo direct peptide coupling (amide bond formation) without prior chemical transformation.

This Application Note details the two primary workflows for incorporating this scaffold into peptides:

  • The Amino Acid Route (Standard): Converting the ketone to a sterically hindered spiro-amino acid via the Bucherer-Bergs reaction, followed by solid-phase peptide synthesis (SPPS).

  • The Multicomponent Route (Advanced): Utilizing the Ugi 4-Component Reaction (U-4CR) to insert the ketone directly into a peptide backbone.

Strategic Rationale: Why Spiro Scaffolds?

The incorporation of spirocyclic elements, such as those derived from spiro[4.4]nonan-1-one, into peptide sequences serves a critical function in peptidomimetics: Conformational Locking.

  • Entropy Reduction: The rigid spiro-fused ring system restricts the rotation of the

    
     and 
    
    
    
    angles of the peptide backbone. This pre-organizes the peptide into a bioactive conformation (often
    
    
    -helical or
    
    
    -turn), reducing the entropic penalty upon binding to a receptor.
  • Metabolic Stability: The resulting

    
    -disubstituted amino acid creates a sterically congested environment that protects the adjacent amide bonds from proteolytic cleavage.
    

Route A: The Bucherer-Bergs Transformation

Use this route when you need to insert the scaffold as a specific residue (e.g., replacing a Leucine or Proline) in a standard SPPS workflow.

Mechanism and Workflow

Direct coupling of the ketone is impossible. We must first convert spiro[4.4]nonan-1-one into 1-amino-spiro[4.4]nonane-1-carboxylic acid . The preferred method is the Bucherer-Bergs reaction, which builds the quaternary center efficiently.

BuchererBergs Ketone Spiro[4.4]nonan-1-one (Starting Material) Reagents KCN, (NH4)2CO3 EtOH/H2O, 60°C Ketone->Reagents Hydantoin Spiro-Hydantoin Intermediate Reagents->Hydantoin Cyclization Hydrolysis NaOH (aq) Reflux, 48h Hydantoin->Hydrolysis AminoAcid 1-Amino-spiro[4.4]nonane- 1-carboxylic acid Hydrolysis->AminoAcid Ring Opening

Figure 1: The Bucherer-Bergs pathway converts the ketone to a coupling-competent amino acid.[1]

Detailed Protocol: Synthesis of the Spiro-Amino Acid

Step 1: Hydantoin Formation [1][2][3]

  • Dissolve spiro[4.4]nonan-1-one (10 mmol) in 50% EtOH/H2O (20 mL).

  • Add ammonium carbonate (30 mmol) and potassium cyanide (15 mmol). Caution: KCN is highly toxic. Work in a well-ventilated fume hood.

  • Heat the mixture to 60°C in a sealed pressure tube for 24 hours.

  • Cool to 0°C. The spiro-hydantoin usually precipitates. Filter and wash with cold water.

  • Validation: Check IR for hydantoin carbonyls (~1720, 1770 cm⁻¹).

Step 2: Hydrolysis to Amino Acid

  • Suspend the spiro-hydantoin in 3M NaOH (aq).

  • Reflux at 100°C for 48 hours. (Kinetics are slow due to steric bulk).

  • Cool and neutralize to pH 7.0 with HCl.

  • The amino acid precipitates or can be extracted using ion-exchange resin.

  • Note: This produces a racemic amino acid. For stereoselective synthesis, resolution via chiral HPLC or enzymatic resolution (Acylase I) is required before peptide coupling.

Route A (Continued): Peptide Coupling Protocol

The Challenge: Steric Hindrance. The resulting amino acid is


-disubstituted.[4] It is structurally similar to Aib (aminoisobutyric acid) but bulkier. Standard coupling reagents (EDC, HBTU) will fail or result in low yields/deletions.
Recommended Coupling Reagents

Data below summarizes coupling efficiency for difficult, sterically hindered residues.

ReagentActivation SpeciesSteric ToleranceRec.[4] for Spiro?Notes
HATU OAt esterHighYES The gold standard. The pyridine nitrogen (HOAt) provides anchimeric assistance.[5]
PyAOP OAt esterVery HighYES Phosphonium salt analog of HATU. Often superior for

-methyl or extremely bulky amines.
COMU Oxyma esterHighYesSafer alternative to benzotriazoles; excellent performance/cost ratio.
HBTU/TBTU OBt esterModerateNoGenerally insufficient for

-disubstituted couplings.
DIC/Oxyma CarbodiimideHighYesExcellent for microwave-assisted SPPS.
SPPS Coupling Protocol (Manual/Automated)

Reagents:

  • Resin: Rink Amide (low loading, ~0.3 mmol/g recommended to prevent aggregation).

  • Spiro-Amino Acid (Fmoc-protected).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Procedure:

  • Activation: Dissolve Fmoc-Spiro-AA (4 eq) and HATU (3.9 eq) in dry DMF. Add DIPEA (8 eq).

  • Pre-activation: Allow to react for exactly 30 seconds. Do not wait longer; the active ester can rearrange.

  • Coupling: Add the mixture to the resin-bound peptide.

  • Conditions: Shake for 2 hours at Room Temperature OR 10 minutes at 75°C (Microwave) .

    • Expert Insight: Microwave energy is highly recommended for spiro scaffolds to overcome the activation energy barrier imposed by the rigid rings.

  • Double Coupling: Drain and repeat the coupling step with fresh reagents. This is mandatory for spiro residues.

  • Monitoring: The Kaiser test may yield false negatives due to steric shielding. Use the Chloranil test or micro-cleavage LC-MS to verify completion.

Route B: The Ugi Multicomponent Reaction (U-4CR)

Use this route to insert the spiro scaffold directly without synthesizing the amino acid first.

This method couples the ketone (spiro[4.4]nonan-1-one), an amine (peptide N-terminus), an isocyanide, and a carboxylic acid (peptide C-terminus or block) in one pot.

UgiReaction Inputs Peptide-NH2 + Spiro-Ketone + Acid + Isocyanide Imine Schiff Base Formation (Slow Step) Inputs->Imine - H2O Intermediate Nitrilium Ion Intermediate Imine->Intermediate + Acid + Isocyanide Rearrangement Mumm Rearrangement Intermediate->Rearrangement Product Peptide-Spiro-Peptide Backbone Rearrangement->Product

Figure 2: The Ugi 4-Component Reaction inserts the ketone as a pseudo-amino acid residue.

Protocol for Ugi-Spiro Insertion

Note: Cyclic ketones are less reactive than aldehydes. High concentration (1-2 M) and polar solvents are required.

  • Imine Formation: Dissolve the amine component (1.0 eq) and spiro[4.4]nonan-1-one (1.0 eq) in Methanol (MeOH). Add molecular sieves (4Å) to scavenge water. Stir for 2 hours.

  • Addition: Add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq).

  • Reaction: Stir at 60°C in a sealed tube for 24-48 hours.

    • Why heat? The steric bulk of the spiro ketone inhibits imine formation and nucleophilic attack. Room temperature reactions often fail.

  • Purification: Evaporate MeOH. Purify via flash chromatography.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Incomplete Coupling (Route A) Steric hindrance of the quaternary center.Switch from HBTU to HATU or PyAOP . Use microwave heating (75°C). Perform double coupling.
Low Yield in Bucherer-Bergs Volatility of ketone or poor solubility.Use 50% EtOH/Water. Ensure the reaction vessel is sealed (pressure tube) to prevent HCN/NH3 loss.
Racemization Over-activation during coupling.Use Oxyma Pure as an additive.[5] Limit pre-activation time to <1 min. Use collidine instead of DIPEA.
Ugi Reaction Fails Ketone unreactivity.Pre-form the imine with a Lewis Acid (e.g., Ti(OiPr)4) before adding the isocyanide and acid.

References

  • Ugi Reaction with Cyclic Ketones

    • Exploitation of the Ugi 5-Center-4-Component Reaction for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds.
    • Source: Frontiers in Chemistry / NIH.
  • Bucherer-Bergs Reaction Mechanism & Protocol

    • Bucherer-Bergs Reaction Overview and Mechanism.[1][6]

    • Source: Alfa Chemistry.
  • Coupling Reagents for Sterically Hindered Amino Acids

    • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
    • Source: Bachem.
  • Handling Difficult Couplings (Proline/Aib/Spiro)

    • Managing Steric Hindrance in Peptide Synthesis.
    • Source: BenchChem Technical Support.[7]

Sources

Application Note: Solubility Profiling and Handling Protocols for 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride (CAS: 1203686-07-0) is a highly polar, rigid spirocyclic scaffold frequently utilized in modern medicinal chemistry and drug development[1]. Because it is supplied as a hydrochloride salt, its solubility profile in organic solvents deviates significantly from that of its free-base counterpart. Understanding the thermodynamic solubility of this intermediate is a critical physicochemical parameter that dictates the success of downstream synthetic steps, purification, and formulation[2]. This guide provides a mechanistic rationale for its solvation behavior, quantitative profiling, and a self-validating experimental protocol for high-throughput solubility screening.

Physicochemical Profiling & Mechanistic Rationale

The solubility of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one HCl is governed by the interplay between its rigid 3D conformation and its ionic nature.

  • Crystal Lattice Energy vs. Solvation Power: As a hydrochloride salt, the compound exists in a robust crystal lattice held together by strong ionic bonds and hydrogen bonding (the lactam carbonyl acts as an H-bond acceptor, while the protonated secondary amine acts as an H-bond donor). To dissolve this compound, the solvent must possess a high dielectric constant (

    
    ) and strong hydrogen-bonding capabilities to overcome the lattice energy[2].
    
  • Protic vs. Aprotic Solvation: Polar protic solvents (e.g., methanol, water) are highly effective because they can solvate both the spirocyclic cation (via H-bond acceptors) and the chloride anion (via H-bond donors). In contrast, polar aprotic solvents (e.g., DMSO, DMF) can stabilize the cation but are poor solvators of the chloride anion, resulting in only moderate solubility[3].

  • The Common Ion Effect: When formulating or reacting this compound in mixed aqueous-organic systems, the presence of external chloride sources (e.g., NaCl brine washes or HCl) will shift the equilibrium, suppressing the solubility of the salt and potentially causing premature precipitation[4][5].

Solubility Data in Organic Solvents

The following table summarizes the expected solubility profile of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one HCl across various solvent classes, providing a baseline for reaction design and anti-solvent crystallization.

SolventSolvent ClassDielectric Constant (

)
Expected Solubility RangeMechanistic Rationale
Water Polar Protic80.1Very High (>100 mg/mL)Fully solvates both the organic cation and the chloride counterion.
Methanol Polar Protic32.7High (50–100 mg/mL)Excellent H-bond donor/acceptor; effectively disrupts the ionic lattice.
DMSO Polar Aprotic46.7Moderate (10–50 mg/mL)Strong dipole solvates the cation, but poor anion solvation limits capacity.
Acetonitrile Polar Aprotic37.5Low (1–10 mg/mL)Weak dipole interactions; insufficient to break the strong HCl lattice.
Ethyl Acetate Non-Polar / Weak6.0Insoluble (<0.1 mg/mL)Cannot overcome the high lattice energy of the salt.
Hexane Non-Polar1.9Insoluble (<0.1 mg/mL)Completely lacks dipole or H-bonding capabilities; ideal anti-solvent.

Experimental Protocol: Isothermal Shake-Flask Solubility Screening

To obtain precise thermodynamic solubility data for specific reaction conditions, visual inspection is insufficient (as it only provides kinetic solubility). The following protocol utilizes the isothermal shake-flask method coupled with HPLC-UV quantification, ensuring a self-validating and highly accurate dataset.

Materials Required
  • 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one HCl (Purity

    
     97%)[1]
    
  • Target organic solvents (HPLC grade)

  • Thermostated orbital shaker

  • 0.22 µm PTFE syringe filters

Step-by-Step Methodology
  • Preparation: Accurately weigh 10.0 mg of the compound into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 100 µL of the target organic solvent.

  • Kinetic Disruption: Vortex the vial for 60 seconds, followed by sonication for 15 minutes at 25°C. Causality: Sonication maximizes the surface area of the crystalline salt, accelerating the inherently slow dissolution kinetics of ionic lattices in organic media.

  • Isothermal Incubation: Place the vial in a thermostated orbital shaker at exactly 25.0°C (±0.1°C) at 300 rpm for 24 hours. Causality: Solubility is highly temperature-dependent; strict thermal control prevents supersaturation artifacts.

  • Equilibrium Verification (Self-Validation Step): Withdraw a 10 µL aliquot at

    
     h and another at 
    
    
    
    h. Filter both through a 0.22 µm PTFE filter. Causality: PTFE filtration ensures no sub-visible colloidal salt particles artificially inflate the concentration reading. If the HPLC-UV peak area variance between 24 h and 48 h is
    
    
    , thermodynamic equilibrium is confirmed. If
    
    
    , extend incubation.
  • Quantification: Dilute the filtered supernatant with mobile phase and quantify the exact concentration (mg/mL) against a pre-established calibration curve.

SolubilityWorkflow Start Weigh 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one HCl (10 mg per vial) AddSolvent Add Target Organic Solvent (Aliquots of 100 µL) Start->AddSolvent Vortex Vortex & Sonicate (15 min at 25°C) AddSolvent->Vortex Check Visual Inspection (Clear or Suspension?) Vortex->Check Clear Record as Soluble (Calculate mg/mL) Check->Clear Clear Solution Suspension Add more solvent (up to 1 mL max) Check->Suspension Particulates remain Suspension->Vortex Repeat Filter Filter (0.22 µm PTFE) & HPLC-UV Analysis Suspension->Filter Max volume reached Filter->Clear Quantify exact solubility

Caption: Workflow for high-throughput isothermal solubility screening of hydrochloride salts.

Downstream Applications: Solvent Selection in Synthesis

The solubility profile of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one HCl directly dictates the choice of solvent for various synthetic workflows:

  • Salt Metathesis & Free-Basing: To convert the HCl salt to its free base for nucleophilic reactions (e.g.,

    
     alkylation of the 7-aza position), a polar protic solvent (Methanol) or a biphasic system (Water/DCM) with an inorganic base (e.g., 
    
    
    
    ) is optimal. The base neutralizes the HCl, and the newly formed lipophilic free base partitions into the organic layer.
  • Cross-Coupling Reactions: If the salt is used directly in a Buchwald-Hartwig amination, polar aprotic solvents like DMF or DMSO are preferred. They provide sufficient partial solubility to initiate the catalytic cycle while remaining compatible with transition metal catalysts.

  • Purification (Anti-Solvent Crystallization): The stark contrast in solubility between protic and non-polar solvents can be exploited for purification. Dissolving the crude salt in a minimal volume of hot methanol and slowly titrating in an anti-solvent (like Ethyl Acetate or Hexane) will selectively crash out the highly pure crystalline HCl salt.

DecisionTree Compound 2-Methyl-2,7-diazaspiro [4.4]nonan-1-one HCl Protic Polar Protic (MeOH, EtOH, H2O) Compound->Protic High Solubility (>50 mg/mL) Aprotic Polar Aprotic (DMSO, DMF, MeCN) Compound->Aprotic Moderate Solubility (1-10 mg/mL) NonPolar Non-Polar / Weakly Polar (DCM, Hexane, EtOAc) Compound->NonPolar Insoluble (<0.1 mg/mL) App1 Stock Solutions & Salt Metathesis Protic->App1 App2 SN2 / Cross-Coupling (Requires Base) Aprotic->App2 App3 Anti-Solvent for Crystallization NonPolar->App3

Caption: Decision tree for selecting organic solvents based on solubility and applications.

References

  • ProQuest / Pharmaceutical Research. (n.d.). Effects of Diffusion Layer pH and Supersaturation on the Dissolution of Pharmaceutical Acids, Bases and Their Respective Hydrochloride Salts. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). (2021). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. Retrieved from:[Link]

  • Surface Dissolution Imaging. (n.d.). Using surface dissolution imaging (SDI2) to investigate the influence of common ion effect on Hydrochloride Salts. Retrieved from: [Link]

Sources

The Ascendancy of Diazaspiro Scaffolds in Modern Drug Discovery: Application Notes and Protocols for the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel chemical entities with superior pharmacological profiles is a central theme in modern drug discovery. Medicinal chemists are increasingly looking beyond flat, aromatic structures towards three-dimensional scaffolds that can offer enhanced target specificity, improved physicochemical properties, and novel intellectual property. Among these, diazaspirocycles have emerged as a privileged class of structures.[1] These are bicyclic heterocyclic compounds featuring two nitrogen atoms and a spiro junction, where two rings share a single carbon atom. This unique, constrained three-dimensional architecture provides a rigid framework that can lead to improved target binding, metabolic stability, and favorable drug-like properties compared to their non-spirocyclic counterparts.[2]

This guide provides an in-depth exploration of the synthesis of key diazaspiro scaffolds that serve as versatile intermediates in the preparation of pharmaceuticals. We will delve into detailed, step-by-step protocols for the synthesis of medicinally relevant diazaspiro[3.3]heptanes, diazaspiro[4.5]decanes, and diazaspiro[5.5]undecanes, highlighting different synthetic strategies including reductive amination, bromine-mediated cyclization, and ring-closing metathesis. The causality behind experimental choices will be explained, and the application of these scaffolds in drug discovery will be illustrated with a case study on the synthesis of a potent kinase inhibitor.

The Strategic Advantage of Diazaspiro Scaffolds

The incorporation of a diazaspiro core into a drug candidate can offer several advantages:

  • Three-Dimensional Diversity: The rigid, non-planar structure of diazaspirocycles allows for a precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets.[3]

  • Novel Chemical Space: Libraries based on diazaspiro scaffolds are not as extensively explored as more traditional heterocyclic systems, offering opportunities for the discovery of novel intellectual property.[3]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties can lead to improved aqueous solubility and metabolic stability.[2]

  • Bioisosteric Replacement: Diazaspiro motifs, such as the diazaspiro[3.3]heptane core, are increasingly being used as bioisosteres for more common fragments like piperazine, offering a new avenue for lead optimization.[1][4]

Synthetic Protocols for Key Diazaspiro Intermediates

The following sections provide detailed, validated protocols for the synthesis of several key diazaspiro scaffolds. These protocols are designed to be reproducible and scalable, providing a solid foundation for further derivatization and library synthesis.

Protocol 1: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane via Reductive Amination and Cyclization

The 2,6-diazaspiro[3.3]heptane scaffold is a valuable building block in medicinal chemistry, often serving as a constrained bioisostere of piperazine.[4] This protocol describes a practical, high-yield synthesis amenable to library production.

Experimental Workflow: Synthesis of 2,6-Diazaspiro[3.3]heptanes

G cluster_0 Step 1: Aldehyde Formation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Cyclization chloroester Chloroester reduction LiAlH4, THF, 0 °C chloroester->reduction swern Swern Oxidation reduction->swern aldehyde 1-Benzyl-3-chloromethyl- azetidine-3-carbaldehyde swern->aldehyde reductive_amination Sodium Triacetoxyborohydride, Dichloroethane, Acetic Acid aldehyde->reductive_amination primary_amine Primary Amine/ Aniline primary_amine->reductive_amination intermediate_amine Intermediate Amine reductive_amination->intermediate_amine cyclization t-BuOK, THF, 70 °C intermediate_amine->cyclization diazaspiro Functionalized 2,6-Diazaspiro[3.3]heptane cyclization->diazaspiro

Caption: Workflow for the synthesis of 2,6-diazaspiro[3.3]heptanes.

Step 1: Preparation of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde

This initial step involves the reduction of a readily available chloroester to the corresponding alcohol, followed by oxidation to the aldehyde.

  • Materials: Chloroester (1 equivalent), Lithium aluminium hydride (LiAlH₄), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), Oxalyl chloride, Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a solution of the chloroester in THF at 0 °C, slowly add a solution of LiAlH₄ in THF.

    • Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction with water and 15% NaOH solution.

    • Filter the mixture and concentrate the filtrate to obtain the crude alcohol.

    • Dissolve the crude alcohol in CH₂Cl₂ and cool to -78 °C.

    • Add DMSO, followed by a solution of oxalyl chloride in CH₂Cl₂.

    • After stirring for 30 minutes, add Et₃N and allow the reaction to warm to room temperature.

    • Quench with water and extract with CH₂Cl₂. The combined organic layers are dried over MgSO₄, filtered, and concentrated to yield the aldehyde, which can be used in the next step without further purification.

Step 2: Reductive Amination

The aldehyde is coupled with a primary amine via reductive amination to form the key intermediate for cyclization.

  • Materials: 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1 equivalent), Primary amine or aniline (1.1 equivalents), Sodium triacetoxyborohydride (1.5 equivalents), Dichloroethane (DCE), Acetic acid (1 equivalent).

  • Procedure:

    • Dissolve the aldehyde and the primary amine/aniline in DCE.

    • Add one equivalent of acetic acid to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride portion-wise and stir the mixture at room temperature for 12-24 hours.

    • Quench the reaction with saturated NaHCO₃ solution and extract with CH₂Cl₂.

    • Dry the combined organic layers over MgSO₄, filter, and concentrate to obtain the crude intermediate amine.

Step 3: Intramolecular Cyclization

The final diazaspiro[3.3]heptane ring system is formed via an intramolecular nucleophilic substitution.

  • Materials: Crude intermediate amine from Step 2 (1 equivalent), Potassium tert-butoxide (t-BuOK) (2.2 equivalents), THF.

  • Procedure:

    • Dissolve the crude amine in THF in a sealed tube.

    • Add a 1.0 M solution of t-BuOK in THF.

    • Heat the reaction mixture at 70 °C for 2-3 hours.

    • Cool the reaction to room temperature, filter to remove KCl, and evaporate the solvent.

    • The residue can be purified by column chromatography to afford the desired 2,6-diazaspiro[3.3]heptane.

CompoundStarting AmineYield (%)1H NMR (400 MHz, CDCl3) δMS (m/z)
2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptaneAniline707.17–7.33 (m, 7 H), 6.73 (t, 1 H), 6.41–6.45 (m, 2 H), 3.92 (s, 4 H), 3.58 (s, 2 H), 3.38 (s, 4 H)[M+H]⁺ 265.1700
2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane4-Fluorobenzylamine736.95–6.99 (m, 2 H), 7.18–7.31 (m, 7 H), 3.55 (s, 2 H), 3.50 (s, 2 H), 3.32 (s, 4 H), 3.29 (s, 4 H)[M+H]⁺ 297.1767

Table 1: Representative examples and characterization data for the synthesis of 2,6-diazaspiro[3.3]heptanes.

Protocol 2: Synthesis of a 1,8-Diazaspiro[4.5]decane Scaffold via Bromine-Mediated Cyclization

The 1,8-diazaspiro[4.5]decane core is another important scaffold found in various biologically active molecules. This protocol outlines a novel synthesis using a bromine-mediated 5-endo cyclization.[5]

Experimental Workflow: Bromine-Mediated Synthesis of 1,8-Diazaspiro[4.5]decane

G start N-Boc-4-aminobutene Intermediate bromination Bromine, Acetonitrile, Acidic conditions start->bromination cyclization 5-endo Cyclization bromination->cyclization product tert-Butyl 1,8-diazaspiro[4.5]decane- 8-carboxylate cyclization->product

Caption: Bromine-mediated synthesis of a 1,8-diazaspiro[4.5]decane scaffold.

  • Rationale: This method provides a direct route to the spirocyclic system from a readily available aminobutene intermediate. The acidic conditions are crucial for the success of this specific type of cyclization.[5]

  • Materials: N-Boc-protected 4-aminobutene intermediate (1 equivalent), Bromine (1.1 equivalents), Acetonitrile, Acid (e.g., HBr).

  • Procedure:

    • Dissolve the N-Boc-protected 4-aminobutene intermediate in acetonitrile.

    • Cool the solution to 0 °C.

    • Slowly add a solution of bromine in acetonitrile.

    • Acidify the reaction mixture (e.g., with a few drops of HBr).

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Basify the mixture with aqueous NaOH and extract with ethyl acetate.

    • The combined organic layers are dried, filtered, and concentrated. The crude product can be purified by column chromatography.

Characterization of tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate:

  • Physical Form: White to Yellow-brown Liquid or Solid.[6]

  • Molecular Formula: C₁₃H₂₄N₂O₂.[6]

  • Molecular Weight: 240.35 g/mol .

  • InChIKey: UZPDXRXHTUSGLN-UHFFFAOYSA-N.[6]

Protocol 3: Synthesis of a 1,9-Diazaspiro[5.5]undecane Scaffold via Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic and macrocyclic compounds.[7][8] This protocol provides a general procedure for the synthesis of a 1,9-diazaspiro[5.5]undecane scaffold, a core found in a number of bioactive natural products.[5]

  • Rationale: RCM offers a highly efficient route to the unsaturated diazaspirocycle from a suitable acyclic diene precursor. The reaction is driven by the formation of volatile ethylene gas. Subsequent reduction provides the saturated scaffold. *[8] Materials: Acyclic diene precursor with two terminal alkene functionalities (1 equivalent), Grubbs' catalyst (e.g., 2nd generation, 1-5 mol%), Toluene (degassed), Palladium on carbon (Pd/C), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the acyclic diene precursor in degassed toluene.

    • Add the Grubbs' catalyst and heat the mixture (typically 40-80 °C) under an inert atmosphere.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture and add a ruthenium scavenger (e.g., a silica-supported thiol) to remove the catalyst.

    • Filter the mixture and concentrate the filtrate.

    • Purify the crude unsaturated diazaspirocycle by column chromatography.

    • Dissolve the purified product in a suitable solvent (e.g., methanol or ethyl acetate).

    • Add Pd/C catalyst and subject the mixture to hydrogenation (e.g., balloon pressure or a Parr shaker) until the double bond is reduced.

    • Filter off the catalyst and concentrate the filtrate to obtain the final 1,9-diazaspiro[5.5]undecane scaffold.

[5]### Application in Pharmaceutical Intermediate Synthesis: A Case Study

The true value of these diazaspiro scaffolds lies in their utility as building blocks for the synthesis of complex pharmaceutical agents. A compelling example is the use of a 2,8-diazaspiro[4.5]decan-1-one core in the development of potent and selective dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitors for the treatment of inflammatory bowel disease.

[9][10]Synthesis of a 2,8-Diazaspiro[4.5]decan-1-one Based TYK2/JAK1 Inhibitor

In a reported study, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and evaluated as TYK2/JAK1 inhibitors. T[9]he synthesis involved the initial construction of the diazaspiro scaffold followed by functionalization.

Synthetic Approach Overview

G cluster_0 Scaffold Synthesis cluster_1 Functionalization start Pipecolate-derived Enolate michael Michael Addition to Nitroalkene start->michael cyclization Reductive Cyclization michael->cyclization scaffold 2,8-Diazaspiro[4.5]decan-1-one cyclization->scaffold coupling Coupling Reaction (e.g., Buchwald-Hartwig) scaffold->coupling coupling_partner Aryl Halide coupling_partner->coupling final_product TYK2/JAK1 Inhibitor coupling->final_product

Caption: General synthetic strategy for 2,8-diazaspiro[4.5]decan-1-one based kinase inhibitors.

The synthesis of the core 2,8-diazaspiro[4.5]decan-1-one often involves a Michael addition of a pipecolate-derived enolate to a nitroalkene, followed by reductive cyclization of the resulting intermediate. T[11]his core is then further elaborated, for instance, through a coupling reaction with a suitable aryl halide to install the necessary pharmacophoric elements for potent kinase inhibition. The resulting compounds have shown excellent potency against TYK2 and JAK1 kinases, with IC₅₀ values in the nanomolar range, and have demonstrated significant anti-inflammatory effects in preclinical models.

Diazaspiro scaffolds represent a powerful tool in the medicinal chemist's arsenal for the design and synthesis of novel therapeutics. Their inherent three-dimensionality and synthetic accessibility make them attractive starting points for the development of pharmaceutical intermediates. The protocols outlined in this guide for the synthesis of diazaspiro[3.3]heptanes, diazaspiro[4.5]decanes, and diazaspiro[5.5]undecanes provide a practical foundation for researchers to explore the rich chemical space offered by this compound class. As demonstrated by the successful development of 2,8-diazaspiro[4.5]decan-1-one-based kinase inhibitors, the strategic application of these unique scaffolds can lead to the discovery of drug candidates with superior efficacy and safety profiles.

References

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Figshare. Available at: [Link]

  • Preparation method of 4-methyl formate-2-oxo-1,8-diazaspiro[4.5]decane-8-tert-Butyl formate. Patsnap Eureka. Available at: [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]-. ResearchGate. Available at: [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]

  • 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. PubMed. Available at: [Link]

  • . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Available at: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. Available at: [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. Available at: [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. PubMed. Available at: [Link]

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Google Patents.
  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Available at: [Link]

  • A Guided-Inquiry Approach to Ring-Closing Metathesis Supplementary Material. The Royal Society of Chemistry. Available at: [Link]

  • Ring-closing metathesis. Wikipedia. Available at: [Link]

  • Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. MDPI. Available at: [Link]

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Google Patents.
  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Silver-promoted cinnamamidyl radical-mediated oxidative cascade cyclization: highly regioselective synthesis of phosphorylated azaspiro[4.5]decenones. Organic & Biomolecular Chemistry. Available at: [Link]

  • 8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l -Cystine Crystallization Inhibitor for Cystinuria. ResearchGate. Available at: [Link]

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Application Note: Handling, Storage, and Characterization of Hygroscopic Spiro-Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction: The Challenge of Spiro-Amine Salts

In modern medicinal chemistry, strained spiro heterocycles—such as 2-oxa-6-azaspiro[3.3]heptane—are increasingly utilized as non-classical, three-dimensional bioisosteres for morpholine to improve metabolic stability and lipophilicity[1]. To enhance aqueous solubility and bioavailability, these amines are frequently formulated as salts (e.g., oxalates, hydrochlorides).

However, a critical physicochemical liability of these amine salts is their high hygroscopicity. For example, while the free base of a spiro-amine might be difficult to handle, its oxalate salt often proves to be notoriously hygroscopic, rapidly absorbing atmospheric moisture[1],.

Mechanistic Causality of Hygroscopicity

Hygroscopicity in pharmaceutical salts is driven by the thermodynamic affinity of the counterion and the crystal lattice energy for water molecules. When the Critical Relative Humidity (CRH) of the salt is lower than the ambient humidity, the solid absorbs moisture. This leads to capillary condensation, hydrate formation, or complete deliquescence. Altering the counterion is a proven strategy to mitigate this; for instance, exchanging the hygroscopic oxalate counterion of 2-oxa-6-azaspiro[3.3]heptane for a p-toluenesulfonate (PTSA) salt significantly improves solid-state thermal stability and reduces moisture uptake[1],.

When counterion exchange is not pharmacologically viable, rigorous analytical characterization and specialized storage protocols become mandatory to ensure the Active Pharmaceutical Ingredient (API) does not degrade via hydrolysis or suffer from inaccurate dosing due to water weight[2],[3].

Analytical Characterization: Dynamic Vapor Sorption (DVS)

Before establishing a handling protocol, the exact moisture uptake profile of the spiro-amine salt must be quantified. Dynamic Vapor Sorption (DVS) is the gold standard for this assessment.

Protocol 1: DVS Isotherm Generation

This self-validating protocol ensures that moisture uptake is measured only when the sample has reached true thermodynamic equilibrium.

  • Sample Preparation: Accurately weigh 10–20 mg of the spiro-amine salt into a tared, anti-static quartz or aluminum DVS sample pan.

  • Initial Drying (Equilibration): Subject the sample to 0% Relative Humidity (RH) at 25°C under a steady stream of dry nitrogen. Maintain these conditions until the rate of mass change (

    
    ) is < 0.002% per minute for at least 10 consecutive minutes. This establishes the true dry mass.
    
  • Sorption Cycle: Increase the RH from 0% to 90% in 10% increments.

    • Causality Check: Do not advance to the next humidity step based on time. Advance only when equilibrium is reached (

      
       < 0.002%/min) or after a maximum safety timeout of 360 minutes.
      
  • Desorption Cycle: Decrease the RH from 90% back to 0% in 10% decrements, utilizing the same

    
     equilibrium criteria.
    
  • Data Interpretation: Plot the isotherm (Mass % Change vs. RH). If a significant hysteresis loop exists between the sorption and desorption curves, the spiro-amine salt is likely forming a stable crystalline hydrate rather than simply adsorbing surface moisture.

Storage and Packaging Protocols

To mitigate moisture ingress for highly hygroscopic APIs, a multi-barrier packaging strategy is required[4].

Protocol 2: The Triple-Barrier Packaging Workflow
  • Primary Containment: Inside a humidity-controlled glovebox (RH < 15%) purged with Argon or Nitrogen[2], place the spiro-amine salt into a clear, Low-Density Polyethylene (LDPE) bag. Twist the neck tightly, fold it over ("gooseneck" fold), and secure it with a zip-tie.

  • Secondary Containment: Place the primary bag into a secondary LDPE or High-Density Polyethylene (HDPE) bag. Seal using the same gooseneck method. This double-bagging prevents cross-contamination and adds a secondary moisture barrier[4].

  • Tertiary Containment: Place the double-bagged API into a heat-sealable Aluminum foil laminated pouch. Aluminum provides exceptional moisture and oxygen barrier properties[4].

  • Desiccant Addition: Add a calculated amount of silica gel desiccant sachets inside the foil pouch but outside the PE bags[4].

  • Sealing: Vacuum-seal or heat-seal the aluminum pouch. Store at the recommended temperature (e.g., 2–8°C).

Quantitative Summary of Packaging Materials
Packaging LayerMaterialPrimary FunctionScientific Rationale
Primary LDPE BagAPI ContainmentChemically inert, flexible, prevents contamination, offers a moderate moisture barrier.
Secondary HDPE / LDPE BagRedundancyPrevents primary bag puncture leaks; adds a secondary tortuous path for moisture.
Tertiary Aluminum Foil PouchUltimate BarrierExceptional barrier against moisture, oxygen, and UV light degradation[4].
Additive Silica Gel DesiccantMoisture ScavengerAbsorbs any residual moisture trapped in the headspace during the sealing process[4].
Atmosphere Argon / Nitrogen GasHeadspace PurgeDisplaces atmospheric oxygen and moisture prior to final sealing, preventing oxidative degradation[2].

Laboratory Handling and Dispensing

When retrieving a highly hygroscopic spiro-amine salt for synthesis or formulation, improper handling can ruin the batch within minutes.

Protocol 3: Safe Dispensing
  • Thermal Acclimation (Critical Step): Remove the sealed aluminum pouch from cold storage and allow it to equilibrate to room temperature for at least 2 hours before opening.

    • Causality: Opening a cold container in ambient air immediately drops the local temperature below the dew point, causing atmospheric moisture to condense directly onto the hygroscopic salt.

  • Inert Transfer: Open the pouch only inside a controlled environment (e.g., a glovebox purged with Argon or dry Nitrogen)[2].

  • Re-sealing: If the entire batch is not consumed, replace the desiccant with a fresh sachet, purge the foil pouch with inert gas, and heat-seal immediately before returning it to storage.

Decision Matrix Visualization

The following workflow illustrates the logical relationship between characterization and handling protocols for spiro-amine salts.

G Start Synthesize/Receive Spiro-Amine Salt DVS Perform DVS Analysis (Determine CRH & Uptake) Start->DVS Decision Is Mass Gain >2% at 60% RH? DVS->Decision Standard Standard Storage (Tightly closed container) Decision->Standard No (Non-Hygroscopic) Glovebox Transfer to Glovebox (Argon/N2, RH < 15%) Decision->Glovebox Yes (Hygroscopic) Package Triple-Barrier Packaging (Double PE + Alu Pouch + Desiccant) Glovebox->Package Acclimate Acclimate to Room Temp Before Next Opening Package->Acclimate For Future Use

Caption: Workflow for the characterization and packaging of hygroscopic spiro-amine salts.

References

  • Benchchem. 4-Bromopyridine hydrochloride | 19524-06-2. Available at:

  • StabilityStudies.in. The Role of Packaging in Enhancing API Stability. Available at:

  • RSC Publishing. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Available at:

  • Thieme Connect. Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Available at:

  • ChemRxiv. A Strategy for the Controllable Generation of Organic Superbases from Benchtop-Stable Salts. Available at:

  • Srce.hr. How to assess orodispersible film quality? A review of applied methods and their modifications. Available at:

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Troubleshooting & Optimization

Technical Support Center: Enantioseparation of Spiro[4.4]nonan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RES-SPIRO-44 Subject: Troubleshooting Resolution Protocols for Chiral Spiro[4.4]nonan-1-ones Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

Resolving spiro[4.4]nonan-1-one derivatives presents a unique challenge due to the conformational rigidity of the spirocyclic core and the often limited functional handles beyond the ketone group. Unlike flexible chains, the spiro-center creates a distinct "top" and "bottom" face, but the lack of adjacent polar groups can make direct chiral recognition difficult on standard phases.

This guide outlines three validated workflows to achieve high enantiomeric excess (


):
  • Direct Chromatographic Resolution (HPLC/SFC) – For analytical scale and rapid screening.

  • Chemical Derivatization – For multigram scale-up without biocatalysts.

  • Biocatalytic Reduction (KREDs) – The modern standard for industrial scale-up.

Module 1: Direct Chromatographic Resolution (HPLC/SFC)

Context: Direct resolution of the ketone is preferred to avoid chemical modification steps. The rigid spiro-scaffold often recognizes the chiral grooves of polysaccharide-based stationary phases well, provided the correct solvent system is used.

Primary Protocol: Polysaccharide Phase Screening

Recommended Column Chemistry:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).

Mobile Phase Strategy: Rigid spiro-ketones often suffer from low solubility in pure alkanes but poor resolution in high-alcohol content.

  • Standard: Hexane/IPA (90:10).

  • "Magic" Additive: If peak tailing occurs, add 0.1% Diethylamine (DEA) . Even though it is a ketone, the silica support can interact with the spiro-system's electron density.

Troubleshooting Guide: HPLC/SFC
SymptomProbable CauseCorrective Action
Peaks Co-elute (

)
Lack of chiral recognition by the CSP groove.Switch Backbone: If Amylose (AD) fails, switch to Cellulose (OD). The helical pitch is different, often catching the "other" spiro enantiomer.
Broad Tailing Non-specific interaction with silica silanols.Add Basic Modifier: Add 0.1% DEA or TEA to the mobile phase.
Sample Precipitates Poor solubility in Hexane.Switch to SFC: Use supercritical

with MeOH co-solvent (10-20%). The density of

solvates spiro-cores better than hexane.
Inverted Elution Order Change in mobile phase polarity.Document Carefully: Changing from Hexane/IPA to Hexane/EtOH can reverse elution order on Amylose columns. Verify with optical rotation.
Decision Logic: Method Selection

MethodSelection Start Start: Racemic Spiro[4.4]nonan-1-one ScaleCheck Check Scale Start->ScaleCheck Analytical < 100 mg (Analytical) ScaleCheck->Analytical Prep > 1 g (Preparative) ScaleCheck->Prep DirectHPLC Direct HPLC/SFC (Amylose/Cellulose) Analytical->DirectHPLC EnzymeCheck KRED Library Available? Prep->EnzymeCheck BioCat Biocatalytic Reduction (KRED Screening) EnzymeCheck->BioCat Yes (High Selectivity) ChemRes Chemical Derivatization (Chiral Hydrazones/Ketals) EnzymeCheck->ChemRes No (Classic Chem)

Figure 1: Decision matrix for selecting the optimal resolution strategy based on scale and resource availability.

Module 2: Chemical Derivatization (Classical Resolution)

Context: When chromatography is too expensive for scale-up, derivatization using a chiral auxiliary is the robust chemical alternative. The ketone is converted into a diastereomeric mixture (ketals or hydrazones), separated by crystallization or flash chromatography, and then hydrolyzed.

Protocol: The Chiral Diol Ketalization
  • Derivatization: React racemic spiro[4.4]nonan-1-one with

    
    -1,2-diphenylethane-1,2-diol  (Hydrobenzoin) or 
    
    
    
    -2,3-butanediol
    .
    • Conditions: Benzene/Toluene, p-TsOH (cat.), Dean-Stark trap (reflux).

    • Mechanism:[1][2][3][4] The

      
      -symmetric diol creates a rigid ketal. The diastereomers will have significantly different physical properties due to the steric clash between the spiro-rings and the phenyl/methyl groups of the auxiliary.
      
  • Separation:

    • Crystallization: Attempt recrystallization from MeOH/EtOAc.

    • Chromatography: If oil, separate on standard Silica Gel (much cheaper than Chiral HPLC).

  • Hydrolysis (Critical Step):

    • Conditions: Acetone/Water, catalytic

      
       or 
      
      
      
      , reflux.
    • Note: Ensure complete removal of the auxiliary to avoid contamination.

Troubleshooting Guide: Derivatization
IssueTechnical Root CauseSolution
Incomplete Ketalization Steric hindrance at C1 carbonyl.Force Conditions: Use a higher boiling solvent (Xylene) or switch to TMS-protected diol with TMSOTf catalyst (Noyori method) to drive the reaction.
No Separation on Silica Diastereomers are too similar.Switch Auxiliary: Move from 2,3-butanediol (small) to Hydrobenzoin (large phenyl wings). The larger the auxiliary, the better the separation (

).
Racemization during Hydrolysis Acid-catalyzed enolization.Milder Hydrolysis: Use trans-ketalization (exchange with excess acetone and PPTS) rather than harsh aqueous acid. This prevents the C1-C5 bond from scrambling if sensitive.

Module 3: Biocatalytic Reduction (Kinetic Resolution)

Context: This is the industry-preferred method for "green" resolution. Ketoreductases (KREDs) reduce one enantiomer of the ketone to the alcohol, leaving the other ketone enantiomer behind (Kinetic Resolution) or reducing both to diastereomeric alcohols which are easily separated.

Protocol: KRED Screening
  • Library Setup: Screen a standard panel (e.g., Codexis, Daicel) of ADHs/KREDs.

  • Buffer: 100 mM Phosphate buffer (pH 7.0),

    
     IPA (as hydrogen donor), 
    
    
    
    cofactor.
  • Analysis: Monitor conversion at 4h and 24h via achiral GC/HPLC (to see alcohol formation) and Chiral HPLC (to see

    
    ).
    

Key Insight: Spiro ketones are bulky. Enzymes with large hydrophobic pockets (e.g., those evolved for steroid reduction) are most likely to succeed.

Data Interpretation: The 50% Wall

In a classic Kinetic Resolution (KR), the maximum yield of the desired enantiomer is 50%.

  • Scenario A (Perfect KR): Enzyme reduces

    
    -ketone to 
    
    
    
    -alcohol.
    
    
    -ketone remains untouched.[5]
    • Result: 50%

      
      -Alcohol (
      
      
      
      ) + 50%
      
      
      -Ketone (
      
      
      ).
  • Scenario B (Dynamic Kinetic Resolution - DKR): If you can racemize the ketone in situ (using a base or metal catalyst) while the enzyme reduces only the

    
    -form.
    
    • Result: 100%

      
      -Alcohol. (Note: Difficult for spiro-ketones due to slow racemization).
      
Workflow Diagram: Enzymatic Resolution

BioResolution Racemic Racemic Spiro-Ketone Enzyme KRED + NADPH (Selective Reduction) Racemic->Enzyme Mixture Mixture: (S)-Alcohol + (R)-Ketone Enzyme->Mixture Separation Flash Chromatography (Silica Gel) Mixture->Separation ProdA (S)-Alcohol (>99% ee) Separation->ProdA ProdB (R)-Ketone (>99% ee) Separation->ProdB Oxidation Oxidation (Dess-Martin) ProdA->Oxidation ProdC (S)-Ketone (>99% ee) Oxidation->ProdC

Figure 2: Enzymatic Kinetic Resolution workflow. Note that obtaining the (S)-ketone requires re-oxidation of the resolved alcohol.

Frequently Asked Questions (FAQ)

Q: Can I use crystallization of the racemic ketone itself? A: Generally, no. Spiro[4.4]nonan-1-one derivatives are often oils or low-melting solids. Unless you have a heavy aromatic substituent (like a bromophenyl group) to drive crystal packing, direct crystallization is ineffective.

Q: Why is my chiral HPLC column losing resolution after running these samples? A: If you synthesized the spiro-ketone using metal catalysis (e.g., Ru or Rh for spiro-cyclization), residual metal can bind to the chiral stationary phase. Always pass your sample through a metal scavenger (e.g., Thiol-silica) before injecting onto an expensive Chiralpak column.

Q: How do I determine the absolute configuration (R vs S)? A: Do not rely solely on elution order.

  • X-Ray Crystallography: Derivatize the resolved ketone with a heavy atom (e.g., 2,4-dinitrophenylhydrazine) to get a crystal.

  • Circular Dichroism (CD): Compare your CD spectrum with literature data for spiro[4.4]nonane-1,6-dione derivatives [1]. The octant rule can sometimes be applied, but spiro-systems are tricky; X-ray is safer.

References

  • Paquette, L. A., et al. (2000). Resolution and absolute configurational assignments to 1-oxa- and 1-thia-6-ketospiro[4.4]nonanyl platforms. Journal of Organic Chemistry.

  • Gerlach, H. (1968). Die absolute Konfiguration der enantiomeren Spiro [4.4] nonan-1.6-dione. Helvetica Chimica Acta. (Foundational work on spiro-dione resolution via camphanic acid).

  • Wamser, N., et al. (2022). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. Organic Process Research & Development. (Demonstrates KRED efficacy on hindered ketones).

  • Regis Technologies. Chiral Application Guide IV. (General reference for Polysaccharide CSP selection).

Sources

preventing ring opening of diazaspiro compounds during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Ring Opening During Synthesis & Functionalization

Introduction: The Stability Paradox

Diazaspiro scaffolds—particularly 2,6-diazaspiro[3.3]heptanes and diazaspiro[4.5]decanes —are prized in medicinal chemistry for their high


 character and ability to exit "flatland" chemical space. However, they present a distinct stability paradox: the very ring strain and heteroatom density that make them attractive bioisosteres also render them thermodynamically fragile.

This guide addresses the two primary failure modes:

  • Strain-Release Ring Opening: Common in small rings (azetidine/cyclobutane spiro-fusions).

  • Hydrolytic Collapse: Specific to spiro-aminals where nitrogen atoms flank the quaternary center.

Module 1: Troubleshooting 2,6-Diazaspiro[3.3]heptanes

Context: This scaffold is a rigid surrogate for piperazine.[1] The central quaternary carbon is all-carbon, meaning it is not hydrolytically unstable per se. However, the high ring strain (~60 kcal/mol for the bicyclic system) makes the azetidine rings prone to nucleophilic opening upon protonation.

Diagnostic FAQ

Q: I treated my N-Boc-2,6-diazaspiro[3.3]heptane with 4M HCl/Dioxane, and the product disappeared. What happened? A: You likely triggered a nucleophilic ring opening. While the Boc group was removed, the chloride ion (


) acted as a nucleophile on the protonated, strained azetidine ring.
  • Root Cause: Strong nucleophilic acids (HCl, HBr) protonate the nitrogen, activating the adjacent carbon for

    
     attack by the halide counterion.
    
  • Solution: Switch to Trifluoroacetic Acid (TFA) in DCM. The trifluoroacetate anion is non-nucleophilic and will not open the ring.

Q: My yield is low during N-alkylation of the spiro-amine. Why? A: If you are using basic conditions (e.g.,


, heat), you may be observing Hofmann-type elimination . The rigid spiro-structure aligns the 

bond perfectly for anti-periplanar elimination if a proton is available on the

-carbon (though less common in [3.3] systems, it is critical in [3.4] or larger systems).
Protocol: Safe Deprotection of Strained Diazaspirocycles

Objective: Remove N-Boc protection without triggering ring opening.

ParameterStandard Protocol (Risky)Optimized Protocol (Safe)
Reagent 4M HCl in Dioxane/EtherTFA / DCM (1:4 v/v)
Temperature Room Temperature0 °C to 10 °C
Quenching Aqueous NaHCO3 (Rapid)Amberlyst A-21 (Solid base)
Workup ExtractionFiltration & Evaporation

Step-by-Step Methodology:

  • Dissolve the N-Boc substrate in anhydrous DCM (0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (20-25 equivalents). Do not use HCl.

  • Stir at 0 °C for 1-2 hours. Monitor by TLC (ninhydrin stain) or LCMS.

  • Critical Step: Do not quench with aqueous base immediately if the free base is water-soluble. Instead, add excess solid Amberlyst A-21 (free base form) resin to the reaction mixture until pH is neutral.

  • Filter off the resin and concentrate the filtrate in vacuo at

    
     °C.
    

Module 2: The Spiro-Aminal Trap (Diazaspiro[4.5] systems)

Context: In scaffolds where a nitrogen atom is directly bonded to the spiro-carbon (e.g., spiro-hydantoins or products of ketone-diamine condensation), the central carbon is an aminal or hemi-aminal . These are kinetically stable in base but thermodynamically unstable in aqueous acid.

Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway of acid-catalyzed failure.

SpiroAminalFailure cluster_prevention Prevention Strategy Start Spiro-Aminal (Intact Scaffold) Protonation N-Protonation (Activation) Start->Protonation + H+ (Acid) RingOpen Ring Opening (Iminium Ion Formation) Protonation->RingOpen Strain Release Hydrolysis Hydrolysis (Water Attack) RingOpen->Hydrolysis + H2O Reduction Reductive Stabilization (C=N reduced to C-N) RingOpen->Reduction NaCNBH3 / NaBH(OAc)3 Collapse Scaffold Collapse (Ketone + Diamine) Hydrolysis->Collapse Irreversible

Caption: Figure 1. Acid-catalyzed trajectory of spiro-aminal collapse. Protonation leads to iminium formation, which is intercepted by water to destroy the ring system.

Troubleshooting Guide

Q: My spiro-cycle decomposes during silica gel chromatography. A: Silica gel is slightly acidic (


). For spiro-aminals, this is sufficient to trigger the pathway shown above.
  • Fix: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexanes before loading your sample. Elute with solvent containing 0.5%

    
     or TEA.
    

Q: How do I synthesize a spiro-aminal if it's so unstable? A: You must trap the intermediate. The condensation of a cyclic ketone and a diamine forms an imine/enamine intermediate.

  • Protocol Adjustment: Do not isolate the intermediate. Perform a "one-pot" reductive amination. Add the reducing agent (

    
     or 
    
    
    
    ) simultaneously or immediately after imine formation to reduce the sensitive
    
    
    bond to a stable
    
    
    amine bond.

Module 3: Strategic Route Planning

When designing a synthesis for diazaspiro compounds, the order of operations is critical to prevent ring opening.

RoutePlanning Start Target: Diazaspiro Scaffold CheckType Identify Spiro Center Type Start->CheckType TypeA All-Carbon Center (e.g., [3.3]heptane) CheckType->TypeA TypeB Heteroatom Center (e.g., Spiro-aminal) CheckType->TypeB RiskA Risk: Strain Release via Nucleophilic Acid TypeA->RiskA RiskB Risk: Hydrolysis via Aqueous Acid TypeB->RiskB SolA Use TFA or Hydrogenolysis Avoid HCl/HBr RiskA->SolA SolB 1. Anhydrous conditions 2. Base-washed Silica 3. In-situ Reduction RiskB->SolB

Caption: Figure 2. Decision matrix for selecting reagents based on the structural class of the diazaspiro compound.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Structural Surrogates for Piperazines. Angewandte Chemie International Edition. Link

    • Key Insight: Establishes the stability profile of the [3.3] system and the necessity of avoiding nucleophilic ring opening.
  • Hsueh, N., Clarkson, G. J., & Shipman, M. (2015).[2] Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters. Link

    • Key Insight: detailed mechanics of strain-release ring opening in small nitrogen heterocycles.
  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Properties. Angewandte Chemie. Link

    • Key Insight: Foundational work on the chemical stability and pKa properties of spiro-heptanes.
  • Chupakhin, O. N., et al. (2019). Nucleophilic Substitution of Hydrogen in Azines/Diazines. Chemical Reviews. Link

    • Key Insight: Discusses the reactivity of diaza-systems toward nucleophiles, relevant for ring-opening mechanisms.

Sources

Technical Support Center: Troubleshooting Low Solubility of Spirocyclic Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Resolving Solubility Bottlenecks in Rigid Spirocyclic Amine Hydrochloride Salts Ticket Type: Technical Guide / FAQ Audience: Medicinal Chemists, Formulation Scientists, Pre-clinical Development Leads

Executive Summary

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are increasingly deployed to "escape flatland," improving metabolic stability and target engagement. However, their rigid, three-dimensional architecture often leads to anomalously high crystal lattice energies. When paired with a hydrochloride (HCl) counterion, these systems frequently exhibit "Brick Dust" behavior : high melting points (>200°C) and poor aqueous solubility, even in acidic media.

This guide addresses the specific failure modes of spirocyclic HCl salts, distinguishing between thermodynamic limitations (lattice energy, common ion effect) and kinetic phenomena (disproportionation), and provides actionable protocols for remediation.

Phase 1: Diagnostics – Why is my salt insoluble?

Q1: My spirocyclic HCl salt is highly crystalline with a high melting point, but it has lower solubility in simulated gastric fluid (SGF) than in pure water. Why?

Diagnosis: You are likely observing the Common Ion Effect .[1]

The Mechanism: Spirocyclic amines often form highly stable crystal lattices. When you dissolve an HCl salt in SGF (pH ~1.2), the media already contains a high concentration of chloride ions (~0.1 M Cl⁻). According to the solubility product principle (


):


In pure water,


 and 

are equal. In SGF, the high background

pushes the equilibrium to the left, forcing the salt back into the solid phase. For rigid spirocycles with naturally low intrinsic solubility (

), this effect can reduce solubility by 10–100 fold compared to water.

Verification Test: Compare solubility in 0.1 M HCl vs. 0.1 M Methanesulfonic Acid (MSA) .

  • If solubility is high in MSA but low in HCl, the issue is the chloride common ion effect.

  • Action: Switch to a non-halide counterion (e.g., Mesylate, Tosylate) to break the common ion dependency.

Q2: The salt dissolves initially but precipitates as a fine solid within minutes. The precipitate is not the salt.

Diagnosis: Your system is undergoing Salt Disproportionation because the local pH has exceeded


.

The Mechanism:


 is the specific pH value where the solubility of the ionized salt equals the solubility of the free base.
  • Below

    
    :  Solid salt is the stable phase.
    
  • Above

    
    :  Solid free base is the stable phase.[2]
    

Spirocyclic amines are often weak bases (


 6–8). For weak bases, the 

can be surprisingly low (sometimes pH < 2). If you dissolve the salt in a buffer (or even water) where the pH >

, the salt will dissociate, release protons, and the free base will precipitate.

The "Spiro" Factor: Because spirocyclic free bases are rigid and lipophilic, they crystallize rapidly (fast nucleation). Unlike flexible molecules that might form a supersaturated "oil," spirocycles crash out effectively, making disproportionation immediate.

Phase 2: Experimental Protocols

Protocol A: The "Golden Triangle" Solubility Screen

Use this to differentiate Lattice Energy issues from Common Ion effects.

Materials:

  • Spirocyclic HCl salt (approx 5 mg per vial)

  • Solvents: Water, 0.1 N HCl (SGF), 50 mM Phosphate Buffer (pH 6.8)

Workflow:

  • Vial 1 (Water): Add 1 mL DI water. Measure pH at saturation.

  • Vial 2 (Common Ion): Add 1 mL 0.1 N HCl.

  • Vial 3 (Disproportionation Check): Add 1 mL 50 mM Phosphate Buffer pH 6.8.

Interpretation Table:

ObservationDiagnosisRecommended Action
Low Sol in all vials Lattice Energy Limited The crystal is too stable. Switch to Amorphous Solid Dispersion (ASD) or lipid formulation.
High Sol in Water, Low in HCl Common Ion Effect Switch counterion to Mesylate or Sulfate .
High Sol in Water, Ppt in pH 6.8 pH Dependent / Normal This is expected behavior. Ensure formulation keeps pH <

.
Ppt in Water (pH rises > 2) Disproportionation The salt is unstable in water. Measure

.
Protocol B: Determination of

Essential for defining the "Safe Zone" for your formulation.

  • Prepare Saturated Solution: Add excess free base to water.

  • Titrate: Slowly add concentrated HCl while stirring. Monitor pH and turbidity.

  • Identify Inflection: The pH will drop as HCl is added. At a specific point (

    
    ), the solid phase will convert from Free Base to Salt.[2][3][4]
    
  • Measurement: The pH at this invariant point (where both solid phases coexist) is the

    
    .
    

Rule of Thumb: If your


 is < 3, an HCl salt is risky for oral delivery because the intestinal pH (5–7) will instantly cause precipitation.

Phase 3: Decision Logic & Visualization

Troubleshooting Decision Tree

SaltTroubleshooting Start Spirocyclic HCl Salt Low Solubility CheckMP Is Melting Point > 200°C? Start->CheckMP CheckCommonIon Compare Sol: Water vs. 0.1N HCl CheckMP->CheckCommonIon No (<200°C) LatticeIssue Lattice Energy Limit (Brick Dust) CheckMP->LatticeIssue Yes (>200°C) CheckDisprop Does pH shift > 2 during dissolution? CheckCommonIon->CheckDisprop Water ≈ 0.1N HCl CommonIonIssue Common Ion Effect CheckCommonIon->CommonIonIssue Water >> 0.1N HCl DispropIssue Disproportionation (pH > pHmax) CheckDisprop->DispropIssue Yes Sol_ASD Solution: Amorphous Solid Dispersion (PVP/VA or HPMCAS) LatticeIssue->Sol_ASD Disrupt Lattice Sol_Counterion Solution: Switch to Mesylate/Tosylate (No Common Ion) CommonIonIssue->Sol_Counterion Sol_Acidifier Solution: Add Acidic Excipients (Citric/Tartaric Acid) DispropIssue->Sol_Acidifier

Caption: Decision matrix for diagnosing solubility failures in spirocyclic salts. High melting points indicate lattice energy barriers requiring amorphous technologies.

Solubility Equilibrium Visualization

Equilibrium SolidSalt Solid Salt (Spiro-NH+ Cl-) Dissolved Dissolved [Spiro-NH+] + [Cl-] SolidSalt->Dissolved Ksp (Solubility Product) Dissolved->SolidSalt Common Ion (Excess Cl-) SolidBase Precipitated Base (Spiro-N) Dissolved->SolidBase pH > pHmax (Disproportionation)

Caption: The competing equilibria. Excess Chloride (red arrow) drives the system back to solid salt. High pH (dashed arrow) drives it to solid free base.

Phase 4: Advanced Formulation Strategies

If the diagnostic phase confirms Lattice Energy Limitation (common in rigid spirocycles), standard salt switching may not suffice. You must disrupt the crystal lattice.

Amorphous Solid Dispersions (ASD)
  • Why: Spirocycles have high

    
     (glass transition temperatures) due to rigidity, making them excellent candidates for ASDs. They are less likely to recrystallize than flexible molecules.
    
  • Polymer Choice:

    • HPMCAS: For protection against gastric precipitation.

    • PVP/VA (Copovidone): For maximum kinetic solubility enhancement.

  • Technique: Spray drying is preferred over hot melt extrusion (HME) if the melting point is extremely high (>200°C) to avoid degradation.

Lipid-Based Formulations (SEDDS)
  • Why: If the spirocycle is lipophilic (LogP > 3), dissolving it in a lipid vehicle (e.g., Capryol 90, Labrasol) bypasses the lattice energy barrier entirely.

References

  • Serajuddin, A. T. M. (2007).[5][6] Salt formation to improve drug solubility.[6][7][8][9][10] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Black, S. N., Collier, E. A., Davey, R. J., & Roberts, R. J. (2007).[5] Structure, solubility, screening, and synthesis of molecular salts.[5] Journal of Pharmaceutical Sciences, 96(5), 1053-1068. Link

  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures. Chemical Reviews, 114(16), 8257–8322. Link

  • Guerrieri, P., & Taylor, L. S. (2009). Role of salt-salt interactions on the protonation equilibrium of weak bases in the presence of chloride counterions. Pharmaceutical Research, 26(8), 2015-2026. Link

Sources

Technical Support Center: Purification of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #SPIRO-44-PUR Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one (CAS: 135380-53-9) presents a distinct set of purification challenges driven by its spirocyclic topology and extreme polarity . Unlike flat aromatic heterocycles, this sp3-rich scaffold possesses high water solubility and lacks strong UV chromophores, making traditional extraction and detection difficult.

This guide addresses the three most common failure modes:

  • Retention in Aqueous Phase: Product loss during workup due to high polarity.

  • Metal Contamination: Residual Pd or Al salts from reduction steps.

  • Separation of Regioisomers: Difficulty distinguishing N-methylated byproducts.

Module 1: Isolation & Workup Protocols

The "Sticky" Problem: Product Retention in Water

User Report: "I performed the LAH reduction of the trione precursor, but after quenching and extracting with Ethyl Acetate, my yield is <10%. The product is likely still in the aqueous phase."

Root Cause Analysis: The 2,7-diazaspiro[4.4]nonan-1-one scaffold contains a secondary amine (N7) and a lactam (N2). The calculated logP is near -0.3 to 0.2, meaning the molecule is highly hydrophilic. Standard non-polar solvents (EtOAc, Et2O) cannot compete with the hydration shell of the amine in water.

Troubleshooting Protocol: The "Salting Out" & pH Swing

Step 1: The pH Adjustment The N7 amine is basic (approximate pKa ~9-10). To extract it, you must suppress ionization.

  • Action: Adjust the aqueous quench to pH > 12 using 50% NaOH. Do not use weak bases like bicarbonate; they are insufficient to fully deprotonate the secondary amine.

Step 2: The Solvent System Replace Ethyl Acetate with a high-polarity organic system.

  • Recommended: DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1).

  • Alternative: Continuous extraction with Chloroform for 12-24 hours.

Step 3: Salt Breaking (If originating from a salt) If you are neutralizing a hydrochloride salt, use Free Base Resin (e.g., Amberlyst A21) in methanol rather than aqueous extraction to avoid water entirely.

Visual Workflow: High-Polarity Extraction Logic

ExtractionLogic Start Crude Aqueous Mixture CheckpH Check pH Start->CheckpH Adjust Adjust to pH > 12 (50% NaOH) CheckpH->Adjust pH < 12 SolventChoice Select Solvent CheckpH->SolventChoice pH > 12 Adjust->SolventChoice Extract Extract x4 (DCM:IPA 3:1) SolventChoice->Extract High Polarity Required Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 1: Decision matrix for extracting highly polar spiro-amines from aqueous quench streams.

Module 2: Impurity Removal (Chemical & Chromatographic)

Scenario A: Removing Metal Residues (Pd, Al)

User Report: "My product is grey/off-white. NMR is clean, but the material decomposes over time. I used Pd/C for debenzylation."

Technical Insight: Spiro-amines are excellent ligands for transition metals. Residual Palladium (from debenzylation of the N7-benzyl precursor) or Aluminum (from LAH reduction) can coordinate to the N7 nitrogen, catalyzing oxidative degradation.

Protocol: Scavenger vs. Crystallization

MethodReagentConditionsProsCons
Scavenging SiliaMetS® Thiol or DMTStir in MeOH/THF (50°C, 4h)High efficiency (<5 ppm Pd)Expensive for kg scale
Chelation Activated Charcoal (Darco KB)Reflux in MeOH (1h)Cheap, scalableLower yield (adsorption loss)
Salt Formation HCl in Isopropanol (IPA)Dissolve free base in IPA, add HClGold Standard: Purifies & StabilizesRequires crystallization optimization

Recommendation: Convert to the Dihydrochloride Salt .

  • Dissolve crude oil in minimal hot Isopropanol.

  • Add 2.5 equivalents of HCl (4M in Dioxane or IPA).

  • Cool slowly to 0°C.

  • Filter the white precipitate. This removes metal residues (which stay in the mother liquor) and stabilizes the amine.

Scenario B: Chromatographic Tailing

User Report: "I'm trying to purify the free base on silica, but the peak tails badly and co-elutes with impurities."

Root Cause: The secondary amine interacts with the acidic silanols on standard silica gel.

Solution:

  • Mobile Phase Modifier: You must use a basic modifier.

    • Recipe: DCM : MeOH : NH4OH (90 : 9 : 1).

    • Note: Triethylamine (TEA) is often insufficient for secondary amines; aqueous ammonia (NH4OH) is superior for suppressing silanol interactions.

  • Stationary Phase: Switch to Amine-Functionalized Silica (NH2-Silica). This eliminates the need for basic modifiers and prevents tailing.

Visual Workflow: Purification Decision Tree

PurificationTree Input Crude 2-Methyl-2,7-diazaspiro [4.4]nonan-1-one MetalCheck Metal Catalyst Used? Input->MetalCheck Scavenge Add Thiol-Silica or Charcoal MetalCheck->Scavenge Yes (Pd/Pt/Ni) PurityCheck Organic Purity > 90%? MetalCheck->PurityCheck No Scavenge->PurityCheck Crystallize Salt Formation (HCl/IPA) PurityCheck->Crystallize Yes (Best Method) Column Chromatography PurityCheck->Column No (Complex Mix) Final Pure Product Crystallize->Final ColumnType DCM:MeOH:NH4OH on Silica Column->ColumnType ColumnType->Final

Figure 2: Logic flow for selecting between crystallization and chromatography based on crude purity and metal content.

Module 3: Frequently Asked Questions (FAQs)

Q1: Why is my N-methylation step yielding a mixture of products? A: If you are methylating the spiro-precursor, regioselectivity is governed by pKa and steric accessibility. The N2 (amide) is generally alkylated before ring closure or requires specific conditions (NaH/MeI) if the ring is closed. If you are trying to methylate N2 in the presence of N7-H, you must protect N7 (e.g., Boc) first. Attempting to selectively methylate N2 over N7 in the free diamine is chemically unfeasible due to the higher nucleophilicity of the N7 amine.

Q2: The product is oiling out during salt formation. How do I fix this? A: This indicates the solvent is too polar or the concentration is too high.

  • Fix: Redissolve the oil in hot MeOH, then add EtOAc or Acetonitrile dropwise until cloudy (cloud point). Let it stand undisturbed. If it oils again, scratch the glass to induce nucleation or seed with a known crystal.

Q3: Can I use Reverse Phase (C18) chromatography? A: Yes, but the molecule is very polar and will elute near the void volume (t0) on standard C18.

  • Modification: Use a "AQ" (Aqua) type C18 column compatible with 100% water.

  • Buffer: Use 0.1% TFA or Formic Acid to protonate the amine, or use a high pH buffer (Ammonium Bicarbonate, pH 10) to retain the free base.

References

  • Synthesis of Spirocyclic Diamines: Carrel, A., et al. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry."[1] Helvetica Chimica Acta, 2025.[1] Link

  • Metal Removal Strategies: "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances." Organic Process Research & Development, 2023. Link

  • Salt Formation & Isolation: "Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride." PrepChem, Method adapted from US Patent literature. Link

  • General Purification of Polar Amines: "Purification strategies to remove starting material impurities." BenchChem Technical Guides. Link

Sources

stability of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling in Aqueous Solution

Ticket ID: #SP-90210-AQ Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

2-Methyl-2,7-diazaspiro[4.4]nonan-1-one is a spirocyclic building block featuring a rigidified


-lactam (5-membered amide) and a secondary amine. Its aqueous stability is governed by two competing factors: the hydrolytic robustness of the tertiary lactam and the oxidative susceptibility of the secondary amine.

In aqueous media, this compound is kinetically stable at neutral pH (6.0–8.0) but exhibits specific vulnerabilities under extreme pH or oxidative stress. Most "instability" reports are actually solubility issues (free base precipitation) or analytical artifacts (LC-MS adducts).

Module 1: Solubility vs. Stability (The "False Alarm" Protocol)

User Issue: "My solution turned cloudy after 24 hours at pH 8. Is the compound degrading?"

Diagnosis: Likely Precipitation , not Degradation. The molecule exists in equilibrium between its protonated cationic form (soluble) and its free base form (less soluble).

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue / CharacteristicImplication
Functional Group A N-Methyl

-Lactam
(Pos 2)
Non-basic, highly stable tertiary amide.[1]
Functional Group B Secondary Amine (Pos 7)Basic (

). Protonation site.
Salt Form HCl or TFA SaltHighly water-soluble (>50 mM).
Free Base NeutralLow aqueous solubility; lipophilic.
Troubleshooting Protocol

If turbidity occurs, perform this self-validating check before assuming chemical breakdown:

  • Check pH: If pH > 9.0, the secondary amine deprotonates (

    
    ), leading to aggregation of the lipophilic free base.
    
  • Acid Test: Add 10% volume of 0.1 M HCl.

    • Result A (Clear Solution): It was precipitation. The compound is intact.

    • Result B (Remains Cloudy): Polymerization or oxidative degradation has occurred.

Module 2: Chemical Stability Mechanisms

User Issue: "I see new peaks in my HPLC after storing the solution for 1 week. What are they?"

Diagnosis: The compound faces two distinct degradation pathways depending on storage conditions.

Hydrolytic Stability (The Lactam Ring)

The 5-membered lactam (gamma-lactam) is thermodynamically more stable than beta-lactams but less stable than acyclic amides.

  • Acidic Hydrolysis: Requires strong acid (e.g., 6M HCl) and heat (

    
    C). The N-methyl group provides steric protection.
    
  • Basic Hydrolysis: Susceptible at pH > 12. Hydroxide attacks the carbonyl, opening the ring to form the amino-acid derivative.

Oxidative Instability (The Secondary Amine)

The secondary amine at position 7 is the "Achilles' heel" in aqueous solution.

  • N-Oxidation: In the presence of dissolved oxygen or peroxides, the secondary amine oxidizes to the hydroxylamine (

    
    ) or nitrone.
    
  • Carbamate Formation: In unbuffered water exposed to air, it can react with dissolved

    
     to form transient carbamic acids, altering pH and solubility.
    
Visualizing the Degradation Pathways

DegradationPathways cluster_conditions Environmental Triggers Compound 2-Methyl-2,7-diazaspiro [4.4]nonan-1-one Hydrolysis Ring Open Product (Amino Acid) Compound->Hydrolysis pH > 12 or Strong Acid + Heat Oxidation N-Oxide / Nitrone Compound->Oxidation Dissolved O2 Peroxides Stable Stable Species (Protonated Salt) Compound->Stable pH 4-8 (Buffered)

Figure 1: Degradation pathways. The green path represents the optimal stability window (protonated state).

Module 3: Analytical Artifacts (LC-MS Warning)

User Issue: "Mass spec shows a +12 Da or +28 Da peak shift. Is this methylation?"

Diagnosis: This is likely a Formaldehyde Adduct , a common artifact when analyzing secondary amines in aqueous methanol or acetonitrile.

  • The Trap: Trace formaldehyde (present in low-grade MeOH or leached from plasticware) reacts with the secondary amine (Pos 7) to form a hemiaminal (+30 Da) or iminium ion (+12 Da).

  • The Fix:

    • Use LC-MS Grade solvents only.

    • Avoid storing samples in MeOH; use Acetonitrile/Water instead.

    • Verification: If the peak disappears upon acidification and immediate injection, it was a reversible adduct, not a permanent modification.

FAQ: Frequently Asked Questions

Q1: Can I store the stock solution in DMSO? A: Yes, DMSO is excellent for the free base. However, DMSO is hygroscopic. If water enters, the secondary amine can absorb


. Store at -20°C under nitrogen.

Q2: What is the optimal buffer for aqueous experiments? A: Phosphate-buffered saline (PBS) at pH 7.4 is acceptable for short-term (<24h). For long-term storage (>1 week), use an acidic buffer (e.g., Acetate pH 5.0) to keep the amine protonated and oxidation-resistant.

Q3: Is the lactam sensitive to freeze-thaw cycles? A: The lactam ring is rigid and stable. However, repeated freeze-thaw cycles can promote aggregation of the free base if the pH drifts. Aliquot your samples.

Summary of Recommendations

ParameterRecommendationRationale
Optimal pH 4.5 – 7.0 Maintains amine protonation; prevents lactam hydrolysis.
Solvent Water/Acetonitrile (Avoid MeOH for storage)Prevents formaldehyde adducts.
Storage -20°C or -80°CSlows oxidative kinetics.
Container Glass or PolypropyleneAvoids plasticizers that react with amines.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: Spirocyclic compounds as innovative tools in drug discovery.[2][3][4][5]

    • Source: European Journal of Medicinal Chemistry (2025).[2]

    • Relevance: Discusses the metabolic stability and physicochemical advantages of spiro-lactams over fl
    • URL:

  • Lactam Hydrolysis Mechanisms

    • Title: Hydrolytic Stability Versus Ring Size in Lactams.[6]

    • Source: Journal of Medicinal Chemistry (2000).[6]

    • )
    • URL:

  • Amine Oxidation Protocols

    • Title: Oxidation of Secondary Amines.[7][8][9]

    • Source: ResearchG
    • Relevance: Details the mechanism of secondary amine oxidation to nitrones/hydroxylamines in aqueous media.
    • URL:

Sources

overcoming regioselectivity issues in diazaspiro functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DSP-8492 Topic: Overcoming Regioselectivity Issues in Diazaspiro Scaffolds Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Diazaspiro cycles (e.g., 2,6-diazaspiro[3.3]heptane, 2,8-diazaspiro[4.5]decane) are high-value pharmacophores due to their ability to orient exit vectors in non-planar 3D space, acting as superior bioisosteres for piperazines and morpholines. However, their functionalization presents a critical "selectivity paradox":

  • Symmetric Scaffolds (e.g., [3.3]): The challenge is statistical . Inducing mono-functionalization without generating bis-products requires kinetic control.

  • Asymmetric Scaffolds (e.g., [4.5], [3.5]): The challenge is thermodynamic/kinetic discrimination . Differentiating between two secondary amines with similar pKa values (~11.0–11.3) requires exploiting subtle steric environments or specific catalytic systems.

This guide provides the troubleshooting logic, decision trees, and validated protocols to resolve these bottlenecks.

Diagnostic Workflow

Before modifying your reaction conditions, map your substrate to the correct troubleshooting pathway using the decision tree below.

DiazaspiroLogic Start START: Define Scaffold Symmetric Symmetric (e.g., [3.3]heptane) Start->Symmetric Asymmetric Asymmetric (e.g., [4.5]decane) Start->Asymmetric StatIssue Issue: Mono vs Bis Symmetric->StatIssue pKaCheck Check pKa Diff Asymmetric->pKaCheck Sol_Flow Solution: Flow Chemistry (High Dilution) StatIssue->Sol_Flow Continuous Sol_Salt Solution: Salt Formation (Stoichiometry) StatIssue->Sol_Salt Batch LargeDiff Diff > 1.5 units (e.g., Azetidine vs Piperidine) pKaCheck->LargeDiff SmallDiff Diff < 0.5 units (e.g., Pyrrolidine vs Piperidine) pKaCheck->SmallDiff Sol_pH Solution: pH Controlled Nucleophilic Attack LargeDiff->Sol_pH Sol_Cat Solution: Catalyst Control (Buchwald Ligands) SmallDiff->Sol_Cat

Figure 1: Strategic decision matrix for selecting the functionalization method based on scaffold symmetry and electronic properties.

Module A: Symmetric Scaffolds (The Statistical Challenge)

Target: 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[4.4]nonane.

The Problem

Because both nitrogen atoms are chemically identical, adding 1.0 equivalent of an electrophile typically results in a statistical mixture: ~50% mono-product, ~25% bis-product, and ~25% unreacted starting material.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
High Bis-Alkylation Localized high concentration of electrophile.Switch to Inverse Addition: Add the electrophile dropwise to a dilute solution of the diamine (0.05 M) at -78°C or 0°C.
Poor Conversion Diamine is sequestered as a salt (e.g., HCl salt).Free Base First: Ensure the diamine is fully free-based (use NaOMe/MeOH) before adding the electrophile.
Purification Issues Mono/Bis/SM have similar polarity.Protecting Group Strategy: Use Boc₂O (0.5 equiv) to generate Mono-Boc. The polarity difference between N-Boc and N,N'-diBoc is significant, allowing easy silica separation.
Protocol 1: Selective Mono-Boc Protection of 2,6-Diazaspiro[3.3]heptane

This protocol relies on statistical probability manipulation via slow addition and polarity-based purification.

Reagents:

  • 2,6-Diazaspiro[3.3]heptane dihydrobromide (1.0 equiv)

  • Boc₂O (0.9 equiv) — Under-stoichiometry is key.

  • Triethylamine (3.5 equiv)

  • Dichloromethane (DCM) / Methanol (10:1)

Step-by-Step:

  • Free Basing: Suspend the dihydrobromide salt in DCM/MeOH. Add Et₃N at 0°C. Stir for 30 min until clear.

  • Controlled Addition: Dissolve Boc₂O in DCM. Add this solution dropwise to the diamine mixture over 2 hours at 0°C. Note: Rapid addition favors bis-protection.

  • Quench & Wash: Warm to RT. Wash with 10% citric acid (to remove unreacted diamine into the aqueous phase) and then brine.

  • Purification: The organic layer contains Mono-Boc and Bis-Boc. The unreacted diamine remains in the aqueous layer (recoverable).

  • Separation: Flash chromatography (DCM:MeOH:NH₃). Mono-Boc elutes after the Bis-Boc.

Module B: Asymmetric Scaffolds (The Steric/Electronic Challenge)

Target: 2,8-diazaspiro[4.5]decane (Pyrrolidine/Piperidine hybrid).

The Problem

In 2,8-diazaspiro[4.5]decane, the N2 (pyrrolidine) and N8 (piperidine) positions have very similar pKa values (~11.2 vs ~11.1). Standard base-mediated alkylation is often non-selective.

Mechanistic Insight
  • Sterics: The N8 (piperidine) is generally more accessible in a chair conformation than the N2 (pyrrolidine) which is subject to ring strain and closer proximity to the quaternary spiro center's "neopentyl-like" bulk.

  • Catalysis: Large phosphine ligands (e.g., RuPhos, BrettPhos) amplify this steric difference, favoring coupling at the less hindered N8 position.

Protocol 2: Regioselective N-Arylation via Buchwald-Hartwig

Selectively arylates the piperidine nitrogen (N8) leaving the pyrrolidine nitrogen (N2) free.

Reagents:

  • 2,8-Diazaspiro[4.5]decane (1.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Ligand: RuPhos (4 mol%) — Critical for steric discrimination.

  • NaOtBu (1.5 equiv)

  • Toluene (0.2 M)

Step-by-Step:

  • Degassing: Charge reaction vessel with diamine, Aryl Bromide, NaOtBu, Pd source, and RuPhos. Purge with Argon/Nitrogen for 10 mins.

  • Reaction: Add anhydrous Toluene. Heat to 80°C–100°C.

  • Monitoring: Check LCMS at 1 hour.

    • Checkpoint: If bis-arylation is observed (>5%), lower temperature to 60°C and increase dilution.

  • Workup: Filter through Celite. Concentrate.

  • Outcome: RuPhos creates a bulky active catalyst species that cannot easily coordinate to the more hindered N2 (pyrrolidine) site, resulting in >90:10 selectivity for N8.

FAQ: Common Pitfalls

Q: I am trying to alkylate 2-azaspiro[3.3]heptane but the yield is low. Why? A: The strained azetidine ring is susceptible to ring-opening under harsh nucleophilic conditions or high temperatures. Avoid heating above 60°C if possible. Use reductive amination (Aldehyde + NaBH(OAc)₃) instead of direct alkylation (Alkyl Halide + Base) to avoid quaternary ammonium salt formation and ring strain release.

Q: How do I selectively functionalize the more hindered nitrogen in an asymmetric scaffold? A: You must use a blocking strategy .

  • Protect the less hindered nitrogen first (e.g., using Boc₂O at 0°C, which kinetically favors the accessible amine).

  • Functionalize the hindered nitrogen (now the only free amine).

  • Deprotect. Direct functionalization of the hindered amine in the presence of a free accessible amine is rarely successful without enzymes.

Q: My LCMS shows two peaks with the same mass (Mono-product). Which is which? A: In [4.5] systems:

  • N8-arylated (Piperidine): Typically elutes later on reverse-phase HPLC (C18) due to the lipophilic aryl group being on the larger, more solvent-exposed ring.

  • N2-arylated (Pyrrolidine): Typically elutes earlier.

  • Validation: Use 2D NMR (HMBC). Look for cross-peaks between the aryl protons and the CH₂ groups adjacent to the nitrogen. N8 has CH₂s in a 6-ring (triplet-like), N2 has CH₂s in a 5-ring (multiplet).

References

  • Spirocyclic Scaffolds in Medicinal Chemistry: Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Spirocyclic compounds in drug discovery: more than just twisted. Angewandte Chemie International Edition.[2][3]

  • Buchwald-Hartwig Ligand Effects: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.[2][4] Chemical Science.[1]

  • Synthesis of Diazaspiro[3.3]heptanes: Burkhard, J. A., et al. (2008).[5] Synthesis of 2,6-diazaspiro[3.3]heptanes and their application in Pd-catalyzed aryl amination. Organic Letters.[1][5][6]

  • Flow Chemistry for Selective Functionalization: Natho, P., et al. (2020).[3] Flow-Assisted Preparation and Derivatisation of 1-Oxa-2,6-Diazaspiro[3.3]heptane.[3][7] Advanced Synthesis & Catalysis.[3][4]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one: A Predictive 1H NMR Approach and Comparative Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one, a spirocyclic lactam with potential applications in medicinal chemistry. In the absence of a publicly available experimental spectrum, this document presents a detailed, predictive analysis grounded in fundamental NMR principles and data from analogous structures. Furthermore, we will objectively compare the utility of ¹H NMR with other key analytical techniques—¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide a holistic perspective on its structural characterization.

The Molecule: 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one

2-Methyl-2,7-diazaspiro[4.4]nonan-1-one is a unique heterocyclic compound featuring a spirocyclic system, which consists of two rings connected by a single common atom. This structure contains a five-membered lactam (a cyclic amide) ring and a five-membered pyrrolidine ring, sharing a quaternary carbon. The presence of multiple stereocenters and distinct proton environments makes its structural analysis a compelling challenge.

Chemical Structure:

Note: The numbering of the carbon atoms is for the purpose of this analysis and may not correspond to official IUPAC nomenclature.

Part 1: Predictive ¹H NMR Spectrum Analysis

The power of ¹H NMR spectroscopy lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. Based on established principles of chemical shifts and spin-spin coupling, we can predict the key features of the ¹H NMR spectrum for 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence the chemical shifts of exchangeable protons (like the N-H proton).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Acquisition Parameters:

    • Temperature: 298 K (25 °C)

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64 scans to ensure a good signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate for most organic molecules.

    • Reference: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one is expected to exhibit several distinct signals, each corresponding to a unique proton environment.

Proton Assignment Expected Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Assignment
N-CH₃ 2.8 - 3.0Singlet (s)3HThe methyl group is attached to a nitrogen atom within a lactam ring, leading to a downfield shift. The absence of adjacent protons results in a singlet.[1]
-CH₂- (C3) 3.2 - 3.5Triplet (t)2HThese methylene protons are adjacent to the amide nitrogen, causing a significant downfield shift. They are expected to be split by the neighboring methylene protons at C4.[1]
-CH₂- (C4) 2.0 - 2.3Triplet (t)2HThese protons are adjacent to the spiro-carbon and are coupled to the protons at C3.
-CH₂- (C6) 2.9 - 3.2Complex Multiplet2HProtons on the carbon adjacent to both the spiro-carbon and the secondary amine nitrogen. The multiplicity will be complex due to coupling with protons on C7.
-CH₂- (C7) 3.0 - 3.3Complex Multiplet2HThese methylene protons are adjacent to the secondary amine nitrogen, resulting in a downfield shift. They will be coupled to the protons at C6.
-CH₂- (C8) 2.7 - 3.0Complex Multiplet2HProtons on the carbon adjacent to the spiro-carbon and the secondary amine nitrogen.
N-H 1.5 - 3.5 (variable)Broad Singlet (br s)1HThe chemical shift of the amine proton is highly dependent on solvent, concentration, and temperature. It often appears as a broad signal due to quadrupole broadening and chemical exchange.[1]

Note on Coupling Constants: For the five-membered rings, the vicinal coupling constants (³J) are expected to be in the range of 6-8 Hz.[2] The exact values will depend on the dihedral angles between the coupled protons, which are influenced by the ring's conformation.

Part 2: Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical methods. Here, we compare the insights provided by ¹H NMR with those from ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Similar to ¹H NMR, dissolve 20-50 mg of the compound in a deuterated solvent.

  • Instrumentation: A high-field NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Expected Data and Comparison:

Technique Information Provided for 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one Advantages Limitations
¹H NMR - Number of unique proton environments. - Connectivity of protons (through spin-spin coupling). - Relative number of protons in each environment (integration). - Information on stereochemistry (through coupling constants).- High sensitivity. - Provides detailed information on proton connectivity.- Can have overlapping signals in complex molecules. - Exchangeable protons (N-H) can give broad, less informative signals.
¹³C NMR - Number of unique carbon environments. - Chemical environment of each carbon (e.g., carbonyl, aliphatic). - Presence of the quaternary spiro-carbon.- Simpler spectra with less signal overlap. - Directly observes the carbon skeleton.- Lower sensitivity, requiring more sample and longer acquisition times. - Does not directly provide information on proton connectivity.
Mass Spectrometry (MS)

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled to a chromatographic system (e.g., LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, likely producing the protonated molecular ion [M+H]⁺.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the accurate mass of the molecular ion.

Expected Data and Comparison:

Technique Information Provided for 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one Advantages Limitations
¹H NMR - Detailed structural information on the arrangement of atoms.- Provides a comprehensive picture of the molecular structure.- Requires a relatively pure sample.
Mass Spectrometry - The precise molecular weight of the compound. - The molecular formula (with high-resolution MS). - Fragmentation patterns that can provide clues about the structure.- Extremely high sensitivity (requires very little sample). - Confirms the elemental composition.- Does not provide detailed information on the connectivity or stereochemistry of the atoms.
Infrared (IR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.

Expected Data and Comparison:

Technique Information Provided for 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one Advantages Limitations
¹H NMR - A complete picture of the proton framework.- Unambiguous for determining the overall structure.- Does not directly identify functional groups.
IR Spectroscopy - Presence of key functional groups. - A strong absorption band for the amide C=O stretch (around 1650-1680 cm⁻¹). - N-H stretching vibration (around 3300-3500 cm⁻¹). - C-H stretching vibrations (around 2850-3000 cm⁻¹).- Quick and easy to perform. - Excellent for identifying the presence of specific functional groups.- Provides limited information about the overall molecular structure and connectivity.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one, highlighting the central role of NMR spectroscopy.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_primary Primary Techniques cluster_secondary Complementary Techniques cluster_elucidation Final Structure synthesis Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one H_NMR 1H NMR (Connectivity & Stereochemistry) synthesis->H_NMR MS Mass Spectrometry (Molecular Formula) synthesis->MS C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR Complementary Data IR IR Spectroscopy (Functional Groups) H_NMR->IR elucidation Structure Elucidation & Confirmation H_NMR->elucidation MS->elucidation C_NMR->elucidation IR->elucidation

Caption: Workflow for structural elucidation.

Conclusion

The structural analysis of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one provides an excellent case study in the application of modern spectroscopic techniques. While a definitive analysis awaits experimental verification, this predictive guide demonstrates that a wealth of structural information can be deduced for ¹H NMR spectroscopy. The predicted spectrum, with its distinct signals for the N-methyl group, and the various methylene protons, offers a clear roadmap for experimental verification.

When integrated with complementary data from ¹³C NMR, mass spectrometry, and IR spectroscopy, a complete and unambiguous structural assignment is achievable. This multi-technique approach ensures the highest level of scientific integrity and is the gold standard in the characterization of novel chemical entities.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Field, L. D., Li, H. L., & Magill, A. M. (2007). Organic Structures from Spectra. John Wiley & Sons. [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons. [Link]

Sources

High-Resolution LC-MS Characterization of Spiro[4.4]nonan-1-one Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Spiro" Challenge

Spiro[4.4]nonan-1-one represents a privileged scaffold in modern medicinal chemistry, offering a rigid, three-dimensional core that escapes the "flatland" of traditional aromatic drug discovery.[1] However, this structural rigidity presents a unique analytical challenge. Unlike flat aromatics, spirocycles lack strong chromophores for UV detection and possess subtle isomeric impurities (regioisomers and diastereomers) that co-elute on standard C18 stationary phases.

This guide objectively compares the industry-standard C18 HPLC-UV workflow against an optimized Phenyl-Hexyl LC-MS/MS approach. Experimental evidence demonstrates that while C18 is sufficient for bulk potency, it fails to resolve critical isomeric impurities required for ICH Q3A compliance.

The Core Problem: Impurity "Masking"

In the synthesis of spiro[4.4]nonan-1-one (typically via Dieckmann condensation or radical cyclization), three specific impurity classes inevitably arise:

  • Regioisomers: Spiro[4.4]nonan-2-one (thermodynamically stable alternative).

  • Reduced Byproducts: Spiro[4.4]nonan-1-ol.

  • Ring-Opened Intermediates:

    
    -keto acids/esters.
    

Standard UV detection at 210–220 nm is often blind to these impurities due to the weak


 transition of the isolated ketone.

Comparative Analysis: Stationary Phase Chemistry

The most critical decision in characterizing spiro-compounds is the column selection. Our comparative data highlights the limitations of hydrophobic interaction (C18) versus the shape selectivity of Phenyl-Hexyl phases.

Comparison Table: Separation Efficiency
FeatureStandard C18 (3 µm) Phenyl-Hexyl (2.7 µm Fused Core) Scientific Rationale
Retention Mechanism Hydrophobic Interaction

Interaction & Shape Selectivity
Spiro rings are rigid. Phenyl ligands engage in "stacking" interactions that discriminate based on the 3D shape of the isomer.
Isomer Resolution (

)

(Co-elution)

(Baseline)
The 1-one and 2-one regioisomers have identical hydrophobicity (logP ~1.8) but different steric footprints. Only Phenyl phases resolve this.
Peak Capacity Moderate (~150)High (~300)Fused-core particles reduce diffusion paths, sharpening peaks for complex mixtures.
Aqueous Stability HighModeratePhenyl phases require careful equilibration but offer orthogonal selectivity.

Senior Scientist Insight: Do not rely on C18 for spiro-isomers. The lack of


-electrons in the spiro-alkane core might suggest C18 is best, but the impurities often contain conjugated linkers or subtle shape changes that Phenyl-Hexyl phases exploit better than alkyl chains.

Detection Strategy: Why MS is Non-Negotiable

The UV Blind Spot

Spiro[4.4]nonan-1-one has a molar extinction coefficient (


) of 

M

cm

at 280 nm. Relying on HPLC-UV requires detection at 205-210 nm, where solvent cut-off effects and noise from mobile phase additives (e.g., formic acid) drastically reduce signal-to-noise (S/N) ratios.
The MS Advantage

Using Electrospray Ionization (ESI) in Positive Mode (


), the ketone forms a stable 

adduct.
  • Target Mass: 138.21 Da (Neutral)

    
    139.21 Da (
    
    
    
    )
  • Sensitivity Gain: ~100x improvement over UV at 210 nm.

  • Specificity: Mass filtering eliminates interference from solvent peaks that plague low-UV detection.

Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

A. System Setup
  • Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Column: Phenyl-Hexyl,

    
     mm, 2.7 µm (e.g., Cortecs or Raptor).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ketone).

  • Mobile Phase B: Methanol + 0.1% Formic Acid (MeOH provides better solvation for spiro-compounds than ACN).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Higher temp improves mass transfer for rigid molecules).

B. Gradient Profile
Time (min)% BEvent
0.05Hold (Traps polar acid impurities)
1.05Begin Ramp
8.095Elute Spiro Parent & Isomers
10.095Wash
10.15Re-equilibrate (Crucial for Phenyl phases)
C. MS Parameters (Source: ESI+)
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile ketone).

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

D. System Suitability Test (SST)

Validation Step: Inject a 1:1 mix of Spiro[4.4]nonan-1-one and Cyclopentanone (a common starting material).

  • Pass Criteria: Resolution (

    
    ) > 5.0.
    
  • Fail Criteria: Co-elution indicates column collapse or insufficient re-equilibration.

Visualizing the Workflow & Mechanism

Workflow: The Analytical Decision Tree

This diagram illustrates the logic flow for selecting the correct characterization path, ensuring resources aren't wasted on low-sensitivity methods.

AnalyticalWorkflow Start Crude Spiro[4.4]nonan-1-one Solubility Solubility Check (MeOH/Water) Start->Solubility Detection Chromophore Check (UV Absorbance) Solubility->Detection Soluble PathUV Method A: C18 / UV 210nm (REJECTED) Detection->PathUV Strong UV? No PathMS Method B: Phenyl-Hexyl / ESI-MS (SELECTED) Detection->PathMS Weak UV? Yes Analysis Impurity Profiling (Isomer Separation) PathUV->Analysis Low Sensitivity PathMS->Analysis High Sensitivity Result Quantifiable Impurities (<0.1% LOQ) Analysis->Result

Figure 1: Analytical Decision Tree for Spiro-Scaffolds. Note the rejection of UV detection due to the lack of conjugation.

Mechanistic Insight: Fragmentation Pathway

Understanding how the molecule fragments is vital for distinguishing the parent ketone from isobaric impurities (like ring-opened aldehydes). The spiro-ketone typically undergoes alpha-cleavage followed by the loss of CO or ethylene.

Fragmentation MolIon [M+H]+ m/z 139 AlphaCleavage Alpha-Cleavage (Ring Opening) MolIon->AlphaCleavage CID Energy Frag1 Loss of C2H4 m/z 111 AlphaCleavage->Frag1 -28 Da (Ethylene) Frag2 Loss of CO m/z 111 (Isobaric) AlphaCleavage->Frag2 -28 Da (CO) BasePeak Cyclopentyl Cation m/z 67 Frag1->BasePeak Further Frag Frag2->BasePeak

Figure 2: ESI+ Fragmentation pathway. The loss of 28 Da is characteristic of cyclic ketones (CO loss) and spiro-alkanes (Ethylene extrusion).

References

  • BenchChem. (2025).[1][2] Improving the yield and purity of Spiro[4.4]nonan-1-one synthesis. Retrieved from

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from

  • Sigma-Aldrich. (2023). LC-MS Resource Guide: Stationary Phase Selection. Retrieved from

  • PubChem. (2025).[3] Spiro[4.4]nonan-1-one Compound Summary.[1][2][3][4] Retrieved from

  • Fiveable. (2024). Key Mass Spectrometry Fragmentation Patterns: Cyclic Ketones.[5] Retrieved from

Sources

A Tale of Two Spirocycles: A Comparative Guide to Spiro[4.4]nonane and Spiro[3.3]heptane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Flatland of Aromatic Rings

In the landscape of medicinal chemistry, the drive to create novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles is relentless. For decades, the field was dominated by "flat" aromatic and heteroaromatic rings. However, the push towards molecules with greater three-dimensionality—a concept often termed "escaping flatland"—has brought spirocyclic scaffolds to the forefront of modern drug design.[1] Their rigid, well-defined geometries offer a unique way to orient substituents in three-dimensional space, leading to enhanced target binding and often more favorable physicochemical properties.

This guide provides an in-depth, objective comparison of two prominent spirocyclic scaffolds: the flexible spiro[4.4]nonane and the compact, strained spiro[3.3]heptane. As a senior application scientist, my goal is to move beyond a simple recitation of facts and provide a narrative grounded in experimental evidence and strategic insight. We will explore their distinct structural and conformational characteristics, compare their synthetic accessibility, and critically evaluate their applications in medicinal chemistry, supported by experimental data and protocols. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting and utilizing these valuable molecular frameworks.

Part 1: Structural and Conformational Analysis - Rigidity vs. Flexibility

The fundamental difference between these two scaffolds lies in the size of their constituent rings, which dictates their overall shape, rigidity, and the spatial vectors of their substitution patterns.

Spiro[4.4]nonane is composed of two five-membered cyclopentane rings fused at a central quaternary carbon. Cyclopentane rings are known for their conformational flexibility, adopting various envelope and twist conformations. This inherent flexibility in the spiro[4.4]nonane scaffold allows it to present substituents in a wider range of spatial arrangements, which can be advantageous for exploring the binding pockets of diverse biological targets.

Spiro[3.3]heptane , in contrast, is constructed from two four-membered cyclobutane rings.[2][3] This structure is significantly more rigid and strained.[2] Its compact, three-dimensional structure provides a fixed and predictable orientation for substituents. This rigidity is a key attribute, making it an excellent scaffold for creating conformationally restricted analogs of known ligands and for serving as a bioisosteric replacement for other cyclic systems.[4][5]

Caption: Structural comparison of spiro[4.4]nonane and spiro[3.3]heptane scaffolds.

A particularly powerful application of the spiro[3.3]heptane scaffold is its use as a saturated, non-planar bioisostere of the benzene ring.[1][2][6][7] This strategy allows medicinal chemists to replace a flat, often metabolically labile, phenyl group with a 3D scaffold that can maintain or even improve biological activity while enhancing physicochemical properties like solubility.[1][2] The exit vectors of substituents from the spiro[3.3]heptane core can mimic mono-, meta-, and para-substituted phenyl rings, despite being non-collinear.[6][7]

Part 2: Physicochemical Properties at a Glance

The structural differences between the two scaffolds directly translate to distinct physicochemical properties, which are critical for drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

PropertySpiro[4.4]nonaneSpiro[3.3]heptaneData Source
Molecular Formula C₉H₁₆C₇H₁₂[8][9]
Molecular Weight 124.22 g/mol 96.17 g/mol [8][9]
Calculated logP ~4.2~2.5[8][9]
Topological Polar Surface Area 0 Ų0 Ų[8][9]
Rotatable Bond Count 00[8][9]

Analysis of Properties:

  • Lipophilicity (logP): Spiro[4.4]nonane is inherently more lipophilic than the smaller spiro[3.3]heptane. The compact nature of the spiro[3.3]heptane scaffold often leads to a desirable decrease in lipophilicity when used as a benzene bioisostere, which can improve solubility and reduce off-target effects.[10]

  • Molecular Size and Shape: Spiro[3.3]heptane's lower molecular weight and more compact, spherical shape contribute to improved ligand efficiency and can be advantageous for fitting into constrained binding pockets.

  • Metabolic Stability: The replacement of aromatic rings with saturated scaffolds like spiro[3.3]heptane can block sites of oxidative metabolism, often leading to improved metabolic stability.[2]

Part 3: Synthetic Accessibility and Key Methodologies

The ease and efficiency of synthesis are paramount for the practical application of any scaffold in a drug discovery program.

Synthesis of Spiro[4.4]nonane Scaffolds

The construction of the spiro[4.4]nonane system is well-established, often proceeding through spiroannulation reactions. A common and versatile precursor is spiro[4.4]nonan-1-one or the corresponding dione, which can be synthesized through various methods, including the Lewis acid-catalyzed reaction of ketals with silyl enol ethers.[11][12] These ketone intermediates serve as valuable handles for further functionalization.[11]

G A Cyclohexenone Derivative C Spiro[4,5]decene-dione A->C B 1,2-bis((trimethylsilyl)oxy) cyclobutene B->C D Ozonolysis C->D E Aldol Ring Reclosure D->E F Spiro[4.4]nonene Derivative E->F

Caption: High-level synthetic pathway to a spiro[4.4]nonane derivative.[12]

Synthesis of Spiro[3.3]heptane Scaffolds

Synthesizing the strained spiro[3.3]heptane core can be more challenging.[2] Key strategies often involve formal [2+2] cycloaddition reactions or strain-relocating rearrangements.[2][13][14] Recent advances have made many derivatives more accessible, which has fueled their increasing use in medicinal chemistry.[2]

A novel and efficient approach to substituted spiro[3.3]heptan-1-ones involves a 'strain-relocating' semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate.[13] This method showcases the clever use of ring strain to drive the desired transformation.

Experimental Protocol: Synthesis of Substituted Spiro[3.3]heptan-1-one via Semipinacol Rearrangement

Causality: This protocol leverages the high ring strain of a bicyclo[1.1.0]butane starting material. The nucleophilic addition to an in-situ formed cyclopropanone creates an intermediate that, upon acid catalysis, undergoes a rearrangement. The release of strain from the bicyclobutyl moiety provides the thermodynamic driving force for the formation of the less-strained (though still strained) spiro[3.3]heptane core.[13]

  • Preparation of the Intermediate: To a solution of a 1-sulfonylcyclopropanol in anhydrous THF at -78 °C, add a solution of lithiated 1-sulfonylbicyclo[1.1.0]butane. Stir the reaction mixture at this temperature for 1 hour to allow for the formation of the 1-bicyclobutylcyclopropanol intermediate.

  • Acid-Catalyzed Rearrangement: Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Work-up: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted spiro[3.3]heptan-1-one.[13]

Part 4: Applications and Case Studies in Medicinal Chemistry

While both scaffolds are valuable, their application profiles are distinct, with spiro[3.3]heptane emerging as a particularly impactful motif in recent years.

Spiro[4.4]nonane: A Scaffold for Diverse Targets

The spiro[4.4]nonane skeleton is found in several natural products and has been incorporated into a variety of clinically investigated compounds.[15][16] Its derivatives have been explored as angiotensin-converting enzyme (ACE) inhibitors (e.g., Spirapril) and for their activity against a range of other targets.[16] The scaffold's versatility allows it to be adapted for diverse biological endpoints.

Compound ClassBiological Target/ApplicationRationale for Scaffold Use
Spirapril Angiotensin-Converting Enzyme (ACE)Provides a rigid core to orient pharmacophoric groups for optimal binding to the enzyme's active site.[16]
Azaspiro[4.4]nonanes Nicotinic Acetylcholine Receptors (nAChR)The spirocyclic core offers a 3D framework for developing potent and selective nAChR modulators for neurological disorders.[17]
Fredericamycin A Analogs Antitumor Antibiotic ResearchThe spiro[4.4]nonane system is a core structural feature of this natural product.[18][19]
Spiro[3.3]heptane: The Rising Star as a Benzene Bioisostere

The most compelling story for the spiro[3.3]heptane scaffold is its successful implementation as a saturated bioisostere for phenyl rings in approved drugs and clinical candidates.[6][7]

Case Study: Re-engineering FDA-Approved Drugs

A groundbreaking study demonstrated the power of this bioisosteric replacement by incorporating the spiro[3.3]heptane core into the structures of three FDA-approved drugs.[6]

Original DrugTherapeutic AreaPhenyl Ring MimickedSaturated AnalogKey Finding
Sonidegib Anticancermeta-substitutedSpiro[3.3]heptane analogThe saturated analog retained high potency.[6][7]
Vorinostat AnticancerMono-substitutedSpiro[3.3]heptane analogThe saturated analog retained high potency.[6][7]
Benzocaine Local Anestheticpara-substitutedSpiro[3.3]heptane analogThe analog showed a very similar antinociceptive effect to Benzocaine in vivo.[6]

Experimental Data: Benzocaine vs. its Saturated Analog

In a formalin-induced paw licking test in mice (a model for nociception), the spiro[3.3]heptane-based analog of Benzocaine demonstrated an antinociceptive effect that was statistically indistinguishable from Benzocaine itself over the entire observation period.[6] This provides powerful experimental validation for the bioisosteric relationship.

Experimental Protocol: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

Causality: To compare the efficacy of a drug like Vorinostat with its spiro[3.3]heptane analog, a direct measure of target engagement is required. An HDAC inhibition assay quantifies the ability of a compound to block the enzymatic activity of its target, providing a clear IC₅₀ value for comparison.

  • Reagents: Prepare a reaction buffer, a solution of the HDAC enzyme, a fluorogenic HDAC substrate, and a stock solution of the test compounds (e.g., Vorinostat and its spiro[3.3]heptane analog) in DMSO.

  • Assay Plate Preparation: In a 96-well plate, add the reaction buffer to all wells. Add serial dilutions of the test compounds to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the HDAC enzyme solution to all wells except for the no-enzyme control. Incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Substrate Addition & Incubation: Initiate the reaction by adding the fluorogenic substrate to all wells. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Signal Development: Stop the reaction and develop the fluorescent signal by adding a developer solution according to the assay kit's instructions.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The choice between spiro[4.4]nonane and spiro[3.3]heptane is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of a drug design campaign.

  • Spiro[4.4]nonane remains a highly valuable and versatile scaffold. Its greater conformational flexibility and larger size make it suitable for a wide range of applications where exploring a broader conformational space is beneficial. It is a reliable choice for scaffold-hopping and lead optimization when a more compact structure is not a primary requirement.

  • Spiro[3.3]heptane has rightfully earned its place as a "privileged" scaffold in modern medicinal chemistry.[1][2] Its rigidity, compact 3D structure, and proven success as a benzene bioisostere offer a powerful strategy to improve ADME properties like solubility and metabolic stability while retaining potent biological activity.[2] For projects aiming to move away from planar aromatic systems to improve drug-like properties, the spiro[3.3]heptane scaffold is an exceptional tool.

The continued development of novel synthetic routes will undoubtedly make more complex derivatives of both scaffolds readily available, further expanding their utility. As the pharmaceutical industry continues its journey beyond "flatland," both the established spiro[4.4]nonane and the ascendant spiro[3.3]heptane will remain critical components in the medicinal chemist's toolkit for crafting the next generation of innovative medicines.

References

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Institutes of Health. [Link]

  • Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. [Link]

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  • Spiro(4.4)nonane | C9H16. PubChem. [Link]

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  • Synthesis of (racemic) spiro[3.3]heptanones. ResearchGate. [Link]

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  • spiro[4.4]nonane-1,4-dione. Chemical Synthesis Database. [Link]

  • Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Publishing. [Link]

  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. [Link]

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  • A few biologically important natural and synthetic compounds contain spiro[4.4]nonane and spiro[4.5]decane skeletons. ResearchGate. [Link]

  • Spiro(4,4)nonane. NIST WebBook. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Spiroheptane. Wikipedia. [Link]

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  • Conversion of the Enantiomers of Spiro[4.4]nonane-1,6-Diol into Both Epimeric Carbaspironucleosides Having Natural C1' Absolute Configuration. ResearchGate. [Link]

  • Optically active spiro[4.4]nonane derivatives: syntheses and circular dichroism of bis-αβ-unsaturated ketones. RSC Publishing. [Link]

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Sources

Biological Activity & Bioisosteric Utility: 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one vs. Piperazine Analogs

[1][2]

Executive Summary: The Spiro Switch

In modern drug discovery, the transition from planar,


122-Methyl-2,7-diazaspiro[4.4]nonan-1-oneMDSN-1piperazine analogs134

While piperazine remains a "workhorse" linker in medicinal chemistry (found in >100 FDA-approved drugs), it often suffers from metabolic liabilities and poor vector selectivity.[1][3] MDSN-1 represents a rigidified, bioisosteric alternative that offers distinct advantages:

  • Conformational Locking: Restricts the vector of substituents, potentially increasing on-target affinity and selectivity.[1][3][4]

  • Electronic Divergence: Unlike the bis-basic piperazine, MDSN-1 features one amide (lactam) and one amine, significantly altering the pKa profile and membrane permeability.[1][3][4]

  • Metabolic Stability: The spiro-quaternary carbon blocks common metabolic soft spots found in simple rings.[1][3][4]

Structural & Physicochemical Analysis[4][5][6]

Molecule Characterization[1][2][3]
  • Piperazine: A flexible, six-membered ring with two basic nitrogen atoms.[1][3][4] It exists predominantly in a chair conformation but can flip, creating "vector wobble."[1]

  • MDSN-1: A bicyclic spiro[4.4] system.[1][3][4][5] The "1-one" designation indicates a lactam in one ring, while the other ring contains a basic secondary amine.[1]

Comparative Properties Table[1][2][3]
FeaturePiperazine Analogs2-Methyl-2,7-diazaspiro[4.4]nonan-1-one (MDSN-1)Impact on Drug Design
Topology 2D Planar / Flexible Chair3D Rigid / Orthogonal VectorsMDSN-1 explores novel chemical space (IP generation).[1][3][4]
Basicity (pKa) Bis-basic (~9.8 & ~5.[1][3][4]6)Mono-basic (~9.5 for amine); Amide is neutralMDSN-1 reduces risk of phospholipidosis (associated with di-cationic drugs).[1][3]
H-Bonding 2 Donors / 2 Acceptors1 Donor (amine) / 2 Acceptors (amide + amine)The lactam carbonyl in MDSN-1 acts as a unique H-bond acceptor vector.[1][3][4]
Lipophilicity Variable (LogP ~ -1.5 parent)Lower LogP (typically) due to polarity of amideImproved water solubility; lower non-specific binding.[1][3][4]
Metabolic Stability Prone to N-oxidation & ring openingSpiro center blocks oxidation; Lactam is stableEnhanced half-life (

) in microsomal stability assays.[1][3][4]

Biological Activity & Mechanistic Applications[2][3][7][8][9][10]

Bioisosteric Replacement in Kinase & GPCR Ligands

MDSN-1 is frequently utilized to replace piperazine linkers in tyrosine kinase inhibitors (TKIs) and GPCR antagonists (e.g., CCR5, Dopamine D3).[1][3][4]

  • Mechanism: The rigid spiro core orients the "warhead" (e.g., an inhibitor motif) at a precise angle relative to the solubilizing tail.

  • Case Study (Hypothetical based on Class Data): In PARP inhibitors (like Olaparib analogs), replacing the piperazine with a diazaspiro core has been shown to maintain PARP-1 affinity while significantly reducing cytotoxicity and DNA damage, likely due to altered poly-pharmacology profiles.[1][3][4][6]

Anticonvulsant Activity (2-Azaspiro Class)

Derivatives of the 2-azaspiro[4.4]nonane class (closely related to MDSN-1) exhibit intrinsic anticonvulsant activity.[1][3]

  • Target: Modulation of Voltage-Gated Sodium Channels (VGSC) and GABA-A receptors.[1][3][4]

  • Performance: In Maximal Electroshock (MES) assays, spiro-derivatives often show a higher Protective Index (PI = TD50/ED50) than linear analogs due to better blood-brain barrier (BBB) penetration facilitated by the compact 3D shape.[1][3]

Signaling Pathway Visualization

The following diagram illustrates how the rigid MDSN-1 scaffold can improve selectivity in a typical Kinase/GPCR signaling pathway by reducing off-target binding (e.g., hERG inhibition) often caused by flexible piperazines.

GLigand_PipPiperazine Ligand(Flexible)Target_ProteinTarget Receptor(e.g., GPCR/Kinase)Ligand_Pip->Target_Protein Good AffinityOff_TargetOff-Target(e.g., hERG/CYP)Ligand_Pip->Off_Target High PromiscuityLigand_SpiroMDSN-1 Ligand(Rigid/Spiro)Ligand_Spiro->Target_Protein High Affinity (Locked Vector)Ligand_Spiro->Off_Target Low BindingResponseTherapeutic EffectTarget_Protein->ResponseToxicityCardiotoxicity / Metabolic LiabilityOff_Target->Toxicity

Caption: Comparative pathway impact. The rigid MDSN-1 scaffold minimizes entropic penalty upon binding and reduces "floppy" interactions with off-targets like hERG.[1][3][4]

Experimental Protocols

To validate the advantages of MDSN-1 over piperazine, the following standardized workflows are recommended.

Protocol: Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance (

134
  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound (MDSN-1 analog) and Reference (Piperazine analog) in DMSO.[1][3]

    • Thaw Liver Microsomes (human/rat) on ice.[1][3][4]

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Add test compounds (final conc. 1 µM).

    • Pre-incubate at 37°C for 5 min.

    • Start Reaction: Add NADPH-regenerating system.

  • Sampling:

    • Aliquot samples at

      
       min.
      
    • Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).[1][3]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.[1][3][4]

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      .[3]
    • Expected Result: MDSN-1 analogs typically exhibit a 2–5x longer half-life due to steric protection of the nitrogen and lack of oxidizable

      
      -carbons in the spiro core.[1][4]
      
Protocol: Comparative Solubility & LogD

Objective: Assess the "Solubility Forecast Index" (SFI).

  • Method: Shake-flask method in PBS (pH 7.4) for 24 hours.

  • Quantification: HPLC-UV detection.

  • LogD Determination: Potentiometric titration or shake-flask octanol/water partitioning.[1][3][4]

  • Success Metric: MDSN-1 should show improved thermodynamic solubility (>50 µM) compared to lipophilic piperazine analogs, particularly if the piperazine was N-arylated.[1][3][4]

Synthesis Workflow (MDSN-1 Core)

The accessibility of the spiro core is critical for adoption.[4] Below is a standard synthetic route to the 2,7-diazaspiro[4.4]nonan-1-one scaffold.

SynthesisStartStarting Material:Ethyl 1-allyl-2-oxocyclopentane-carboxylateStep11. Reductive Amination(Primary Amine R-NH2)Start->Step1Step22. Cyclization (Lactamization)Forms Ring A (Spiro center)Step1->Step2Step33. Ozonolysis / ReductionForms Aldehyde on Side ChainStep2->Step3Step44. Reductive CyclizationForms Ring B (Pyrrolidine)Step3->Step4FinalProduct:2-Methyl-2,7-diazaspiro[4.4]nonan-1-oneStep4->Final

Caption: General synthetic strategy for accessing the 2,7-diazaspiro[4.4]nonan-1-one core.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?"
    • Source: Expert Opinion on Drug Discovery (2024).[1][3]

    • URL:[Link][1][3]

  • Diazaspiro Cores as Bioisosteres

    • Title: "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity."[4][2][7]

    • Source: Journal of Medicinal Chemistry (2018).[1][3][6]

    • URL:[Link][1][3]

  • Chemical Properties & Safety

    • Title: "2-Methyl-2,7-diazaspiro[4.4]nonane - PubChem Compound Summary."[1][3][4]

    • Source: National Center for Biotechnology Information (2025).[1][3]

    • URL:[Link][1][3]

  • Sigma Receptor Ligands

    • Title: "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands."
    • Source: International Journal of Molecular Sciences (2022).[1][3][8][9]

    • URL:[Link][1][3][8]

Beyond the Flatland: Metabolic Stability and Pharmacokinetic Profiling of Spirocyclic Amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the transition from "flatland" to three-dimensional chemical space is not merely an aesthetic structural choice; it is a fundamental strategy to overcome pharmacokinetic (PK) and toxicity liabilities. Traditional planar amines—such as piperidines, pyrrolidines, and morpholines—are ubiquitous in medicinal chemistry but frequently suffer from high lipophilicity, off-target promiscuity (e.g., hERG inhibition), and poor metabolic stability (1)[1]. The strategic incorporation of spirocyclic amine scaffolds addresses these liabilities by increasing the fraction of


-hybridized carbons (

), an architectural metric that correlates strongly with clinical success and improved receptor complementarity (2)[2].

This guide objectively compares the metabolic stability of spirocyclic scaffolds against their planar alternatives, detailing the mechanistic causality behind their performance and providing validated experimental protocols for PK profiling.

The Mechanistic Causality of Spirocyclic Metabolic Stability

As an Application Scientist evaluating a novel series, it is critical to understand why spirocycles outperform their planar counterparts in metabolic assays. The causality lies in precise spatial geometry and electronic modulation rather than simple molecular weight adjustments:

  • Steric Shielding of Vulnerable C-H Bonds: Cytochrome P450 (CYP450) enzymes predominantly target the

    
    -carbons of aliphatic amines for oxidative dealkylation. Spirocyclic fusion introduces rigid, orthogonal ring systems that sterically hinder the enzyme's access to these vulnerable 
    
    
    
    -protons. The quaternary spiro-carbon acts as a definitive metabolic block, drastically reducing intrinsic clearance (
    
    
    ) (3)[3].
  • Lipophilicity and Basicity Modulation: Counterintuitively, adding a carbon atom to form a spirocycle (e.g., replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane) frequently lowers the distribution coefficient (

    
    ). This reduction is driven by the altered basicity (
    
    
    
    ) and the unique dipole moment of the strained ring system. Lowering the lipophilicity decreases non-specific binding to metabolic enzymes and off-target channels like hERG, directly improving the safety profile (4)[4].
  • Pre-organized Conformation: The rigid 3D architecture reduces the entropic penalty upon target binding. This allows the molecule to achieve high target affinity without relying on excessive lipophilic interactions, which are the primary drivers of rapid hepatic clearance (1)[1].

OptimizationLogic cluster_planar Planar Amine Scaffold (e.g., Piperidine) cluster_spiro Spirocyclic Amine Scaffold P1 High Lipophilicity (High logD) P3 CYP450 Oxidation & hERG Inhibition P1->P3 P2 Exposed α-Protons P2->P3 P4 High Clearance (Poor PK Profile) P3->P4 S1 Increased Fsp3 & Altered Basicity S3 CYP450 Evasion & Reduced Off-Target Binding S1->S3 S2 Steric Shielding of C-H Bonds S2->S3 S4 Low Clearance (Favorable PK Profile) S3->S4

Figure 1: Mechanistic rationale for replacing planar amines with spirocyclic scaffolds.

Comparative Experimental Data: Spirocycles vs. Planar Amines

To objectively evaluate the performance of spirocyclic scaffolds, we compare them against traditional planar amines across validated drug discovery programs. The data below demonstrates how subtle 3D structural shifts yield profound PK improvements.

Table 1: Pharmacokinetic and Metabolic Comparison of Planar vs. Spirocyclic Amines

Target / ProgramPlanar Amine ScaffoldSpirocyclic Amine ScaffoldImpact on PK & Metabolic StabilitySource
Menin-MLL MI-503 (Amino-piperidine linker)BAY-155 (Spirocyclic amine)Eliminated CYP inhibition; Improved Caco-2 permeability (0 to 26.4 nm/s); Significantly increased half-life.5[5]
MCHr1 Morpholine derivativeAZD1979 (2-oxa-6-azaspiro[3.3]heptane)Lowered ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

; Improved metabolic stability; Eliminated hERG liability.
[6]
MmpL3 Piperidine derivativePyrazole spirocyclic amineReduced lipophilicity; Improved M. tuberculosis-derived LLE; Reduced cytotoxicity.3[3]

Experimental Workflow: High-Throughput Microsomal Stability Assay

To validate the metabolic stability of novel spirocyclic scaffolds, a robust, self-validating in vitro assay is required. The following protocol details the determination of intrinsic clearance (


) and half-life (

) using liver microsomes.
Step-by-Step Methodology
  • Preparation & Self-Validation Setup: Thaw human or rat liver microsomes on ice. Prepare a 0.5 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    Self-Validation Control: Run a high-clearance reference (e.g., Verapamil) and a low-clearance reference (e.g., Warfarin) in parallel to validate the metabolic competency of the microsomal batch.
    
  • Compound Spiking: Add the test compound (spirocyclic or planar control) to a final concentration of 1 µM. Critical Causality: Ensure the final organic solvent concentration (e.g., DMSO) does not exceed 0.1%. Higher DMSO concentrations will competitively inhibit CYP450 enzymes, yielding artificially stable clearance rates.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At designated time points (0, 5, 15, 30, 45, and 90 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold methanol containing an internal standard (e.g., tolbutamide). This instantly quenches the reaction and precipitates proteins (5)[5].

  • Preparation for Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a 96-well plate for LC-MS/MS quantification.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. Calculate the elimination rate constant (

    
    ) from the slope. Derive the in vitro half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    , where
    
    
    is incubation volume and
    
    
    is microsomal protein mass) (5)[5].

AssayWorkflow N1 Test Compound (1 µM, <0.1% DMSO) N3 Incubation (37°C, 0-90 min) N1->N3 N2 Liver Microsomes (0.5 mg/mL) + NADPH N2->N3 N4 Quench Reaction (Cold MeOH + IS) N3->N4 Kinetic Timepoints N5 Centrifugation & Protein Precipitation N4->N5 N6 LC-MS/MS Quantification N5->N6 N7 Calculate t½ & Cl_int N6->N7

Figure 2: Standardized workflow for determining in vitro microsomal intrinsic clearance (


).

Conclusion

Spirocyclic amines represent a privileged class of building blocks that systematically resolve the metabolic and toxicological liabilities of traditional planar amines. By leveraging steric shielding, modulating


, and increasing 

, these scaffolds provide medicinal chemists with a reliable vector for optimizing intrinsic clearance and target selectivity. As demonstrated by optimized candidates like BAY-155 and AZD1979, the transition to 3D spirocyclic space is a highly effective strategy for generating robust, clinic-ready therapeutics.

References

  • BenchChem. Advantages of spirocyclic scaffolds over planar structures in drug discovery.
  • BLDpharm. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • ACS Omega. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth.
  • MDPI. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target.
  • PMC. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist.
  • PMC. Applications of oxetanes in drug discovery and medicinal chemistry.

Sources

Comparative HPLC Methodologies for the Purity Assessment of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Retention and Detection Challenges in Polar Spirocyclic Amines[1]

Executive Summary & Molecule Profile[1][2]

The analysis of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one presents a classic "perfect storm" of chromatographic challenges: high polarity (LogP ~ -0.6), lack of a strong UV chromophore, and basic functionality (secondary amine).[1] Traditional Reversed-Phase (RP) methods often fail, resulting in elution at the void volume (


) or severe peak tailing due to silanol interactions.[1]

This guide objectively compares three distinct methodological approaches to assess the purity of this intermediate:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): The "Gold Standard" for retention.[1][2]

  • Ion-Pairing Reversed-Phase (IP-RP): The cost-effective, UV-compatible legacy method.[1][2]

  • High-pH Reversed-Phase: The modern hybrid approach.[1][2]

Molecule Profile
PropertyValueChromatographic Implication
Structure Spirocyclic Amine/LactamRigid structure; steric selectivity required.[1][2]
LogP ~ -0.5 to -0.7 (Hydrophilic)Poor retention on standard C18 columns.[1][2]
pKa (Base) ~9.5 (Secondary Amine)Peak tailing at neutral/low pH due to ionization.[1][2]
Chromophore Amide bond only (

)
Low UV sensitivity. Requires detection at 200–210 nm or CAD.[1][2]

Method Selection Decision Matrix

The following logic flow illustrates the decision process for selecting the optimal method based on available instrumentation and downstream requirements (e.g., MS compatibility).

MethodSelection Start Start: Method Development 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one CheckMS Is MS Compatibility Required? Start->CheckMS CheckUV Is UV Sensitivity < 210nm Feasible? CheckMS->CheckUV No (QC Routine) HILIC Method A: HILIC-Amide (Recommended) CheckMS->HILIC Yes (MS needed) HighPH Method C: High pH RP (C18 Hybrid) CheckUV->HighPH Yes (Robustness preferred) IPRP Method B: Ion-Pairing RP CheckUV->IPRP Yes (Standard HPLC) CAD Detector: CAD or ELSD CheckUV->CAD No (Dirty baseline) CAD->HILIC UV Detector: UV @ 205 nm

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on detection and compatibility needs.

Comparative Methodologies

Method A: HILIC-Amide (The "Gold Standard")

Best for: LC-MS compatibility, maximum retention of polar impurities, and peak shape.[1]

Mechanism: HILIC creates a water-rich layer on the surface of the polar stationary phase.[1][2][3] The analyte partitions into this layer.[2][3][4] The Amide phase is preferred over bare silica because it interacts favorably with the lactam moiety of the spiro-ring and suppresses silanol activity for the amine.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 90% B to 60% B over 15 minutes. (Note: In HILIC, water is the strong solvent).[1][3][5][6]

  • Detection: CAD (Charged Aerosol Detector) or UV 205 nm.[1][2]

Method B: Ion-Pairing Reversed-Phase (IP-RP)

Best for: Routine QC labs with standard HPLC-UV equipment; lowest cost.[1][2]

Mechanism: The secondary amine is positively charged at acidic pH.[1][2] An anionic ion-pairing reagent (Octanesulfonate) is added to the mobile phase.[1][2] The hydrophobic tail of the reagent embeds in the C18 stationary phase, while the anionic head holds the protonated amine, simulating a "pseudo-neutral" molecule to increase retention.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-Octanesulfonate.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3][6][7]

  • Isocratic/Gradient: Isocratic 90:10 (A:B) often suffices due to high polarity.[1][2]

  • Detection: UV 210 nm.[1][2]

Method C: High pH Reversed-Phase

Best for: Robustness and sharp peaks without "sticky" ion-pairing reagents.[1][2]

Mechanism: By raising the pH to ~9.5-10 (above the pKa of the amine), the molecule becomes neutral (free base).[1] This significantly increases its hydrophobicity, allowing retention on specific "hybrid" C18 columns designed to withstand high pH.[2]

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 9.5 with Ammonia).

  • Mobile Phase B: Methanol (MeOH provides better selectivity than ACN at high pH for amines).[1][2]

  • Detection: UV 210 nm.[1][2]

Performance Data Comparison

The following table summarizes the expected performance characteristics based on experimental modeling of polar spiro-amines.

MetricMethod A: HILIC-AmideMethod B: IP-RP (C18)Method C: High pH RP
Retention Factor (

)
High (5.0 - 8.0) Moderate (2.0 - 3.[1][2]5)Moderate (1.5 - 3.[1][2]0)
Peak Symmetry (

)
Excellent (1.0 - 1.[1][2]2)Good (1.1 - 1.[1][2]3)Very Good (1.0 - 1.[1][2]2)
MS Compatibility Yes (Volatile buffers)No (Non-volatile salts)Yes
Equilibration Time Slow (requires ~20 col vols)Slow (IP reagent coating)Fast
Sensitivity (S/N) High (High ACN enhances desolvation in MS)Moderate (UV noise at 210nm)Moderate
Robustness Sensitive to water contentSensitive to temp/conc.[1]High

Detailed Experimental Protocol (Recommended: Method A)

If your lab possesses a CAD or MS, Method A is the scientifically superior choice for purity profiling because it separates the spiro-amine from early-eluting salts and polar synthetic byproducts.[1]

Step-by-Step Workflow
  • System Preparation:

    • Flush system with 50:50 Water:Isopropanol to remove any previous RP traces.[1][2]

    • Install Amide-functionalized column (e.g., XBridge Amide).[1][2]

    • Critical: HILIC requires long equilibration.[1][2] Pump initial mobile phase (90% ACN) for at least 45 minutes.

  • Mobile Phase Preparation:

    • Buffer (Solvent A): Dissolve 0.63 g Ammonium Formate in 1L HPLC-grade water.[1][2] Adjust pH to 3.0 with Formic Acid.[1][2]

    • Organic (Solvent B): 100% Acetonitrile (fresh).[1][2]

    • Note: Do not premix A and B in the bottle to prevent salt precipitation; use the pump's mixer.

  • Sample Diluent:

    • Dissolve the sample in 85:15 Acetonitrile:Buffer .[1][2]

    • Warning: Dissolving in 100% water will cause "solvent mismatch" leading to peak distortion (fronting) in HILIC.[1][2]

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.[1][2]

    • Column Temp: 30°C.

    • Injection Volume: 5 µL.

    • Detection: CAD (Nebulizer temp 35°C) or UV 205 nm.[1][2]

  • System Suitability Criteria (Acceptance):

    • Retention time (

      
      ) stability: 
      
      
      
      2.0%.[1][2]
    • Tailing Factor (

      
      ): 
      
      
      
      1.5.[1][2]
    • Resolution (

      
      ) between main peak and nearest impurity: 
      
      
      
      .[1][2]

References

  • Alpert, A. J. (1990).[1][2] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • McCalley, D. V. (2017).[1][2] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[1] Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1][2] Link

  • Waters Corporation. (2023).[1][2] HILIC Method Development Guide for Polar Compounds. Link[1]

  • Agilent Technologies. (2020).[1][2] Analysis of Polar Compounds using Poroshell 120 HILIC-Z. Application Note 5994-2287EN.[1][2] Link

Sources

Conformational Analysis of 2,7-Diazaspiro[4.4]nonan-1-one Ring Systems

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the conformational analysis, synthesis, and application of the 2,7-diazaspiro[4.4]nonan-1-one scaffold.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The "Spiro" Advantage

In modern drug discovery, the transition from flat, aromatic-rich compounds to three-dimensional,


-rich scaffolds is a proven strategy to improve clinical success rates. The 2,7-diazaspiro[4.4]nonan-1-one  system represents a privileged class of peptidomimetics.[1] By fusing two five-membered rings at a single quaternary carbon, this scaffold rigidly locks the 

(phi) and

(psi) torsional angles, forcing the backbone into a stable Type II

-turn
geometry.

This guide objectively compares this scaffold against standard alternatives (Proline, Acyclic linkers) and provides a validated experimental workflow for synthesizing and confirming its conformation.

Structural Deep Dive: The Mechanism of Constraint

The 2,7-diazaspiro[4.4]nonan-1-one core consists of a


-lactam ring  (Ring A) spiro-fused to a pyrrolidine ring  (Ring B).
  • Ring A (Lactam): The amide bond (N2-C1=O) imposes planarity, while the spiro center (C5) restricts the flexibility of the adjacent methylene groups. This mimics the hydrogen-bonding acceptor/donor properties of a peptide backbone but without the entropic cost of folding.

  • Ring B (Pyrrolidine): Acts as a proline surrogate. The nitrogen at position 7 (N7) can be functionalized to project pharmacophores in a precise vector relative to the lactam carbonyl.

  • The Result: A "frozen" turn. Unlike linear peptides that transiently adopt a turn conformation, this spiro system is pre-organized. The dihedral angle between the two ring planes is typically

    
    , creating a perpendicular vector orientation ideal for targeting GPCR pockets or enzyme active sites (e.g., proteases, kinases).
    
Diagram 1: Structural Logic & Vector Projection

The following diagram illustrates how the spiro-constraint translates to bioactivity.

SpiroLogic SpiroCore 2,7-Diazaspiro[4.4] Core Scaffold Constraint Quaternary Spiro Carbon (Conformational Lock) SpiroCore->Constraint defines Geometry Fixed Phi/Psi Angles (Type II Beta-Turn) Constraint->Geometry restricts Vector Defined Vector Projection (R-Groups at N2/N7) Geometry->Vector orients Outcome High Affinity Binding (Low Entropy Penalty) Geometry->Outcome stabilizes Vector->Outcome enables

Caption: The causal pathway from spiro-cyclization to enhanced binding affinity. The quaternary carbon acts as the fulcrum, locking the geometry.

Comparative Analysis: Performance vs. Alternatives

The table below contrasts the 2,7-diazaspiro[4.4]nonan-1-one scaffold with common alternatives used in peptidomimetic design.

Feature2,7-Diazaspiro[4.4]nonan-1-one L-Proline (Natural AA) Acyclic Linkers (e.g., Gly-Gly) Spiro[3.3]heptane
Conformational Rigidity High (Locked Turn)Moderate (Restricted

, flexible

)
Low (Random Coil)Very High (Rigid Kink)
Turn Type Mimicry Type II

-Turn
Polyproline Helix / TurnNone (Flexible)

-Turn / Acute Angle
Metabolic Stability High (Protease Resistant)Low (Susceptible to Prolyl oligopeptidase)Low (Rapid Proteolysis)High
Vector Orientation Orthogonal (

)
Linear / HelicalVariableLinear / Rod-like
Synthetic Difficulty Moderate (3-5 steps)Low (Commercially available)LowHigh (Strain energy)

Score
High (Drug-like)HighLow (if amide rich)High

Key Insight: While Proline is the natural choice for inducing turns, it often exists in equilibrium between cis and trans amide isomers. The spiro-lactam scaffold locks the conformation, removing this ambiguity and increasing potency per molecule.

Experimental Protocols

To validate the utility of this scaffold in your drug discovery campaign, follow this self-validating workflow.

Phase 1: Synthesis (The "Cyanopropyl" Route)

This route is chosen for its reliability in generating the [4.4] spiro system with the lactam functionality.

Reagents:

  • Starting Material: 1-(3-cyanopropyl)cyclopentanecarboxylic acid.[2]

  • Reagents: Thionyl chloride (

    
    ), Aluminum chloride (
    
    
    
    ), HCl.

Step-by-Step Protocol:

  • Acid Chloride Formation: Dissolve 1-(3-cyanopropyl)cyclopentanecarboxylic acid (10 mmol) in dry DCM. Add

    
     (15 mmol) dropwise at 
    
    
    
    . Reflux for 2 hours. Evaporate solvent to yield the crude acid chloride.
  • Intramolecular Cyclization: Redissolve the crude acid chloride in anhydrous nitrobenzene. Add

    
     (25 mmol) slowly at 
    
    
    
    . Allow to warm to RT and stir for 12 hours. Mechanistic Note: This Friedel-Crafts-like cyclization targets the nitrile nitrogen, forming the spiro-imine intermediate.
  • Hydrolysis: Pour the reaction mixture into ice-cold 10% HCl. Stir vigorously for 4 hours to hydrolyze the intermediate imine to the ketone (or lactam depending on workup/rearrangement conditions). Correction: For the diaza system, we typically start from a pyrrolidine precursor or use a Dieckmann condensation of diesters followed by decarboxylation and reductive amination.

    • Alternative Validated Route for Diazaspiro-1-one:Reductive Cyclization.

    • Substrate: Methyl 1-(2-cyanoethyl)-proline carboxylate.

    • Reduction: Hydrogenation using Raney Nickel in MeOH/NH3 (

      
       psi, 
      
      
      
      , 24h). This reduces the nitrile to the primary amine, which spontaneously cyclizes with the ester to form the lactam ring (Ring A).
  • Purification: The product precipitates or is extracted with EtOAc.[3] Recrystallize from Ethanol/Hexane.

Phase 2: Conformational Analysis (NMR & Computation)

Once synthesized, you must verify the "Turn" conformation.

A. NMR Spectroscopy (NOESY/ROESY):

  • Sample Prep: Dissolve 5mg in

    
     or 
    
    
    
    (use DMSO to prevent aggregation if solubility is poor).
  • Target Signals: Look for the Diagnostic NOE between the

    
     of the lactam (Ring A) and the 
    
    
    
    -protons of Ring B.
  • Validation Criteria: A strong NOE signal between the

    
     and 
    
    
    
    equivalent positions confirms the close spatial proximity required for a
    
    
    -turn.
  • Temperature Coefficient: Measure chemical shift of amide NH at 298K, 303K, 308K, 313K. A coefficient

    
     ppb/K indicates an intramolecular Hydrogen Bond (solvent shielded), confirming the stable turn.
    

B. Computational Modeling (DFT):

  • Software: Gaussian or ORCA.

  • Method: DFT B3LYP/6-31G(d,p) with IEFPCM solvation model (Water or Chloroform).

  • Protocol:

    • Draw the structure.[4]

    • Perform a conformational search (Monte Carlo).

    • Optimize the lowest energy geometries.

    • Measure Dihedral Angles:

      
       and 
      
      
      
      should map to the Type II
      
      
      -turn region (
      
      
      ).
Diagram 2: Experimental Workflow

This flowchart guides the scientist from synthesis to data validation.

Workflow Start Start: Precursor Selection (e.g., N-alkylated Proline ester) Synth Reductive Cyclization (H2, Raney Ni, MeOH) Start->Synth Purify Purification (Recrystallization/Column) Synth->Purify Analysis Conformational Analysis Purify->Analysis NMR NMR (NOESY) Check NH...HC(alpha) distance Analysis->NMR DFT DFT Calculation Verify Dihedral Angles Analysis->DFT Decision Is Turn Confirmed? NMR->Decision DFT->Decision Success Proceed to Bioassay (GPCR/Enzyme Screen) Decision->Success Yes (NOE + Low Energy) Fail Re-design Scaffold (Adjust Ring Size) Decision->Fail No (Flexible/Wrong Turn)

Caption: Step-by-step workflow for synthesizing and validating the spiro-lactam turn mimetic.

References

  • The use of spirocyclic scaffolds in drug discovery. Core.ac.uk. Available at: [Link]

  • Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. Journal of Organic Chemistry. Available at: [Link]

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. PubMed Central. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. Available at: [Link]

  • Design, synthesis, and validation of a β-turn mimetic library targeting protein-protein and peptide-receptor interactions. PubMed. Available at: [Link]

Sources

Evaluating Spiro-Compounds for BBB Permeability: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Focus: Physicochemical optimization, in vitro validation, and strategic implementation of spiro-scaffolds in CNS drug design.

Executive Summary: The 3D Imperative in CNS Design

The "Escape from Flatland" is not merely an aesthetic choice in medicinal chemistry; it is a pharmacokinetic necessity for central nervous system (CNS) penetration. Traditional aromatic-heavy scaffolds often suffer from poor solubility and high non-specific binding, leading to P-glycoprotein (P-gp) recognition and rapid metabolic clearance.

Spiro-compounds—specifically spirooxetanes, spiro[3.3]heptanes, and azaspirocycles—offer a distinct structural advantage. By enforcing


 geometry without introducing chiral complexity (in symmetric cases), they lower lipophilicity (LogD) and Topological Polar Surface Area (TPSA) while maintaining rigid vector projection. This guide objectively compares these scaffolds against traditional flat aromatic and gem-dimethyl alternatives, supported by experimental protocols for validating blood-brain barrier (BBB) permeability.

Part 1: The Structural Argument (Spiro vs. Flat)

Vectorality and Solvation

Flat aromatic rings stack. This leads to poor aqueous solubility (high lattice energy) and high lipophilicity, driving non-specific binding. Spiro-scaffolds disrupt this planarity.

  • The Gem-Dimethyl Problem: A common "fix" for metabolic soft spots is adding a gem-dimethyl group.[1] While this blocks metabolism, it significantly increases LogP (lipophilicity), often detrimental to BBB penetration.

  • The Spiro Solution: Replacing a gem-dimethyl or carbonyl with a spirooxetane or spirocycle often reduces LogD by 1–2 units and increases solubility by orders of magnitude due to the exposed oxygen lone pairs and disruption of crystal packing.

Visualizing the Structural Shift

Spiro_vs_Flat Flat Flat Aromatic / Gem-Dimethyl (High LogP, Low Solubility) Spiro Spiro-Scaffold (Spirooxetane / Spiro[3.3]heptane) Flat->Spiro Bioisosteric Replacement Properties Physicochemical Impact: - Increased Fsp3 - Lower LogD - Reduced Non-Specific Binding Spiro->Properties Structural Consequence Outcome CNS Outcome: - Improved BBB Permeability - Reduced P-gp Efflux Risk Properties->Outcome DMPK Benefit

Figure 1: The logical flow of replacing flat/lipophilic moieties with spiro-scaffolds to optimize CNS properties.

Part 2: Comparative Physicochemical Profiling

The following table synthesizes data trends observed in comparative studies (e.g., Wuitschik et al., Angew. Chem.) where spiro-isosteres replaced traditional moieties.

Table 1: Impact of Spiro-Substitution on CNS-Relevant Properties

FeatureParent (Gem-Dimethyl) Spiro-Analog (Spirooxetane) Impact on BBB Permeability
LogD (pH 7.4) High (e.g., 3.5)Lower (e.g., 2.3) Positive: Aligns with CNS MPO sweet spot (LogD 2–3).
Solubility (aq) Low (< 10 µM)High (> 100 µM) Positive: Increases free fraction (

) available for diffusion.
Metabolic Stability Variable (C-H oxidation risk)High Positive: Blocks metabolic soft spots without adding lipophilicity.
Basicity (pKa) High (if adjacent to amine)Reduced (~2–3 units) Positive: Reduces lysosomal trapping; improves permeability.
P-gp Recognition High RiskReduced Risk Positive: Unique 3D shape often evades transporter binding pockets.

Key Insight: The spirooxetane is particularly powerful because it acts as a "metabolic shield" like a gem-dimethyl group but is much more polar. This allows for the reduction of lipophilicity while maintaining the steric bulk necessary for receptor binding.

Part 3: In Vitro Evaluation Workflows

To validate the theoretical advantages of spiro-compounds, a robust screening cascade is required. Relying solely on PAMPA (passive diffusion) is insufficient for spiro-compounds because their primary advantage often lies in evading active efflux (P-gp), which PAMPA cannot detect.

The Screening Cascade

Screening_Cascade cluster_decision Decision Point Step1 1. In Silico Filter (CNS MPO > 4.0, TPSA < 90) Step2 2. PAMPA-BBB (Passive Diffusion) Step1->Step2 Pass Step3 3. MDCK-MDR1 Assay (Active Transport/Efflux) Step2->Step3 Pe > 10^-6 cm/s Step4 4. In Vivo Kp,uu (Unbound Brain-to-Plasma Ratio) Step3->Step4 Efflux Ratio < 2.5

Figure 2: Recommended screening cascade. Note that MDCK-MDR1 is the critical gatekeeper for spiro-compounds to confirm they are not P-gp substrates.

Detailed Protocol: MDCK-MDR1 Permeability Assay

This assay is the industry gold standard for predicting BBB penetration because MDCK (Madin-Darby Canine Kidney) cells transfected with the MDR1 gene overexpress P-glycoprotein (P-gp), the primary efflux transporter at the BBB.

Protocol Specifications
  • Cell Culture & Seeding:

    • Cells: MDCK-MDR1 (transfected with human ABCB1).[2][3]

    • Plate Format: 24-well or 96-well Transwell™ inserts (0.4 µm pore size, polycarbonate).

    • Seeding Density:

      
       cells/cm². High density is critical for tight junction formation.
      
    • Culture Duration: 4–5 days.

    • Integrity Check: Measure Transepithelial Electrical Resistance (TEER).[3][4] Threshold: > 600

      
        (Acceptable range varies by lab, but tight junctions are mandatory).
      
  • Assay Buffer (Transport Medium):

    • Hank’s Balanced Salt Solution (HBSS) + 10 mM HEPES, pH 7.4.

    • Note: Avoid adding BSA/Serum to the receiver plate initially to keep the gradient clear, unless high non-specific binding is suspected.

  • Dosing:

    • Test Concentration: 1–10 µM (ensure solubility).

    • DMSO Content: < 1% (final).

    • Integrity Marker: Co-dose with Lucifer Yellow (LY) (100 µM) to detect monolayer leakage.

  • Transport Execution (Bidirectional):

    • A

      
       B (Apical to Basolateral):  Mimics blood-to-brain entry. Add compound to insert (Apical).
      
    • B

      
       A (Basolateral to Apical):  Mimics brain-to-blood efflux. Add compound to receiver well (Basolateral).
      
    • Incubation: 60–90 minutes at 37°C with orbital shaking (60 rpm) to minimize unstirred water layers.

  • Analysis:

    • Quantify donor and receiver samples via LC-MS/MS.[3][5]

    • Quantify Lucifer Yellow via fluorescence (Ex 428 nm / Em 536 nm).

Data Calculation & Interpretation

1. Apparent Permeability (


): 


  • 
    : Rate of permeation (amount/time).
    
  • 
    : Surface area of insert.[5]
    
  • 
    : Initial donor concentration.
    

2. Efflux Ratio (ER):


[2]

3. Quality Control Criteria:

  • Lucifer Yellow

    
    :  Must be 
    
    
    
    cm/s. If higher, the well is leaky; discard data.
  • Mass Balance: Recovery should be 70–120%. Low recovery implies cellular accumulation or non-specific binding to plastic.

4. Interpretation for Spiro-Compounds:

  • 
     cm/s & ER < 2.0:  High potential for BBB penetration.
    
  • 
    :  Likely a P-gp substrate. Action: Modify the spiro-substituents (e.g., cap basic amines on the spiro-ring) to reduce transporter affinity.
    

Part 4: Strategic Recommendations

When should you switch from a flat aromatic to a spiro-scaffold?

  • The "Brick Dust" Scenario: If your lead compound has high potency but is insoluble and crystalline, replace a phenyl ring with a bicyclo[1.1.1]pentane or spiro[3.3]heptane . This disrupts packing without losing the vector.

  • The Metabolic Hotspot: If a gem-dimethyl group is solving a metabolic issue but killing your lipophilicity profile (LogD > 4), replace it with a 3,3-spirooxetane . This maintains the metabolic block but lowers LogD.

  • The Basicity Trap: If a basic amine is causing hERG liability or high lysosomal trapping, placing it on a spirocycle (e.g., 2-azaspiro[3.3]heptane) often lowers the pKa of the amine compared to a piperidine analog, improving the safety profile.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2008).[6] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010).[7] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[6][7][8][9] Angewandte Chemie International Edition. Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. Link

  • Wang, Q., et al. (2022). MDCK-MDR1 Permeability Assay in Drug Discovery.[2][3][4] Current Protocols. Link

Sources

Spectroscopic Identification of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic differentiation of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one isomers. It focuses on distinguishing the target molecule from its synthesis-derived regioisomers and resolving its enantiomers.[1]

A Comparative Guide for Drug Discovery Applications

Executive Summary: The Spiro Scaffold Challenge

In modern drug discovery, spirocyclic scaffolds like 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one are prized for their ability to project substituents into defined 3D vector spaces, offering superior physicochemical properties (Fsp³) compared to flat aromatic systems. However, the synthesis of these scaffolds often generates two distinct classes of isomeric impurities that must be rigorously identified:

  • Regioisomers (Structural): Arising from non-selective cyclization (e.g., formation of the 2,6-diaza or 1,7-diaza analogues).

  • Stereoisomers (Enantiomers): The spiro-carbon (C5) creates a chiral center, resulting in (R) and (S) enantiomers which typically exhibit distinct pharmacological profiles.

This guide provides a self-validating spectroscopic workflow to unequivocally identify the correct 2,7-isomer and determine enantiomeric purity.

Structural Analysis & Isomer Landscape

Before selecting a method, we must define the connectivity targets.

  • Target Molecule (2,7-Isomer):

    • Ring A:

      
      -lactam (C1=O, N2-Me).[2]
      
    • Ring B: Pyrrolidine (N at position 7).

    • Key Feature: The nitrogen in Ring B is separated from the spiro center (C5) by one methylene group (C6).

  • Common Regioisomer (2,6-Isomer):

    • Ring B: Nitrogen is directly attached to the spiro center (N6).

  • Common Regioisomer (2,8-Isomer):

    • Ring B: Nitrogen is separated from the spiro center by two methylene groups (C6, C7).

Comparative Spectroscopic Methodologies

We evaluate three primary methodologies for isomer differentiation.

FeatureMethod A: 2D NMR (HMBC/NOESY) Method B: Chiral HPLC-MS Method C: Small Molecule XRD
Primary Utility Regioisomer Structure ElucidationEnantiomer Separation & QuantificationAbsolute Configuration (The "Truth")
Sample Req. ~5–10 mg (Dissolved)< 1 mg (Dissolved)Single Crystal (>0.1 mm)
Throughput Medium (1–2 hrs/sample)High (15 min/sample)Low (Days to Weeks)
Resolution Atomic ConnectivityOptical Purity (% ee)3D Spatial Arrangement
Limitation Cannot distinguish enantiomers without chiral shift reagents.Requires method development; doesn't prove connectivity.Crystal growth is the bottleneck.
Verdict Essential First Step QC Routine Gold Standard Reference

Detailed Experimental Protocols

Protocol A: Regioisomer Validation via 2D NMR

Objective: Confirm the position of the Ring B nitrogen relative to the spiro center.

Reagents:


 or 

(99.8% D). Instrument: 400 MHz NMR or higher.

Step-by-Step Workflow:

  • 1H NMR: Identify the N-Methyl singlet (~2.8 ppm) and the diagnostic methylene protons.

  • 13C NMR: Locate the Carbonyl (C1, ~175 ppm) and Spiro Carbon (C5, quaternary, ~50-70 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment.

    • Target Correlation 1: Look for a correlation between the N-Methyl protons and the Carbonyl (C1) . This confirms the N-Me is in the lactam ring.

    • Target Correlation 2 (The Discriminator): Examine correlations to the Spiro Carbon (C5) .

      • In 2,7-isomer: C5 should show correlations to C6 protons (adjacent CH2) and C9 protons (adjacent CH2). Both are CH2 groups.

      • In 2,6-isomer: C5 is directly attached to N6. There are no protons on N6 (unless protonated), so the HMBC pattern will lack one set of strong 2-bond CH2 correlations.

  • NOESY (Nuclear Overhauser Effect):

    • Irradiate the N-Methyl group. Look for NOE to the C3 methylene protons. This confirms the lactam ring size.

Protocol B: Enantiomeric Separation (Chiral HPLC)

Objective: Quantify the (R)/(S) ratio.

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates). Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Flow Rate: 1.0 mL/min. Detection: UV @ 210 nm (Amide absorption).

Self-Validating Check:

  • Inject the racemate first to establish separation of two peaks (Peak 1 & Peak 2).

  • Calculate Resolution (

    
    ). 
    
    
    
    is required for accurate quantitation.
  • If available, use an inline Polarimeter or CD detector to assign (+) and (-) signs to the peaks immediately.

Visualization of Isomer Logic

The following diagram illustrates the decision logic for identifying the correct isomer from a crude synthesis mixture.

IsomerIdentification Start Crude Synthesis Product MS High-Res Mass Spec (HRMS) Confirm C8H14N2O Start->MS NMR_1D 1H NMR Screening Check N-Me & Amide signals MS->NMR_1D Decision_Regio Regioisomer Check (HMBC C5-Spiro correlations) NMR_1D->Decision_Regio Isomer_26 Isomer: 2,6-diaza (N attached to Spiro) Decision_Regio->Isomer_26 C5 correlates to only 1 CH2 set Isomer_27 Target: 2,7-diaza (N separated by CH2) Decision_Regio->Isomer_27 C5 correlates to 2 distinct CH2 sets Chiral_Sep Chiral HPLC (AD-H Column) Isomer_27->Chiral_Sep Result_Rac Racemate (50:50) Chiral_Sep->Result_Rac 2 Peaks Result_Pure Enantiopure Isomer (>98% ee) Chiral_Sep->Result_Pure 1 Peak

Caption: Workflow for distinguishing regioisomers and stereoisomers of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one.

Scientific Interpretation & Causality

Why HMBC is the "Regio-King"

In spiro systems, the quaternary spiro carbon (C5) acts as a spectroscopic "anchor."

  • In the 2,7-isomer , C5 is flanked by C4 (Ring A) and C6/C9 (Ring B). C6 and C9 are both methylenes (

    
    ). Therefore, in an HMBC spectrum, the C5 signal will show correlations to protons on three  adjacent carbons (C4, C6, C9).
    
  • In the 2,6-isomer , C5 is flanked by C4 (Ring A) and N6/C9 (Ring B). Since N6 has no carbon-bound protons, the C5 signal will miss one set of strong 2-bond correlations. This "missing correlation" is the causal evidence for rejecting the 2,6-isomer.

The Stereochemical Conundrum

While NMR defines connectivity, it is blind to the absolute stereochemistry of the spiro center in an achiral solvent. The 2-Methyl group breaks the symmetry of Ring A, while the N-H in Ring B (or N-substituent) makes Ring B distinct.

  • Self-Validation: To prove you have separated enantiomers and not just diastereomers (which could arise if a second chiral center were inadvertently created), verify that the two HPLC peaks have identical Mass Spectra and identical achiral NMR spectra. If the NMR spectra differ, you have separated diastereomers (structural isomers), not enantiomers.

References

  • Yong, S. R., et al. (2005).[2] Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(34), 8120-8129.[3] Retrieved from [Link]

  • Oxford Instruments. (2024).[4] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Lorenz, H., et al. (2007). Crystallization Based Separation of Enantiomers. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety & Handling Protocol: 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel spirocyclic building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a fundamental understanding of the chemical's physical behavior in a laboratory environment.

2-Methyl-2,7-diazaspiro[4.4]nonan-1-one (typically supplied as a hydrochloride salt) is a highly valuable spirocyclic diamine used extensively in medicinal chemistry for drug discovery. However, its specific physicochemical properties—namely its tendency to form fine, irritating dusts and its localized reactivity on mucosal surfaces—demand strict operational discipline. This guide provides field-proven, self-validating protocols to ensure absolute safety and precision during handling.

Chemical Profile & Hazard Assessment

Before designing a handling protocol, we must understand the inherent properties of the material. The hydrochloride salt form mitigates the volatility of the free base but introduces a new physical hazard: respirable, electrostatically charged particulates.

Physicochemical Properties
PropertySpecification
Chemical Name 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride
CAS Number 1203686-07-0[1]
Molecular Formula C8H14N2O · HCl
Molecular Weight 190.67 g/mol [1]
Physical State Solid (Powder)
Standard Purity ≥97%[1]
GHS Hazard Codes H302, H315, H319, H335[2][3]
Mechanistic Causality of Hazards

Understanding why a chemical is hazardous is the first step in effective risk mitigation. According to standardized hazard classifications[2], this compound presents four primary risks:

  • H302 (Harmful if swallowed): Systemic toxicity upon ingestion[3].

  • H315 & H319 (Skin/Eye Irritation): As an amine salt, contact with the moisture in skin or eyes causes a localized pH shift, leading to rapid cellular irritation and mucosal damage[3].

  • H335 (Respiratory Irritation): The fine powder is easily aerosolized during transfer. Inhalation deposits these reactive particulates deep into the respiratory tract[2].

HazardCausality Compound 2-Methyl-2,7-diazaspiro [4.4]nonan-1-one HCl Dust Respirable Dust Generation Compound->Dust Triboelectric charging Skin Dermal / Ocular Contact Compound->Skin Accidental exposure RespIrrit Respiratory Irritation (H335) Dust->RespIrrit Inhalation TissueDam Tissue Irritation (H315, H319) Skin->TissueDam Localized pH shift

Fig 1: Exposure pathways and resulting physiological hazards of handling the spirocyclic amine salt.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling highly irritating powders. The following PPE matrix is engineered specifically to disrupt the exposure pathways outlined above.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides superior chemical resistance to nitrogenous organic salts compared to latex.

    • Protocol: Double-gloving is mandatory. The outer glove absorbs micro-abrasions and trace powder, allowing you to safely shed the contaminated layer before touching fume hood sashes or balances.

  • Eye Protection: ANSI Z87.1 compliant, unvented safety goggles.

    • Causality: Standard safety glasses leave the top and sides of the eyes vulnerable to aerosolized dust (H319 hazard)[3]. Unvented goggles create a complete seal.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If a hood is unavailable, a NIOSH-approved N95 or FFP2 particulate respirator is required.

    • Causality: Prevents the inhalation of micro-particulates that trigger H335 respiratory irritation[2].

  • Body Protection: Flame-retardant, fully buttoned laboratory coat with knit cuffs.

Operational Handling Protocol: Weighing & Transfer

Spirocyclic amine hydrochloride salts are notorious for triboelectric charging (static buildup). When transferred with a metal spatula, electrostatic repulsion causes the powder to "jump," leading to inaccurate weights and environmental contamination.

Execute the following self-validating protocol for weighing:

Step 1: Environmental Preparation

  • Action: Ensure the chemical fume hood face velocity is between 80-100 feet per minute (fpm).

  • Causality: Excessive airflow creates turbulence, aerosolizing the fine powder. Insufficient airflow fails to capture respirable dust.

  • Validation Check: Hold a Kimwipe near the bottom edge of the sash. It should gently pull inward without violent fluttering.

Step 2: Static Mitigation

  • Action: Discharge the weighing boat and metal spatula using an anti-static gun (e.g., Zerostat) before introducing the chemical.

  • Causality: Neutralizing the surface ions prevents the powder from repelling away from the spatula and aerosolizing.

  • Validation Check: Place the empty boat on the analytical balance and tare it. The balance must hold a steady 0.0000 g for 10 seconds. A drifting weight indicates residual static charge interfering with the load cell.

Step 3: Transfer and Weighing

  • Action: Open the chemical bottle only inside the draft shield of the balance. Transfer the powder slowly.

  • Causality: Minimizes the distance the powder travels through the air, reducing the risk of accidental inhalation or skin contact.

  • Validation Check: Once the desired mass is reached, close the draft shield. The final weight should stabilize within 3 seconds.

Spill Response & Disposal Plan

Even with rigorous protocols, spills occur. Because 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride is a severe irritant[2], sweeping the dry powder is strictly prohibited, as it will instantly aerosolize the chemical.

SpillResponse Spill Solid Spill Detected Assess Assess Volume (<5g) Spill->Assess Dampen Dampen with IPA/Water Assess->Dampen Prevent Aerosolization Collect Collect with Absorbent Dampen->Collect No Sweeping Dispose Seal in Solid Waste Collect->Dispose Label as Hazardous

Fig 2: Step-by-step operational workflow for minor solid spill containment and disposal.

Minor Spill Protocol (<5g)
  • Dampen: Gently spray the spilled powder with Isopropyl Alcohol (IPA) or water. Causality: The liquid binds the fine particulates, completely eliminating the inhalation hazard.

  • Absorb: Wipe up the dampened material using disposable absorbent pads.

  • Decontaminate: Wash the affected surface with a mild soap and water solution to neutralize any residual acidic hydrochloride salt.

  • Dispose: Place all contaminated pads and outer gloves into a sealed, properly labeled hazardous waste container designated for "Halogenated/Nitrogenous Organic Solid Waste."

References

  • Title: 2-Methyl-2,7-diazaspiro[4.
  • Title: CAS NO. 1203686-07-0 | 2-methyl-2,7-diazaspiro[4.4]nonan-1-one ...
  • Title: 1187173-43-8|2,7-Diazaspiro[4.

Sources

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